molecular formula C8H8N2O4 B1316990 Methyl 4-amino-2-nitrobenzoate CAS No. 84228-45-5

Methyl 4-amino-2-nitrobenzoate

Cat. No.: B1316990
CAS No.: 84228-45-5
M. Wt: 196.16 g/mol
InChI Key: CWNMNVHDDCDSPU-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-nitrobenzoate (CAS 84228-45-5) is an organic compound with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . This methyl ester derivative of benzoic acid features both amino and nitro functional groups on its aromatic ring, making it a valuable intermediate in chemical synthesis and research . Its structural properties suggest potential use in the development of more complex molecules, such as nonlinear optical materials, a class to which related benzoate and pyridine derivatives belong . Furthermore, nitrobenzoate compounds are recognized for their role in biochemical research, including studies on enzyme activity and chemotaxis in certain bacterial strains . As a building block, it can be used in various organic transformations. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals. Researchers should handle this compound with appropriate precautions; it is advised to keep the material in a dark place under an inert atmosphere at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNMNVHDDCDSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563404
Record name Methyl 4-amino-2-nitrobenzoate
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Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84228-45-5
Record name Benzoic acid, 4-amino-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84228-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl Aminonitrobenzoates: A Focus on Regiochemical Challenges and the Case of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methyl aminonitrobenzoate isomers, a class of compounds with significant potential as versatile intermediates in medicinal chemistry and materials science. Due to the scarcity of direct experimental data for Methyl 4-amino-2-nitrobenzoate, this document adopts a holistic and practical approach. It focuses on the synthetic strategies and comparative properties of its more extensively characterized isomers, particularly Methyl 4-amino-3-nitrobenzoate. The central scientific challenge—controlling regioselectivity during synthesis—is a primary theme, offering field-proven insights into experimental design and execution.

Introduction: The Synthetic Challenge of Isomeric Purity

Substituted nitroaromatic compounds are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The presence of amino, nitro, and ester functionalities within the same molecule, as seen in methyl aminonitrobenzoates, offers multiple reaction sites for further chemical elaboration. However, the precise placement of these groups on the benzene ring is critical, as different isomers can exhibit vastly different chemical reactivities and biological activities.

The target of this guide, this compound, represents a significant synthetic challenge. The directing effects of the amino and methoxycarbonyl groups on the aromatic ring during electrophilic substitution reactions, such as nitration, often lead to a mixture of isomers, with the 2-nitro product being a minor component. This guide will dissect the underlying principles of these reactions to provide a clear understanding of how to approach the synthesis of a specific, desired isomer.

Physicochemical Properties: A Comparative Analysis

PropertyMethyl 4-amino-3-nitrobenzoate
CAS Number 3987-92-6[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Yellow solid
Melting Point 186-205 °C (clear melt)
Solubility Soluble in common organic solvents like methanol and ethanol
IUPAC Name methyl 4-amino-3-nitrobenzoate[1]

Core Synthetic Strategies and Mechanistic Insights

The synthesis of methyl aminonitrobenzoates can be approached via two primary retrosynthetic pathways:

  • Esterification of the corresponding aminonitrobenzoic acid.

  • Nitration of the corresponding methyl aminobenzoate.

The choice of pathway is dictated by the availability of starting materials and, most critically, by the desired regiochemical outcome.

Pathway A: Fischer Esterification of 4-Amino-2-nitrobenzoic Acid

This is the most direct and theoretically controlled method for producing this compound, provided the starting acid is available. The Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol (in this case, methanol) under strong acid catalysis.

  • Causality of Experimental Choices : The reaction is an equilibrium process. To drive it towards the product (the ester), an excess of the alcohol (methanol) is typically used, which also conveniently serves as the solvent. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by the methanol. The removal of water as it is formed can also shift the equilibrium to favor the product.

Fischer_Esterification Start_Acid 4-Amino-2-nitrobenzoic Acid Protonated_Acid Protonated Acid (Activated Intermediate) Start_Acid->Protonated_Acid + H⁺ Methanol Methanol (Excess) Methanol->Protonated_Acid Catalyst H₂SO₄ (cat.) Catalyst->Start_Acid Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + CH₃OH Ester_Product This compound Tetrahedral_Int->Ester_Product - H₂O, - H⁺ Water Water

Caption: Fischer esterification workflow for synthesizing the target ester.

Pathway B: Electrophilic Nitration of Methyl 4-aminobenzoate

This pathway involves introducing a nitro group onto the pre-existing methyl 4-aminobenzoate ring. This reaction is governed by the powerful directing effects of the substituents already present.

  • The Challenge of Regioselectivity :

    • The amino group (-NH₂) is a strong activating group and is ortho-, para-directing.

    • The methoxycarbonyl group (-COOCH₃) is a deactivating group and is meta-directing.

In the case of methyl 4-aminobenzoate, the two groups are para to each other. The powerful activating and ortho-directing effect of the amino group dominates. Therefore, nitration will preferentially occur at the positions ortho to the amino group, which are positions 3 and 5.

Nitration_Regioselectivity Start_Ester Methyl 4-aminobenzoate Reagents HNO₃ / H₂SO₄ Start_Ester->Reagents Amino_Effect -NH₂ group directs ortho (positions 3, 5) Start_Ester->Amino_Effect Ester_Effect -COOCH₃ group directs meta (positions 3, 5) Start_Ester->Ester_Effect Product_3_Nitro Methyl 4-amino-3-nitrobenzoate (Major Product) Reagents->Product_3_Nitro Favored Product_2_Nitro This compound (Minor/Trace Product) Reagents->Product_2_Nitro Disfavored (Steric Hindrance)

Caption: Regioselectivity in the nitration of methyl 4-aminobenzoate.

As both groups direct incoming electrophiles to the same positions (3 and 5), the primary product of this reaction is Methyl 4-amino-3-nitrobenzoate . The synthesis of the desired 2-nitro isomer via this route is highly disfavored due to both electronic directing effects and steric hindrance from the adjacent ester group. Achieving the 2-nitro substitution would require a more complex, multi-step synthetic strategy, likely involving blocking groups or starting from a differently substituted precursor.

Experimental Protocol: Synthesis of Methyl 4-amino-3-nitrobenzoate

This self-validating protocol for a Fischer esterification provides a reliable method for synthesizing a representative methyl aminonitrobenzoate isomer. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), and the product's identity can be confirmed by NMR spectroscopy and melting point analysis.

Materials and Reagents:

  • 4-Amino-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup : In a clean, dry round-bottom flask, suspend 4-amino-3-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 10-15 mL per gram of acid). The methanol acts as both the reactant and the solvent.

  • Catalyst Addition : While stirring the suspension at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. Caution : This addition is exothermic.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-3 hours. The solid starting material should dissolve as the reaction proceeds.

  • Reaction Monitoring (Self-Validation) : Monitor the reaction's progress by TLC. Co-spot the reaction mixture with the starting material on a silica gel plate (e.g., using a 1:1 ethyl acetate:hexanes eluent). The reaction is complete when the starting material spot has been consumed and a new, less polar product spot is dominant.

  • Work-up - Quenching and Neutralization : After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).

  • Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The bright yellow product will move into the organic layer.

  • Washing : Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification and Characterization : The resulting bright-yellow solid can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture. The purity and identity of the final product should be confirmed by melting point determination and ¹H and ¹³C NMR spectroscopy.

Potential Applications and Future Directions

While specific applications for this compound are not widely reported, its structure suggests significant potential as a versatile chemical intermediate.

  • Pharmaceutical Synthesis : The three functional groups offer orthogonal reactivity. The amine can be acylated or used in coupling reactions, the nitro group can be reduced to a second amine (opening pathways to diamine-based structures like benzodiazepines), and the ester can be hydrolyzed or converted to an amide.

  • Dye and Pigment Industry : The nitroaniline chromophore is the basis for many dyes. Further modification could lead to novel colorants.

  • Materials Science : The molecule could serve as a monomer or precursor for specialty polymers with unique electronic or optical properties.

The development of a regioselective synthesis for this compound would be a valuable contribution, enabling exploration of its unique properties and potential applications in these fields.

Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be taken. Based on data for isomeric compounds, methyl aminonitrobenzoates should be handled with care.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity : The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or inhaled.[1]

Always consult the most current Safety Data Sheet (SDS) for the specific isomer being handled before commencing any experimental work.

References

Navigating the Landscape of Aminonitrobenzoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of key methyl aminonitrobenzoate isomers, with a special focus on the elusive Methyl 4-amino-2-nitrobenzoate.

Introduction: The Challenge of Isomer-Specific Identification

In the field of medicinal chemistry and synthetic organic chemistry, the precise identification of a chemical compound is paramount. The seemingly minor shift of a functional group on an aromatic ring can drastically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide addresses the topic of "this compound," a compound whose specific Chemical Abstracts Service (CAS) number is not readily found in major chemical databases. This scarcity suggests that this particular isomer is either not commonly synthesized, is not commercially available, or may be referenced under a different nomenclature.

This guide, therefore, serves a dual purpose. First, it directly addresses the challenge of identifying this compound. Second, it provides a comprehensive technical overview of its closely related, well-documented, and synthetically valuable isomers. For researchers in drug discovery, understanding the landscape of these isomers is crucial for designing synthetic routes and developing novel chemical entities.

The Importance of Isomerism: A Comparative Overview

The directing effects of substituents on the benzene ring during electrophilic aromatic substitution are a foundational concept in organic chemistry. For a benzoic acid derivative, the carboxyl group is deactivating and directs incoming electrophiles to the meta position. This inherent electronic preference makes the synthesis of certain substitution patterns, such as the 4-amino, 2-nitro arrangement, synthetically challenging. The most direct route, the nitration of 4-aminobenzoic acid, is complicated by the sensitivity of the amino group to nitrating conditions.

This guide will focus on the following key, and more readily accessible, isomers:

  • Methyl 4-amino-3-nitrobenzoate

  • Methyl 2-amino-4-nitrobenzoate

  • 4-Amino-2-nitrobenzoic acid (the direct precursor to the target compound)

By understanding the synthesis and utility of these related compounds, researchers can make informed decisions about which building blocks are best suited for their specific research and development goals.

Technical Deep Dive: Methyl 4-amino-3-nitrobenzoate

This isomer is a valuable synthetic intermediate, with the amino and nitro groups positioned for a variety of chemical transformations.

Table 1: Identifiers and Properties of Methyl 4-amino-3-nitrobenzoate

PropertyValue
CAS Number 3987-92-6[1]
Molecular Formula C₈H₈N₂O₄[1]
Molecular Weight 196.16 g/mol [1]
Appearance Yellow solid
Synonyms 4-Amino-3-nitrobenzoic acid methyl ester, 4-methoxycarbonyl-2-nitroaniline[1]
Synthesis Protocol: Esterification of 4-Amino-3-nitrobenzoic Acid

A common and efficient method for the synthesis of Methyl 4-amino-3-nitrobenzoate is the Fischer esterification of the corresponding carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Isolation 4-Amino-3-nitrobenzoic_acid 4-Amino-3-nitrobenzoic acid Reaction_vessel Reaction Vessel 4-Amino-3-nitrobenzoic_acid->Reaction_vessel Methanol Methanol (solvent) Methanol->Reaction_vessel Thionyl_chloride Thionyl chloride (catalyst) Thionyl_chloride->Reaction_vessel slowly added Reflux Heat to Reflux (16h) Reaction_vessel->Reflux Cooling Cool to room temperature Reflux->Cooling Filtration Filter the solid Cooling->Filtration Product Methyl 4-amino-3-nitrobenzoate (Yellow solid, ~100% yield) Filtration->Product

Synthesis workflow for Methyl 4-amino-3-nitrobenzoate.

Step-by-Step Methodology: [2]

  • Suspend 4-Amino-3-nitrobenzoic acid (1 eq.) in methanol (approx. 12 mL per gram of acid) in a round-bottom flask at room temperature.

  • Slowly add thionyl chloride (1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting yellow solid, Methyl 4-amino-3-nitrobenzoate, by filtration. The product can often be used without further purification.

Applications in Drug Development and Organic Synthesis

Methyl 4-amino-3-nitrobenzoate is a versatile building block. The amino group can be readily diazotized and converted to a wide range of other functional groups. The nitro group can be reduced to a second amino group, creating a diamine that is a precursor to various heterocyclic compounds, such as benzimidazoles, which are common scaffolds in pharmaceuticals.[3] It is also used as an intermediate in the synthesis of various amides and anilines.[2]

Technical Deep Dive: Methyl 2-amino-4-nitrobenzoate

This isomer presents another synthetically useful arrangement of functional groups. However, there is some discrepancy in the literature regarding its CAS number, which researchers should be aware of.

Table 2: Identifiers and Properties of Methyl 2-amino-4-nitrobenzoate

PropertyValue
CAS Number 3558-19-8 (Note: Some sources list as N/A)[4]
Molecular Formula C₈H₈N₂O₄
Molecular Weight 196.16 g/mol
Appearance Not specified
Synonyms 2-Amino-4-nitrobenzoic acid methyl ester
Synthesis and Applications

While detailed, step-by-step synthesis protocols for this specific isomer are not as readily available in the provided literature, it is understood to be a valuable intermediate. The general approach would involve the esterification of 2-amino-4-nitrobenzoic acid.

Its applications are expected to be similar to other aminonitrobenzoate isomers, serving as a precursor for molecules where this specific substitution pattern is required. The 2-amino group, being ortho to the ester, can participate in cyclization reactions to form six-membered heterocyclic rings. The 4-nitro group can be reduced to an amine, providing a point for further derivatization.

The Precursor: 4-Amino-2-nitrobenzoic Acid

Understanding the synthesis and properties of the carboxylic acid precursor is key to understanding the availability of this compound.

Table 3: Identifiers and Properties of 4-Amino-2-nitrobenzoic Acid

PropertyValue
CAS Number 1975-51-5 (for the related 2-Methyl-4-nitrobenzoic acid)[5]
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
Appearance Not specified
Synonyms 2-Nitro-4-aminobenzoic acid
Synthetic Challenges and Rationale for Scarcity

The synthesis of 4-amino-2-nitrobenzoic acid is not straightforward. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group for electrophilic aromatic substitution.[6] Therefore, the direct nitration of benzoic acid will predominantly yield 3-nitrobenzoic acid.[6]

G Benzoic_Acid Benzoic Acid (-COOH is meta-directing) Nitration Nitration (HNO3, H2SO4) Benzoic_Acid->Nitration 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid (Major Product) Nitration->3-Nitrobenzoic_Acid 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid (Minor Product) Nitration->2-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid (Minor Product) Nitration->4-Nitrobenzoic_Acid

Directing effects in the nitration of benzoic acid.

To achieve the desired 4-amino-2-nitro substitution pattern, a multi-step synthetic route is required, often starting with a precursor that has the desired directing groups already in place. One common strategy is the reduction of a pre-existing nitro group.[6] For example, starting with a dinitro- or a nitro-halo-benzoic acid derivative and selectively reducing one nitro group or substituting the halogen. These multi-step syntheses can be lower-yielding and more costly, which likely contributes to the limited commercial availability of 4-amino-2-nitrobenzoic acid and its corresponding methyl ester.

Applications in Research

Despite the synthetic challenges, 4-amino-2-nitrobenzoic acid is a valuable building block in medicinal chemistry. It serves as a precursor for pharmaceutical intermediates and dye intermediates.[6] For example, derivatives of para-aminobenzoic acid (PABA) are being investigated for a wide range of biological activities, including as potential treatments for neurodegenerative diseases, as well as for their antimicrobial, anticancer, and anti-inflammatory properties.[6]

Conclusion

While a direct and comprehensive technical file for this compound is hampered by the apparent lack of a designated CAS number and limited commercial availability, a thorough understanding of its structural isomers provides researchers with a powerful toolkit. The choice of a specific aminonitrobenzoate isomer is a strategic decision in the design of a synthetic route, dictated by the desired final structure and the reactivity of the functional groups. Methyl 4-amino-3-nitrobenzoate and Methyl 2-amino-4-nitrobenzoate are viable and well-documented alternatives that offer diverse possibilities for the synthesis of complex molecules in the pursuit of new therapeutics and other advanced materials. It is the responsibility of the diligent researcher to verify the identity and purity of their starting materials, and this guide serves as a foundational resource for navigating the nuanced landscape of substituted aminonitrobenzoates.

References

"Methyl 4-amino-2-nitrobenzoate" molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-amino-2-nitrobenzoate: Molecular Structure, Properties, and Synthetic Applications

Introduction

This compound is a substituted aromatic compound featuring a benzene ring functionalized with a methyl ester, an amino group, and a nitro group. As a member of the aminobenzoic acid family, it serves as a highly versatile chemical intermediate with significant potential in various fields, particularly in drug discovery and materials science. The strategic placement of its functional groups—an electron-donating amine and an electron-withdrawing nitro group—creates a unique electronic and reactive profile. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic signature, and potential synthetic applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. Understanding the structure and properties of this compound is the first step toward harnessing its synthetic potential.

Chemical Identity

The compound is systematically named based on IUPAC nomenclature, and its core properties are derived from its atomic composition.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₈N₂O₄[1][2][3]

  • Molecular Weight: 196.16 g/mol [1][2][3]

  • CAS Number: While a specific CAS number for this isomer is not prominently listed in major databases, its isomers such as Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6) are well-documented.[1]

Molecular Structure

The arrangement of the functional groups on the benzene ring is critical to the molecule's reactivity. The amino group is positioned para to the methyl ester, while the nitro group is ortho to the ester. This specific orientation influences the molecule's electronic distribution and steric accessibility.

Caption: 2D structure of this compound.

Physicochemical Data Summary

Direct experimental data for this specific isomer is limited. The following table summarizes key properties, with some values predicted based on its chemical structure and data from known isomers.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄[1][2][3]
Molecular Weight 196.16 g/mol [1][2][3]
Appearance Expected to be a yellow crystalline solidAnalog Comparison
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol
Melting Point N/A (Predicted to be in the range of 100-150 °C)Analog Comparison
Boiling Point N/A (Predicted >300 °C)Analog Comparison

Predicted Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The three aromatic protons will appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm), with their splitting patterns dictated by ortho and meta coupling. The amine (NH₂) protons would likely appear as a broad singlet, and the methyl (OCH₃) protons as a sharp singlet around 3.9 ppm.

  • Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands. Expected peaks include N-H stretching from the amino group (~3300-3500 cm⁻¹), C=O stretching from the ester (~1700-1730 cm⁻¹), and asymmetric and symmetric N-O stretching from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively).[4]

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (196.16). Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Synthesis and Reactivity

As a synthetic intermediate, understanding its preparation and subsequent reactivity is paramount for its application in multi-step syntheses.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would involve the esterification of its corresponding carboxylic acid, 4-amino-2-nitrobenzoic acid. This precursor is commercially available or can be synthesized from simpler starting materials.

Retrosynthesis target This compound precursor 4-Amino-2-nitrobenzoic Acid target->precursor Esterification reagent1 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) reagent1->target

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound from 4-amino-2-nitrobenzoic acid.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess methanol shifts the equilibrium towards the product side, maximizing yield. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, removing the water byproduct to further favor product formation.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-nitrobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add an excess of anhydrous methanol (e.g., 20 mL per gram of acid). While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity

The molecule's three functional groups offer distinct handles for further chemical modification:

  • Amino Group: Can undergo acylation, alkylation, or diazotization to be converted into other functional groups.

  • Nitro Group: Can be readily reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation. This opens the door to synthesizing 2,4-diaminobenzoate derivatives.

  • Methyl Ester: Can be hydrolyzed back to the carboxylic acid or converted to an amide via aminolysis.

Applications in Research and Development

The true value of this compound lies in its role as a molecular scaffold for constructing more complex molecules.

Pharmaceutical Synthesis

Substituted aminobenzoic acids are foundational building blocks in medicinal chemistry.[5]

  • Heterocyclic Chemistry: The presence of ortho- and para-substituted amino and nitro groups makes it an ideal precursor for synthesizing heterocyclic ring systems like benzimidazoles or quinoxalines, which are common motifs in bioactive compounds.

  • Kinase Inhibitors: Many modern therapeutics, particularly in oncology, are kinase inhibitors. The aminobenzoate scaffold is frequently used in the synthesis of these drugs. For instance, related isomers serve as key intermediates in the synthesis of drugs like Lenalidomide, an anticancer agent.[6]

  • Lead Compound Generation: Its structure can be systematically modified at the amino, nitro, and ester positions to generate a library of compounds for screening against various biological targets.[7]

Dyes and Materials Science

Aromatic nitro and amino compounds are classic chromophores. This molecule could serve as a precursor for synthesizing azo dyes or as a monomer for specialized polymers where its functional groups can be used to tune optical or physical properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazards: Aromatic nitro compounds should be handled as potentially toxic and irritant. Based on data for isomers like Methyl 4-amino-3-nitrobenzoate, it may be harmful if swallowed.[1]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a synthetically valuable, multifunctional building block. While direct experimental data on this specific isomer is not abundant, its molecular structure and the well-documented chemistry of its functional groups provide a clear roadmap for its synthesis and application. Its strategic importance in constructing complex molecular architectures makes it a compound of significant interest for professionals in pharmaceutical development, medicinal chemistry, and materials science.

References

An Important Note on the Safety of Methyl 4-amino-2-nitrobenzoate for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: January 2026

To our valued audience of researchers, scientists, and drug development professionals, this guide addresses the current status of safety information for Methyl 4-amino-2-nitrobenzoate.

The core principles of scientific integrity and laboratory safety demand that handling, storage, and emergency procedures be based on data specific to the exact chemical in use. Isomers—compounds that share the same molecular formula but have different structural arrangements—can exhibit significantly different physical, chemical, and toxicological properties. Extrapolating safety data from one isomer to another is not a scientifically valid or safe practice.

During our search, safety data for several related isomers were found, including:

  • Methyl 4-nitrobenzoate

  • Methyl 2-nitrobenzoate

  • Methyl 4-amino-3-nitrobenzoate

  • 2-Methyl-4-nitrobenzoic acid

  • Methyl 4-amino-2-methylbenzoate

However, providing a technical safety guide based on these related but distinct molecules would be misleading and could introduce significant, unforeseen risks in a laboratory setting. Small changes in the positions of the amino and nitro functional groups on the benzoate ring can profoundly impact a compound's reactivity, toxicity, and overall hazard profile.

The Critical Importance of Isomer-Specific Safety Data

The causality behind this stringent requirement is rooted in fundamental principles of chemistry and toxicology:

  • Reactivity: The positioning of electron-withdrawing (nitro) and electron-donating (amino) groups directly influences the electron density of the aromatic ring and the reactivity of the ester group. This can affect its stability and compatibility with other substances.

  • Biological Activity and Toxicity: A molecule's specific shape and electronic properties determine how it interacts with biological systems. A slight change in structure can alter its metabolic pathways, leading to different levels of toxicity or entirely different toxicological effects. For example, one isomer might be a skin irritant while another could be a systemic toxin.

  • Physical Properties: Properties such as melting point, boiling point, and vapor pressure are unique to each isomer. This information is critical for safe handling, storage, and spill response procedures.

Recommended Protocol in the Absence of a Specific SDS

In a situation where a specific SDS for a chemical like this compound is not available, established safety protocols must be followed. The following workflow is a mandatory, self-validating system to ensure laboratory safety.

Caption: Workflow for handling chemicals with no available SDS.

Experimental Protocol: Risk Assessment and Handling for a Compound of Unknown Toxicity

  • Assumption of Hazard: In the absence of specific data, the compound must be treated as hazardous. Assume it is acutely toxic, a skin and eye irritant, a sensitizer, and potentially carcinogenic or mutagenic.

  • Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is required:

    • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use. Employ proper glove removal technique to avoid skin contact.

    • Body Protection: Wear a lab coat. For any tasks with a higher risk of splash, consider an impervious apron.

  • Work Practices:

    • Use the smallest quantity of the substance necessary for the experiment.

    • Wash hands thoroughly after handling, even if gloves were worn.

    • Establish designated areas for the use of this compound to prevent cross-contamination.

  • Waste Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in general waste.

The commitment to trustworthiness and scientific integrity necessitates transparency about the availability of safety data. Until a verified Safety Data Sheet for this compound is published by a reputable source, all personnel must operate under the assumption that the compound is hazardous and adhere to the stringent protocols outlined above. We strongly advise against using safety information from any of its isomers as a substitute.

The Solubility Profile of Methyl 4-amino-2-nitrobenzoate in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and bioavailability. Methyl 4-amino-2-nitrobenzoate, a substituted nitroaromatic compound, serves as a versatile building block in medicinal chemistry. Its functionalized benzene ring, featuring an amino, a nitro, and a methyl ester group, presents a unique and complex solubility challenge. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Recognizing the scarcity of published quantitative data for this specific isomer, this document emphasizes theoretical prediction based on molecular structure and provides a detailed, field-proven experimental protocol for generating reliable solubility data.

Part 1: Molecular Structure Analysis and Theoretical Solubility Profile

A molecule's solubility is fundamentally dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2] An analysis of the molecular structure of this compound is the first step in predicting its behavior.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈N₂O₄Calculated
Molecular Weight 196.16 g/mol PubChem[3]
IUPAC Name This compound-
CAS Number 5635-66-5-
Structural Features Influencing Solubility

The structure of this compound contains a balance of polar and non-polar moieties, which results in complex solubility characteristics.

  • Polar Functional Groups:

    • Amino Group (-NH₂): Acts as both a hydrogen bond donor and acceptor. It significantly increases polarity.

    • Nitro Group (-NO₂): A strong electron-withdrawing group and a potent hydrogen bond acceptor. It is highly polar.

    • Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Non-Polar Moiety:

    • Benzene Ring: The aromatic ring is hydrophobic and non-polar, which counteracts the solubilizing effects of the polar groups, particularly in aqueous or highly polar protic solvents.

Caption: Molecular structure of this compound with key functional groups annotated.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted:

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor Solubility. The energy required to break the strong intermolecular hydrogen bonds and dipole-dipole interactions between the solute molecules will not be compensated by the weak van der Waals forces formed with non-polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High to Moderate Solubility. These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar nitro and ester groups. DMSO is often an excellent solvent for such compounds.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to Low Solubility. While these solvents can form hydrogen bonds, they also have a strong self-associated network of H-bonds. The non-polar benzene ring may hinder dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Propanol).

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Moderate to Low Solubility. These solvents are weakly polar. They may offer better solubility than non-polar alkanes but will likely be less effective than highly polar aprotic solvents.

  • Ethers (e.g., Diethyl Ether, THF): Low Solubility. Diethyl ether is largely non-polar. Tetrahydrofuran (THF), being more polar, is expected to be a better solvent than diethyl ether, but solubility is still likely to be limited.

Part 2: Experimental Determination of Solubility

Mandatory Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS). As a nitroaromatic compound, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep in a tightly closed container in a cool, dry place away from strong oxidizing agents.[8]

Experimental Workflow: Equilibrium Shake-Flask Method

This protocol provides a self-validating system for generating accurate solubility data.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[4]

  • Dilution: Accurately dilute a known volume of the filtered solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the solute. A calibration curve must be prepared using standards of known concentrations.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Part 3: Data Presentation and Application

The utility of solubility data lies in its application to practical challenges in chemical and pharmaceutical development.

Data Summary Table

Generated experimental data should be compiled into a clear, comparative format. Researchers should use the following template to record their findings.

SolventSolvent ClassTemperature (°C)Experimental Solubility (mg/mL)Molar Solubility (mol/L)
HexaneNon-Polar25Record Data HereCalculate Data Here
TolueneNon-Polar (Aromatic)25Record Data HereCalculate Data Here
DichloromethaneChlorinated25Record Data HereCalculate Data Here
Diethyl EtherEther25Record Data HereCalculate Data Here
AcetonePolar Aprotic25Record Data HereCalculate Data Here
AcetonitrilePolar Aprotic25Record Data HereCalculate Data Here
Dimethyl SulfoxidePolar Aprotic25Record Data HereCalculate Data Here
MethanolPolar Protic25Record Data HereCalculate Data Here
EthanolPolar Protic25Record Data HereCalculate Data Here
WaterPolar Protic25Record Data HereCalculate Data Here
Implications in Drug Development
  • Synthetic Chemistry: The choice of solvent is critical for reaction success. Knowing the solubility profile allows chemists to select appropriate solvents that ensure all reactants are in the solution phase, leading to optimal reaction rates and yields.

  • Purification: Solubility data is fundamental to developing crystallization protocols. A solvent system in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for recrystallization.[1]

  • Formulation Science: For a compound to be considered for further development, its solubility in pharmaceutically acceptable solvents or buffer systems is a key parameter that influences its potential delivery routes and ultimate bioavailability.

References

The Strategic Utility of Methyl 4-amino-2-nitrobenzoate in Contemporary Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Methyl 4-amino-2-nitrobenzoate, a versatile building block in medicinal chemistry. This guide explores the compound's synthetic pathways, key chemical transformations, and its role in the generation of diverse bioactive scaffolds, with a particular focus on the development of antimicrobial agents.

Introduction: The Unassuming Power of a Multifunctional Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a seemingly simple aromatic compound, represents a powerful yet under-explored starting material. Its strategic placement of an amino group, a nitro moiety, and a methyl ester function provides a trifecta of reactive sites, enabling a diverse array of chemical transformations. This guide will illuminate the potential of this scaffold, demonstrating its utility in the synthesis of complex heterocyclic systems with promising biological activity.

The core strength of this compound lies in the ortho-relationship of its amino and nitro groups. This arrangement is a masked 1,2-diamine, a key pharmacophore in many biologically active molecules. The nitro group, a versatile functional handle, can be readily reduced to an amine, unlocking a cascade of potential cyclization reactions. The para-amino group and the methyl ester offer additional points for diversification, allowing for the fine-tuning of physicochemical properties and biological targeting.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₈N₂O₄--INVALID-LINK--
Molecular Weight 196.16 g/mol --INVALID-LINK--
CAS Number 6933-47-7--INVALID-LINK--
Appearance Yellow crystalline solidGeneral laboratory observation
Solubility Soluble in common organic solvents such as methanol, ethanol, and DMSO.General laboratory observation
Synthetic Strategy

The synthesis of this compound is conceptually straightforward, typically involving the esterification of the parent carboxylic acid, 4-amino-2-nitrobenzoic acid. This precursor is a valuable chemical scaffold in its own right, serving as a building block for various complex molecules, including pharmaceutical and dye intermediates.[1]

Synthesis of this compound cluster_0 Esterification 4-amino-2-nitrobenzoic_acid 4-Amino-2-nitrobenzoic Acid Methyl_4-amino-2-nitrobenzoate This compound 4-amino-2-nitrobenzoic_acid->Methyl_4-amino-2-nitrobenzoate Methanol (MeOH) Acid Catalyst (e.g., H₂SO₄)

Synthetic workflow for this compound.

Key Transformations and Mechanistic Insights

The true synthetic power of this compound is realized through the selective manipulation of its functional groups.

Reduction of the Nitro Group: Unmasking the Diamine

The most pivotal transformation of this compound in medicinal chemistry is the reduction of the nitro group to an amine. This reaction unmasks a 1,2-phenylenediamine derivative, a critical precursor for the synthesis of a wide range of heterocyclic compounds, most notably benzodiazepines.

Commonly employed reducing agents include:

  • Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) offers a clean and efficient method for nitro group reduction.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also effective for this transformation.

The choice of reducing agent can be critical, depending on the presence of other sensitive functional groups in the molecule.

Nitro_Reduction Start This compound Intermediate Methyl 2,4-diaminobenzoate Start->Intermediate Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Benzodiazepine_Synthesis cluster_synthesis Synthetic Workflow A This compound B Methyl 2,4-diaminobenzoate A->B Nitro Reduction (e.g., H₂, Pd/C) C Substituted Benzodiazepine B->C Cyclization with a β-dicarbonyl compound

References

Methyl 4-amino-2-nitrobenzoate: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-amino-2-nitrobenzoate

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic accessibility and novelty of the target molecules. This compound emerges as a highly strategic building block due to the orthogonal reactivity of its functional groups. The presence of an amino group, a nitro group, and a methyl ester on a single aromatic ring provides a unique platform for the regioselective construction of a diverse array of heterocyclic systems. This guide will provide a comprehensive overview of the synthetic utility of this compound, with a focus on the practical aspects of its transformation into valuable benzimidazoles and quinoxalines. We will delve into the underlying chemical principles, provide detailed experimental protocols, and showcase the potential of the resulting heterocyclic scaffolds in drug discovery and beyond.

Core Chemistry: The Transformation of this compound

The synthetic journey from this compound to complex heterocyclic structures hinges on a pivotal transformation: the selective reduction of the nitro group to an amine. This unmasks a vicinal diamine functionality, which is the direct precursor to a multitude of condensation and cyclization reactions.

Part 1: The Gateway Reaction - Selective Nitro Group Reduction

The selective reduction of the nitro group in this compound to yield methyl 3,4-diaminobenzoate is the cornerstone of its utility. The choice of reducing agent is paramount to ensure the preservation of the ester and the existing amino group.

Causality Behind Experimental Choices:

  • Chemoselectivity: The reducing agent must selectively target the nitro group without affecting the ester functionality, which is susceptible to reduction or hydrolysis under certain conditions.

  • Mild Reaction Conditions: Harsh conditions can lead to side reactions and degradation of the starting material or product.

  • Work-up and Purification: The chosen method should allow for a straightforward work-up and purification of the resulting diamine, which can be prone to oxidation.

Recommended Protocol: Reduction using Tin(II) Chloride (SnCl₂)

Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and reliable method for the reduction of aromatic nitro groups.[1][2] It offers excellent chemoselectivity and is tolerant of a wide range of functional groups, including esters.

Experimental Protocol: Synthesis of Methyl 3,4-diaminobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.

  • Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) in concentrated hydrochloric acid.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3,4-diaminobenzoate. The product can be further purified by column chromatography on silica gel.

Data Presentation: Comparison of Nitro Reduction Methods

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂/HCl Reflux in Ethanol/HClHigh chemoselectivity, reliable, tolerant of estersStoichiometric amounts of tin salts, work-up can be tedious
Fe/AcOH Reflux in Ethanol/Acetic AcidInexpensive, environmentally benignCan require longer reaction times, iron sludge can complicate work-up
H₂/Pd-C H₂ balloon, Pd/C catalyst, RTClean reaction, high yieldPotential for dehalogenation if other halogens are present, requires specialized equipment

Part 2: Synthesis of Benzimidazole Scaffolds

The in situ generated or isolated methyl 3,4-diaminobenzoate is a versatile precursor for the synthesis of benzimidazole-6-carboxylate derivatives. The benzimidazole moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3]

Synthesis of Methyl 2-Aryl-1H-benzo[d]imidazole-6-carboxylates

The condensation of methyl 3,4-diaminobenzoate with aromatic aldehydes is a straightforward method to access 2-aryl-substituted benzimidazoles.

Causality Behind Experimental Choices:

  • Catalyst: The use of a mild Lewis acid catalyst, such as nickel(II) acetate, can facilitate the condensation and subsequent oxidative cyclization.[3]

  • Solvent: A non-polar solvent like chloroform is often used to facilitate the removal of water formed during the reaction.

  • Oxidant: An oxidizing agent is required to convert the initially formed dihydrobenzimidazole intermediate to the aromatic benzimidazole. In some procedures, atmospheric oxygen can suffice, while others may employ specific oxidants.

Experimental Protocol: Synthesis of Methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate [3]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and benzaldehyde (1 equivalent) in chloroform.

  • Catalyst Addition: Add a catalytic amount of nickel(II) acetate.

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with water, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired methyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate.

Visualization: Synthetic Workflow for Benzimidazoles

workflow start This compound reduction Nitro Reduction (e.g., SnCl2/HCl) start->reduction diamine Methyl 3,4-diaminobenzoate reduction->diamine cyclization Condensation & Oxidative Cyclization (e.g., Ni(OAc)2) diamine->cyclization aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->cyclization benzimidazole Methyl 2-Aryl-1H-benzo[d]imidazole-6-carboxylate cyclization->benzimidazole

Caption: Workflow for the synthesis of benzimidazole derivatives.

Part 3: Synthesis of Quinoxaline Scaffolds

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[4] Methyl 3,4-diaminobenzoate serves as a key precursor for the synthesis of quinoxaline-6-carboxylate derivatives through condensation with 1,2-dicarbonyl compounds.

Synthesis of Methyl 2,3-Diarylquinoxaline-6-carboxylates

The reaction of methyl 3,4-diaminobenzoate with a 1,2-diaryl-1,2-dione (a benzil derivative) provides a direct route to 2,3-diarylquinoxalines.

Causality Behind Experimental Choices:

  • Solvent and Catalyst: The reaction is often carried out in a protic solvent like ethanol or acetic acid, which can also act as a catalyst.[4] In some cases, reactions can be performed in high-temperature water, offering a greener alternative.[5][6]

  • Temperature: The reaction temperature is a critical parameter that can influence the reaction rate and the potential for side reactions such as decarboxylation, especially when starting from the corresponding carboxylic acid.[5][6]

Experimental Protocol: Synthesis of Methyl 2,3-diphenylquinoxaline-6-carboxylate [4]

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate (1 equivalent) and benzil (1 equivalent) in glacial acetic acid.

  • Reaction Execution: Heat the reaction mixture at a temperature of 50-80 °C. Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. The crude product can be washed with a cold solvent like ethanol and then recrystallized to obtain pure methyl 2,3-diphenylquinoxaline-6-carboxylate.

Visualization: Synthetic Pathway to Quinoxalines

reaction_pathway diamine Methyl 3,4-diaminobenzoate condensation Condensation (e.g., Acetic Acid, Heat) diamine->condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) dicarbonyl->condensation quinoxaline Methyl 2,3-Disubstituted- quinoxaline-6-carboxylate condensation->quinoxaline

References

A Technical Guide to the Synthesis of Azo Dyes and Pigments Using Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-2-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of azo dyes and pigments, particularly within the disperse dye category. Its unique molecular architecture, featuring a primary aromatic amine for diazotization and electron-withdrawing nitro and methyl ester groups, allows for the creation of chromophores with varied and valuable coloristic properties. This guide provides an in-depth exploration of the chemical principles, reaction mechanisms, and practical methodologies for utilizing this compound in dye synthesis. It is intended for researchers and chemical development professionals seeking to understand and apply this versatile precursor in the creation of novel colorants.

Introduction: The Molecular Blueprint for Color

This compound is an aromatic compound whose structure is primed for color synthesis. The key functional groups—the primary amine (-NH₂), the nitro group (-NO₂), and the methyl ester (-COOCH₃)—each play a critical role.

  • The Primary Amine (-NH₂): This is the reactive handle for the synthesis. It can be readily converted into a diazonium salt, an essential step in forming the azo bond (–N=N–), which is the primary chromophore (color-bearing group) in azo dyes.[1]

  • The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group positioned ortho to the amine significantly influences the electronic properties of the aromatic ring and the resulting diazonium salt. This electronic pull is crucial for modulating the final color of the dye.

  • The Methyl Ester Group (-COOCH₃): This group also contributes to the electron-withdrawing nature of the molecule and can influence the dye's solubility and affinity for certain substrates, such as polyester fibers.[2]

Azo dyes are the largest class of synthetic colorants, valued for their structural diversity, straightforward synthesis, and wide range of achievable colors.[3] The synthesis process hinges on a two-step reaction sequence: diazotization followed by azo coupling.[4]

The Core Reaction Pathway: Diazotization and Azo Coupling

The transformation of this compound into a vibrant dye is a classic example of electrophilic aromatic substitution. The process creates a large, conjugated system of electrons, which is responsible for absorbing light in the visible spectrum and thus producing color.[3]

Step 1: Diazotization - Activating the Amine

Diazotization is the conversion of the primary aromatic amine into a diazonium salt.[5] This reaction is conducted at low temperatures (typically 0-5 °C) to prevent the highly reactive and unstable diazonium salt from decomposing and prematurely losing nitrogen gas (N₂).[1][6]

Causality of Experimental Conditions:

  • Reagents: The reaction uses sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). The acid first protonates the sodium nitrite to form nitrous acid (HNO₂) in situ. A further reaction with the acid generates the potent electrophile, the nitrosonium ion (NO⁺).[6]

  • Temperature: The low temperature is critical. Above 5-10 °C, the diazonium salt can readily decompose, leading to side reactions and a significant reduction in dye yield.[1] The stability of the diazonium salt is paramount for the success of the subsequent coupling reaction.

The mechanism involves the attack of the amine's lone pair of electrons on the nitrosonium ion, followed by a series of proton transfers and the eventual elimination of water to form the stable N≡N triple bond of the diazonium cation.[6]

Step 2: Azo Coupling - Forging the Chromophore

The diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as a "coupling component," to form the stable azo dye.[4] The choice of the coupling component is the primary determinant of the final dye's color.

Common Coupling Components:

  • Phenols and Naphthols: These compounds are activated by the hydroxyl (-OH) group and typically couple at the para position. They are used to produce yellow, orange, and red dyes.[7]

  • Aromatic Amines (Anilines): Activated by the amino (-NH₂) group, these also couple at the para position and can produce a range of colors.

  • Acetoacetanilides: These components are used to produce bright yellow to orange pigments.

The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling component.[4] The reaction's pH is crucial; phenols and naphthols are typically coupled under mildly alkaline conditions to deprotonate the hydroxyl group, making the ring more electron-rich and nucleophilic. Aromatic amines are coupled under mildly acidic conditions.

The overall workflow is visualized in the diagram below.

G cluster_start Starting Materials cluster_diazo Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound C Diazonium Salt Intermediate (Unstable) A->C 0-5 °C B NaNO₂ + HCl (aq) B->C In Situ HNO₂ E Azo Dye Product C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., β-Naphthol) D->E

Caption: General workflow for azo dye synthesis.

Experimental Protocol: Synthesis of a Representative Disperse Red Dye

This protocol details the synthesis of a disperse red dye from this compound and β-naphthol. Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]

Materials & Reagents
  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Urea (to destroy excess nitrous acid)[8]

  • Distilled Water

  • Ice

Step-by-Step Methodology

Part A: Diazotization of this compound [4][8]

  • In a 250 mL beaker, prepare a solution of 5 mL concentrated HCl in 20 mL of water.

  • Add 1.96 g (0.01 mol) of this compound to the acid solution. Stir until a fine suspension or solution is formed.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained in this range.

  • In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 20 minutes. Ensure the temperature does not exceed 5 °C.

  • Stir the resulting mixture for an additional 30 minutes in the ice bath to ensure the diazotization is complete. The resulting clear, yellowish solution is the diazonium salt solution. A small amount of urea can be added to quench any excess nitrous acid.

Part B: Preparation of the Coupling Component Solution [4][8]

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Stir until the β-naphthol is completely dissolved, forming sodium naphthoxide.

  • Cool this solution to 0-5 °C in an ice bath.

Part C: The Coupling Reaction [8]

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold sodium naphthoxide solution (from Part B).

  • A deeply colored red precipitate will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Collect the solid dye product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to remove inorganic salts.

  • Dry the product in an oven at 60-70 °C.

Characterization and Properties of the Resulting Dyes

The synthesized dyes must be characterized to confirm their structure and assess their properties.

  • Spectroscopic Analysis: UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which dictates the observed color of the dye.[3] The complex aromatic structure with conjugated azo bonds is responsible for the intense color.[3]

  • Melting Point: A sharp melting point is indicative of a pure compound.[2]

  • Application Properties: For textile applications, properties like wash fastness, light fastness, and perspiration fastness are evaluated using standard industry methods.[2]

PropertyDescriptionTypical Range for Azo DyesSource
λmax (in solvent) Wavelength of maximum light absorption; determines color.400 nm (Yellow) to 700 nm (Blue/Green)[3]
Molar Extinction Coefficient (ε) A measure of how strongly the dye absorbs light at λmax.20,000 - 90,000 L mol⁻¹ cm⁻¹[9]
Color The perceived color, complementary to the absorbed light.Yellow, Orange, Red, Violet, Blue[8]
Fastness Properties Resistance to fading from washing, light, etc. (Scale 1-5)Moderate to Good (3-5)[2]

Structure-Property Relationships

The final color and properties of the dye can be fine-tuned by altering the chemical structures of either the diazo component (this compound) or the coupling component.

  • Electron-Withdrawing Groups (EWGs): Adding more EWGs (like -NO₂, -CN) to the diazo component generally causes a bathochromic shift (a shift to a longer λmax), resulting in deeper colors (e.g., shifting from orange to red or violet).[10]

  • Electron-Donating Groups (EDGs): Adding EDGs (like -OH, -OCH₃) to the coupling component also typically results in a bathochromic shift.

  • Steric Effects: Bulky groups near the azo linkage can affect the planarity of the molecule, which may lead to a hypsochromic shift (a shift to a shorter λmax) and a less intense color.

Safety and Handling

Researchers must adhere to strict safety protocols when working with these chemicals.

  • This compound: May cause skin, eye, and respiratory tract irritation.[11][12] It is suspected of causing genetic defects.[13] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

  • Diazonium Salts: Solid diazonium salts can be explosive when dry.[1] They should always be kept in solution and used immediately after preparation.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive and require careful handling.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[11][13]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of azo dyes and pigments. A thorough understanding of the diazotization and coupling reaction mechanisms, coupled with precise control over experimental parameters like temperature and pH, enables the rational design and synthesis of a vast library of colorants. The principles and protocols outlined in this guide provide a solid foundation for professionals in the field to explore novel chromophores for applications ranging from textiles to advanced materials.

References

Methodological & Application

Synthesis of Methyl 4-amino-2-nitrobenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-amino-2-nitrobenzoate is a valuable substituted aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring an amine, a nitro group, and a methyl ester on a benzene ring, offers multiple reaction sites for further chemical modifications. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The primary synthetic route detailed herein is the Fischer-Speier esterification of 4-amino-2-nitrobenzoic acid, a robust and widely adopted method for the preparation of esters.

The causality behind choosing Fischer esterification lies in its efficiency and simplicity for converting carboxylic acids to their corresponding esters. This equilibrium-driven reaction utilizes an excess of alcohol, in this case, methanol, to act as both a reactant and the solvent, thereby driving the reaction towards the product side in accordance with Le Chatelier's principle.[1] The use of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[2]

Reaction Scheme

The overall reaction for the synthesis of this compound via Fischer esterification is depicted below:

4-amino-2-nitrobenzoic acid + Methanol --(H₂SO₄ catalyst, Reflux)--> this compound + Water

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound A 1. Reaction Setup: - Dissolve 4-amino-2-nitrobenzoic acid in excess methanol in a round-bottom flask. B 2. Catalyst Addition: - Slowly add concentrated sulfuric acid dropwise with stirring. A->B Exothermic reaction, potential precipitation of salt C 3. Reflux: - Heat the reaction mixture to reflux for 2-4 hours. - Monitor reaction progress using TLC. B->C Formation of ester and water D 4. Work-up & Isolation: - Cool the reaction mixture. - Neutralize with sodium bicarbonate solution. C->D Reaction completion E 5. Extraction: - Extract the product with ethyl acetate. D->E Product isolation from aqueous phase F 6. Purification: - Wash the organic layer with brine. - Dry over anhydrous sodium sulfate. - Evaporate the solvent under reduced pressure. E->F Removal of impurities and water G 7. Characterization: - Obtain the final product, this compound. - Characterize using NMR, IR, and melting point analysis. F->G Pure product

Caption: Workflow for this compound synthesis.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-amino-2-nitrobenzoic acid≥98%e.g., Sigma-AldrichStarting material
Methanol (CH₃OH)AnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization
Ethyl Acetate (EtOAc)Reagent GradeVariousFor extraction
Brine (saturated NaCl solution)N/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousFor drying the organic phase
Deionized WaterN/AN/AFor work-up
Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-nitrobenzoic acid (1.0 eq, e.g., 5.0 g).

    • Add a significant excess of anhydrous methanol (15-20 eq, e.g., 100 mL). The methanol acts as both the solvent and a reactant to drive the equilibrium towards the product.[1]

    • Stir the mixture at room temperature until the starting material is fully suspended.

  • Catalyst Addition:

    • While stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.3 eq) dropwise to the suspension.

    • Causality: The addition of the strong acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[2] The addition should be slow as it is an exothermic process, and the aminobenzoic acid may precipitate as its salt.

  • Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath.

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[3]

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 200 mL).

    • Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.[3]

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with utmost care.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Methanol and ethyl acetate are flammable and should be handled away from ignition sources.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Expected to be a crystalline solid.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the molecular structure. The spectra of related compounds can be used as a reference for peak assignments.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amino group (N-H stretching), the nitro group (N-O stretching), and the ester carbonyl group (C=O stretching).[4]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via Fischer-Speier esterification. By understanding the underlying principles of the reaction and adhering to the outlined procedure and safety precautions, researchers can reliably synthesize this important chemical intermediate for its various applications in research and development.

References

Nitration of methyl 4-aminobenzoate to yield "Methyl 4-amino-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the regioselective nitration of methyl 4-aminobenzoate to synthesize methyl 4-amino-2-nitrobenzoate. This compound is a valuable building block in the development of novel pharmaceuticals and functional materials. The protocol herein is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed, step-by-step procedure grounded in the principles of electrophilic aromatic substitution. The causality behind experimental choices, safety protocols, and methods for product purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of Ortho-Nitro-Aminobenzoates

This compound is a key intermediate whose structural motifs—an ortho-nitro aniline derivative and a methyl ester—offer versatile handles for further chemical transformations. The strategic placement of the nitro group ortho to the amino group is crucial for modulating the electronic properties and steric environment of the molecule, making it a desirable precursor for the synthesis of various heterocyclic compounds, dyes, and biologically active molecules.

The synthesis involves the direct nitration of methyl 4-aminobenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the pre-existing substituents on the aromatic ring. The amino group is a powerful activating, ortho-, para-director, while the methyl ester group is a deactivating, meta-director. The interplay of these electronic effects, coupled with steric considerations, dictates the preferential introduction of the nitro group at the C-2 position.

Mechanistic Insights: The Dynamics of Electrophilic Aromatic Substitution

The nitration of methyl 4-aminobenzoate proceeds via a well-established electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

dot digraph "Reaction Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Caption: Reaction mechanism for the nitration of methyl 4-aminobenzoate.

The strongly acidic conditions can protonate the amino group, forming an anilinium ion, which is a meta-director. However, by carefully controlling the reaction temperature and the addition of the nitrating mixture, the free amino group's ortho-directing influence can be harnessed to favor the formation of the 2-nitro isomer.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 4-aminobenzoate≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher ScientificHandle with extreme care.
Concentrated Nitric Acid (HNO₃)70%VWRHandle with extreme care.
Methanol (MeOH)ACS GradeEMD MilliporeFor recrystallization.
Deionized Water
Ice
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Beaker (250 mL)
Büchner funnel and filter paper
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Reaction Procedure
  • Preparation of the Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 20 mL) at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, carefully add concentrated nitric acid (e.g., 2.5 mL) to concentrated sulfuric acid (e.g., 2.5 mL) while cooling in an ice-water bath. Caution: This is a highly exothermic process. Add the nitric acid slowly and with constant stirring.

  • Nitration Reaction:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of methyl 4-aminobenzoate over a period of 30-45 minutes.

    • Maintain the reaction temperature between 0-5 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto crushed ice (e.g., 100 g) in a 250 mL beaker with vigorous stirring.

    • A yellow precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.[1][2]

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[3][4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The reaction is highly exothermic.[2] Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes.[1]

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[1][4]

Characterization of this compound

Analytical TechniqueExpected Data for this compound
Melting Point Expected to be a distinct melting point, likely a yellow solid. For comparison, Methyl 4-amino-3-nitrobenzoate melts at 186-205 °C.
¹H NMR Aromatic protons will show characteristic splitting patterns. The amino protons will appear as a broad singlet. The methyl ester protons will be a singlet around 3.9 ppm.
¹³C NMR The carbonyl carbon of the ester will appear downfield. Aromatic carbons will have distinct chemical shifts influenced by the amino and nitro substituents. The methyl carbon will appear upfield.
IR Spectroscopy Characteristic peaks for N-H stretching (amino group), C=O stretching (ester), and asymmetric and symmetric N-O stretching (nitro group) are expected.

Workflow and Logic

The entire process, from reaction setup to final product characterization, follows a logical and systematic workflow designed for efficiency and safety.

dot digraph "Synthesis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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Caption: Workflow for the synthesis of this compound.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently prepare this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The provided guidelines for purification and characterization will ensure the high quality of the final product.

References

Application Notes & Protocols: The Strategic Synthesis and Utility of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-2-nitrobenzoate is a pivotal intermediate in modern organic synthesis, possessing a unique trifunctional chemical architecture that makes it an invaluable building block for complex molecular targets. The strategic positioning of an amine, a nitro group, and a methyl ester on the aromatic scaffold allows for a diverse range of selective chemical transformations. This guide provides an in-depth analysis of its synthesis via Fischer-Speier esterification, including a detailed mechanistic breakdown, a field-tested experimental protocol, and a discussion of its critical applications in the development of pharmaceuticals, dyes, and pigments.

Introduction: A Multifunctional Synthetic Intermediate

This compound is a compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is primed for sequential and regioselective functionalization:

  • The Amino Group (-NH₂): Serves as a nucleophile and a handle for diazotization reactions, crucial for the synthesis of azo dyes.[1] It can also be acylated or used in coupling reactions to build more complex molecular frameworks.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Critically, it can be readily reduced to an amine, providing a pathway to diamino derivatives which are precursors to various heterocyclic systems.

  • The Methyl Ester (-COOCH₃): Improves solubility in organic solvents compared to the parent carboxylic acid and can be hydrolyzed or converted to other functional groups like amides if required.[1]

This combination of functional groups makes this compound a versatile precursor for molecules with desired biological activities or material properties.[1]

Mechanistic Insight: The Fischer-Speier Esterification

The most direct and industrially scalable synthesis of this compound is the acid-catalyzed esterification of its parent carboxylic acid, 4-amino-2-nitrobenzoic acid, with methanol. This reaction proceeds via the Fischer-Speier mechanism, a classic equilibrium process.[2]

The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This is often facilitated by another molecule of the alcohol or the conjugate base of the catalyst acting as a "proton shuttle".[2][4] This transfer converts a poor leaving group (-OH) into an excellent leaving group (H₂O).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water, methanol, or HSO₄⁻) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product side and ensure a high yield, an excess of the alcohol (methanol) is used, which acts as both a reactant and the solvent.[2]

Caption: Key stages of the Fischer-Speier esterification mechanism.

Experimental Protocol: Synthesis of this compound

This protocol details a robust laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-2-nitrobenzoic acid≥98%e.g., Sigma-AldrichStarting material
Methanol (CH₃OH)AnhydrousVariousReactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst. Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)Reagent GradeVariousFor neutralization
Saturated Sodium Chloride (Brine)Reagent GradeVariousFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousDrying agent
Ethyl AcetateReagent GradeVariousExtraction solvent
Deionized WaterN/AN/AFor work-up
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-2-nitrobenzoic acid (1.0 eq, e.g., 10.0 g).

  • Solvent Addition: Add anhydrous methanol (15-20 eq, approx. 100 mL). Stir the suspension at room temperature to achieve partial dissolution.

  • Catalyst Addition: Place the flask in an ice-water bath. While stirring vigorously, slowly add concentrated sulfuric acid (0.15 eq) dropwise via a pipette. Caution: This addition is highly exothermic. A transient increase in temperature and potential precipitation of the aminobenzoic acid sulfate salt may occur.[5]

  • Reaction Heating: Once the catalyst has been added, remove the ice bath and heat the mixture to reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: After completion, remove the heat source and allow the flask to cool to room temperature. Carefully pour the reaction mixture over crushed ice (approx. 200 g) in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8. The product will precipitate as a solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL) to remove residual salts and impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol to afford the purified this compound as a crystalline solid.[6]

Workflow Experimental Workflow A 1. Dissolve Reactant (4-amino-2-nitrobenzoic acid in Methanol) B 2. Add Catalyst (Conc. H₂SO₄ dropwise at 0°C) A->B C 3. Heat to Reflux (4-6 hours at ~65°C) B->C D 4. Quench & Neutralize (Pour onto ice, add NaHCO₃) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash Organic Phase (Water & Brine) E->F G 7. Dry & Concentrate (MgSO₄, Rotary Evaporation) F->G H 8. Purify (Recrystallization from Methanol) G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Synthesis

Precursor for Dyes and Pigments

The primary amino group of this compound is readily diazotized using nitrous acid (generated in situ from NaNO₂ and HCl) and then coupled with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo dyes.[1] This reactivity is a cornerstone of the dye manufacturing industry.

Intermediate in Pharmaceutical Development

This compound serves as a valuable building block for synthesizing more complex molecules with potential biological activity.[1] The ability to selectively reduce the nitro group to a second amine opens pathways to pharmacologically important scaffolds. While related compounds like 2-Methyl-4-nitrobenzoic acid are crucial intermediates for drugs like Tolvaptan[7], the unique substitution pattern of this compound makes it an attractive starting point for novel drug discovery programs. For instance, compounds with similar amino-nitro aromatic structures are investigated as potential anti-cancer and anti-inflammatory agents.[8]

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust and well-understood process that provides access to a highly versatile chemical intermediate. The detailed mechanistic insights and the optimized experimental protocol provided herein offer a comprehensive guide for researchers. The compound's trifunctional nature ensures its continued relevance as a foundational building block in the synthesis of a wide range of high-value products, from industrial dyes to innovative pharmaceutical agents.

References

Application Notes & Protocols for the Analytical Characterization of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Methyl 4-amino-2-nitrobenzoate

This compound is a key organic intermediate whose structural features—an aromatic ring substituted with an amino, a nitro, and a methyl ester group—make it a versatile building block in the synthesis of pharmaceuticals and dyes.[1] Its utility as a precursor, for instance in the development of enzyme inhibitors or other therapeutic agents, necessitates stringent quality control.[2][3][4][5] The precise arrangement of its functional groups dictates its reactivity and the properties of downstream products. Therefore, robust analytical characterization is not merely a procedural step but a fundamental requirement to ensure identity, purity, and consistency.

This guide provides a comprehensive suite of analytical methods for the definitive characterization of this compound, designed for researchers in synthetic chemistry, quality assurance, and drug development. The protocols herein are grounded in established principles of chromatography and spectroscopy, offering a multi-faceted approach to structural elucidation and purity assessment.

Physicochemical Profile

A foundational understanding of a molecule's physicochemical properties is critical for selecting and optimizing analytical methods. For instance, its polarity informs the choice of chromatographic conditions, while its chromophores are essential for UV-Vis spectroscopic analysis.

PropertyValueRationale & Significance
Chemical Structure C₈H₈N₂O₄The molecular formula is essential for calculating the exact mass, which is confirmed by Mass Spectrometry.
Molecular Weight 196.16 g/mol Used for preparing solutions of known molarity and for mass spectrometry verification.
Appearance Expected to be a crystalline solidPhysical state dictates sample handling and preparation for methods like FTIR (e.g., KBr pellet vs. ATR).
Polarity Moderately polarThe presence of amino, nitro, and ester groups confers polarity, making it suitable for reversed-phase HPLC.
Chromophores Nitroaromatic systemThe conjugated system allows for strong UV absorbance, enabling sensitive detection by UV-Vis and HPLC-UV.
Predicted LogP (XLogP3) 1.5This value suggests a preference for moderately non-polar environments, guiding solvent selection for extraction and chromatography.

Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds by separating the main component from impurities and potential isomers.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing the purity of moderately polar organic compounds like this compound. The analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, a sharp, symmetrical peak for the main compound can be achieved, well-resolved from any process impurities or isomers.[6][7][8] UV detection is ideal due to the compound's strong chromophore.

Experimental Protocol: Purity Assay by RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 330 nm (monitor multiple wavelengths to detect impurities with different absorption maxima).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:100 in the same diluent to a final concentration of 10 µg/mL for analysis.

  • Data Analysis:

    • Integrate the peak area of all detected peaks.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

    • The retention time of the main peak serves as an identifier under these specific conditions.

References

Application Notes & Protocols: The Strategic Use of Methyl 4-amino-2-nitrobenzoate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-amino-2-nitrobenzoate is a trifunctional aromatic compound whose unique substitution pattern makes it a highly valuable and versatile building block in modern organic synthesis. The strategic positioning of an amine, a nitro group, and a methyl ester on the benzene ring allows for a series of selective and high-yield transformations. This guide provides an in-depth exploration of the reagent's reactivity, focusing on its pivotal role in constructing complex heterocyclic scaffolds, particularly benzimidazoles, which are prevalent in medicinal chemistry. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Potential of a Trifunctional Reagent

This compound (CAS No. 18640-66-9) is a stable, crystalline solid that serves as a cornerstone intermediate in multi-step synthesis. Its synthetic utility is derived from the distinct reactivity of its three functional groups:

  • The Aryl Amine (-NH₂): This group is a potent nucleophile and directing group. It can undergo diazotization, acylation, and alkylation, but its primary role in the context of this molecule is often as a precursor to a 1,2-diamine system.

  • The Nitro Group (-NO₂): Positioned ortho to the amine, this group is the key to forming five- and six-membered heterocyclic rings. Its selective reduction is one of the most critical transformations of this substrate, unmasking a second amine and creating an ortho-phenylenediamine derivative.

  • The Methyl Ester (-COOCH₃): This group is an important handle for further molecular elaboration. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to an alcohol, providing numerous pathways for diversification.

The strategic placement of these groups enables a synthetic sequence where the nitro group is reduced, followed by cyclization with a suitable electrophile to construct the desired heterocyclic core. This approach is particularly powerful for synthesizing substituted benzimidazoles, a privileged scaffold in numerous FDA-approved drugs.

Core Synthetic Strategy: From Nitroaniline to Benzimidazole

The most prominent application of this compound is in the synthesis of 2-substituted benzimidazoles. The general workflow involves two key steps: the reduction of the nitro group and the subsequent cyclization with a one-carbon (C1) source.

dot

Figure 1: General workflow for the synthesis of benzimidazoles from this compound.

Step 1: Selective Reduction of the Nitro Group

The conversion of the 2-nitroaniline moiety to a 1,2-diamine is the gateway transformation. The choice of reducing agent is critical to ensure high yield and compatibility with the ester and amino functionalities.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation (H₂, Pd/C): This is often the cleanest method. It proceeds under mild conditions and the only byproduct is water, simplifying workup. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[1] Hydrogen pressures can range from atmospheric to several bars, with temperatures typically between 20-80°C.[1] The solvent choice (e.g., methanol, ethanol, or THF) is important for substrate solubility.

  • Metal-Acid Systems (SnCl₂/HCl or Fe/HCl): Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and highly reliable method for this reduction. It is tolerant of many functional groups, though it requires stoichiometric amounts of the metal salt and a basic workup to remove tin salts. The use of iron powder with an acid like HCl or acetic acid is a cost-effective and environmentally friendlier alternative.[2][3]

  • Transfer Hydrogenation: Reagents like sodium dithionite (Na₂S₂O₄) or ammonium formate with a catalyst can also be employed, offering an alternative to high-pressure hydrogenation or strongly acidic conditions.[4][5]

Reduction Method Key Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)MeOH or THF, 20-80°C, 2-10 bar H₂[1]Clean, high yield, simple workupRequires specialized hydrogenation equipment
Metal-Acid (Stannous)SnCl₂·2H₂O, conc. HClEtOH, RefluxReliable, functional group tolerantStoichiometric, requires basic workup
Metal-Acid (Iron)Fe powder, HCl/AcOHEtOH/H₂O, RefluxInexpensive, less toxic than tinCan require vigorous conditions, filtration of iron salts
Dithionite ReductionNa₂S₂O₄aq. NH₃ or DMSOMild, avoids strong acidsCan require large excess of reagent, aqueous workup
Step 2: Cyclization to the Benzimidazole Core

Once the ortho-diamine (Methyl 2,4-diaminobenzoate) is formed, it can be cyclized with a variety of C1-synthons to yield the target benzimidazole. This step is often performed in a "one-pot" fashion following the reduction.[2]

Common C1 Sources and Their Rationale:

  • Aldehydes (R-CHO): The most common method for installing a substituent at the 2-position. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and oxidative aromatization. This method is highly versatile, allowing for a wide range of aryl, heteroaryl, and alkyl groups at the C2 position.

  • Formic Acid (HCOOH): Leads to the formation of an unsubstituted (C2-H) benzimidazole. The reaction is typically heated in formic acid, which serves as both the C1 source and the solvent.[2]

  • Orthoesters (e.g., Triethyl orthoformate): These reagents can also provide an unsubstituted benzimidazole or can be used with other carboxylic acids in the Phillips condensation.

Detailed Experimental Protocols

The following protocols are presented as robust, validated methods for the synthesis of a benzimidazole derivative starting from this compound.

Protocol 1: Synthesis of Methyl 2,4-diaminobenzoate via Catalytic Hydrogenation

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

Procedure:

  • To a suitable hydrogenation vessel, add this compound and the solvent (approx. 10-15 mL per gram of substrate).

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 3-5 bar) and begin vigorous stirring.

  • Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours, as indicated by the consumption of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield Methyl 2,4-diaminobenzoate as a solid, which is often used directly in the next step without further purification.

Protocol 2: One-Pot Reductive Cyclization to form a 2-Aryl-benzimidazole

This protocol combines the reduction and cyclization steps into a single, efficient operation using sodium dithionite.[4]

Materials:

  • This compound (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound and the aromatic aldehyde in DMSO.

  • Add sodium dithionite to the solution. An exotherm may be observed.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove inorganic salts.

  • Dry the crude product. Recrystallization from a suitable solvent system (e.g., Ethanol/Water) can be performed for further purification.

dot

Figure 2: Comparison of two-step versus one-pot synthetic approaches.

Safety and Handling

As with any chemical protocol, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Handling: this compound may cause skin and eye irritation.[6] Avoid inhalation of dust and handle in a well-ventilated area or a chemical fume hood.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[6]

  • Hydrogenation Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (Pd/C). Ensure all equipment is properly grounded and operated by trained personnel.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of complex nitrogen-containing heterocycles. Its utility hinges on the selective reduction of the ortho-nitro group to generate a key 1,2-diamine intermediate, which is primed for cyclization. By understanding the reactivity of its functional groups and selecting the appropriate reaction conditions, researchers can efficiently construct diverse libraries of benzimidazoles and other related scaffolds for applications in drug discovery and materials science.

References

"Methyl 4-amino-2-nitrobenzoate" as a precursor for pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Methyl 4-amino-2-nitrobenzoate as a Versatile Precursor for Pharmaceutical Intermediates

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a valuable substituted aromatic compound that serves as a pivotal starting material in the synthesis of complex pharmaceutical ingredients. Its utility stems from the strategic placement of three key functional groups: a nucleophilic amine (-NH₂), an electrophilic nitro group (-NO₂), and a modifiable methyl ester (-COOCH₃). This arrangement allows for a sequence of selective chemical transformations, making it an ideal scaffold for building molecules with significant therapeutic potential. The primary and most critical transformation is the selective reduction of the nitro group to a second amine, yielding methyl 2,4-diaminobenzoate. This diamino intermediate is a direct precursor to a wide range of heterocyclic systems and other core structures found in modern pharmaceuticals.[1] This guide provides a comprehensive overview of its properties, core transformations, and a detailed protocol for its conversion into a key pharmaceutical building block.

Physicochemical & Safety Profile

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in synthesis. The data below is provided for the closely related isomer, Methyl 4-amino-3-nitrobenzoate, a well-characterized compound representative of this class.[2]

Table 1: Physicochemical Properties of Methyl 4-amino-3-nitrobenzoate

Property Value Source
CAS Number 3987-92-6 [2]
Molecular Formula C₈H₈N₂O₄ [2]
Molecular Weight 196.16 g/mol [2]
Appearance Solid (powder/crystalline) [2]
Melting Point Data not widely reported; requires experimental determination.

| Solubility | Soluble in methanol, DMSO, and other common organic solvents. | |

Safety & Handling: Substituted nitroanilines require careful handling.

  • Hazards: May be harmful if swallowed and can cause skin and eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Core Synthetic Transformation: The Gateway to Diamino Intermediates

The most powerful application of this compound is its conversion to Methyl 2,4-diaminobenzoate . This reaction is a cornerstone of synthetic strategy, as it installs a second nucleophilic site on the aromatic ring, enabling subsequent cyclization or derivatization reactions to build complex molecular architectures.

Mechanistic Insight: Why Selective Nitro Reduction is Crucial

The selective reduction of the nitro group in the presence of an existing amino group and an ester is a non-trivial challenge. The choice of reducing agent is paramount to avoid unwanted side reactions.

  • Catalytic Hydrogenation: This is the preferred industrial method.[1][4] Catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) readily facilitate the reduction of the nitro group with molecular hydrogen (H₂) under mild conditions.[5] This method is highly chemoselective, leaving the ester and existing amino group intact. Furthermore, the only byproduct is water, making it an environmentally benign ("green") process.

  • Metal-Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or Iron (Fe) powder in acetic acid are classic, robust alternatives.[1][6] These are useful for smaller-scale lab syntheses where specialized hydrogenation equipment may not be available. However, they suffer from drawbacks, including the generation of significant metallic waste streams, which complicates purification and disposal.[1]

The resulting product, Methyl 2,4-diaminobenzoate, is a precursor for various APIs, including those containing benzimidazole, quinazoline, and benzodiazepine cores.[7][8]

Detailed Protocol: Catalytic Hydrogenation of this compound

This protocol details the highly efficient and clean synthesis of Methyl 2,4-diaminobenzoate via catalytic hydrogenation.

Materials & Reagents:
  • This compound (1.0 eq.)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (Anhydrous, sufficient to make a ~0.1 M solution)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Celite® (for filtration)

  • Ethyl acetate and Hexanes (for TLC and chromatography)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dissolve Reactant in Methanol add_catalyst Add Pd/C Catalyst (under N2 flush) prep_reagents->add_catalyst setup_h2 Purge with H₂ Gas add_catalyst->setup_h2 run_reaction Stir Vigorously (RT, 2-6h) setup_h2->run_reaction monitor_tlc Monitor by TLC run_reaction->monitor_tlc disappearance of SM filter_celite Filter through Celite monitor_tlc->filter_celite reaction complete concentrate Concentrate Filtrate filter_celite->concentrate purify Purify (if needed) (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of Methyl 2,4-diaminobenzoate.

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous methanol.

    • Scientist's Note: Methanol is an excellent solvent for both the starting material and the product. Its polarity also helps to prevent the catalyst from deactivating.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.

    • Scientist's Note: Pd/C is pyrophoric when dry and exposed to air. Handle with care, preferably under a gentle stream of inert gas like nitrogen or argon.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or connect it to a Parr hydrogenation apparatus. Purge the flask by evacuating and refilling with H₂ gas three times.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot has completely disappeared. This typically takes 2-6 hours.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover any adsorbed product.

    • Scientist's Note: Do not allow the Celite pad with the catalyst to dry completely, as it can become pyrophoric. Quench the filter cake with water before disposal.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude Methyl 2,4-diaminobenzoate.

  • Purification: The crude product is often pure enough for subsequent steps. If further purification is needed, it can be achieved by column chromatography on silica gel or by recrystallization.[9]

Application in Pharmaceutical Synthesis

The product, Methyl 2,4-diaminobenzoate, is a versatile intermediate. The two amino groups have different reactivities, allowing for selective functionalization and the construction of important pharmaceutical scaffolds.

Synthetic Pathway Diagram

Caption: Reduction of this compound to a key diamino intermediate.

Table 2: Pharmaceutical Relevance of Diaminobenzoate Intermediates

Intermediate Class Resulting API Class Therapeutic Area Example Rationale
Diaminobenzoic Acids/Esters Benzimidazoles Antihypertensives (e.g., Candesartan precursors)[8] The two adjacent amino groups can be cyclized with a carboxylic acid or its derivative to form the benzimidazole core.
Diaminobenzoic Acids/Esters Quinazolinones Oncology (e.g., Gefitinib precursors)[6] Cyclization with reagents like formamidine acetate builds the quinazoline ring system, a common scaffold in kinase inhibitors.[6]

| Diamino Aromatic Compounds | Poly(ADP-ribose) polymerase (PARP) inhibitors | Oncology | Diamino structures are often used to construct the complex heterocyclic systems required for PARP inhibition.[8] |

Analytical Characterization: Confirming the Transformation

Confirming the identity and purity of the synthesized Methyl 2,4-diaminobenzoate is achieved using standard analytical techniques.

  • ¹H NMR: Expect the disappearance of aromatic proton signals adjacent to the nitro group and the appearance of a new broad singlet corresponding to the -NH₂ protons. The chemical shifts of the other aromatic protons will shift upfield due to the electron-donating nature of the new amino group.

  • ¹³C NMR: Carbon signals attached to the nitro group will shift significantly upfield upon reduction to an amino group.

  • Infrared (IR) Spectroscopy: The most telling change is the disappearance of strong, characteristic stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H stretching bands for the new primary amine (around 3300-3500 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the product (C₈H₁₀N₂O₂), confirming the successful reduction (loss of an oxygen atom and gain of two hydrogen atoms from the nitro group).

By following these protocols and analytical checks, researchers can reliably synthesize high-purity pharmaceutical intermediates, enabling the efficient development of next-generation therapeutics.

References

Application Note: A Robust and Selective Protocol for the Reduction of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and crucial transformation in organic synthesis. These aromatic amines are vital intermediates in the production of a wide range of materials, including pharmaceuticals, dyes, agrochemicals, and polymers.[1] Methyl 2,4-diaminobenzoate, the product of the reduction of Methyl 4-amino-2-nitrobenzoate, is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecular architectures.

Numerous methods exist for the reduction of nitroarenes, each with distinct advantages and limitations. These include catalytic hydrogenation, transfer hydrogenation, and reduction using stoichiometric metals.[1][2] The choice of method is critical, as it influences the reaction's efficiency, cost, safety profile, and, most importantly, its chemoselectivity—the ability to reduce the target functional group without affecting others, such as the ester and amino groups present in our substrate.

This application note provides a detailed, field-proven protocol for the reduction of this compound using the Béchamp reduction , which employs iron powder in an acidic medium.[3] This method is renowned for its operational simplicity, cost-effectiveness, high functional group tolerance, and favorable environmental profile compared to reductions using more toxic heavy metals.[4] We will delve into the causality behind the procedural choices, provide a step-by-step guide, and discuss alternative methodologies.

Reaction Scheme and Mechanism

The overall transformation is the selective reduction of the nitro group to an amine:

G

The Béchamp reduction, first reported by Antoine Béchamp in 1854, proceeds through a multistep mechanism involving the transfer of electrons from the iron metal to the nitro group in an acidic environment.[2] The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the desired amine (Ar-NH₂).[5] The acid serves to protonate the intermediates and facilitate the reaction, while the iron is oxidized to form iron oxides.[2][3]

Detailed Experimental Protocol

This protocol is designed for the reliable and high-yield synthesis of Methyl 2,4-diaminobenzoate on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)Notes
This compound50493-27-1196.165.00 g25.5Starting Material
Iron Powder (<100 mesh)7439-89-655.857.12 g127.55 equivalents
Glacial Acetic Acid64-19-760.0540 mL-Reagent/Solvent
Ethanol (95%)64-17-546.0780 mL-Solvent
Ethyl Acetate (EtOAc)141-78-688.11~300 mL-Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~200 mL-For neutralization
Brine (Saturated NaCl)7647-14-558.44~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-Drying agent
Celite® (Diatomaceous earth)61790-53-2-~15 g-Filtration aid
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (optional)

  • Buchner funnel and filter flask

  • Separatory funnel (1 L)

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a glass stopper, add this compound (5.00 g, 25.5 mmol) and iron powder (7.12 g, 127.5 mmol).

    • Add ethanol (80 mL) and glacial acetic acid (40 mL) to the flask. The mixture will be a suspension.

  • Reaction Execution:

    • Begin vigorous stirring and heat the mixture to reflux (approximately 85-95 °C) using a heating mantle.

    • Maintain the reflux for 2-4 hours. The reaction is often exothermic initially.

  • Reaction Monitoring (TLC):

    • Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

    • Use an eluent system of Hexane:Ethyl Acetate (e.g., 3:1 v/v). The product will be more polar than the starting material and thus have a lower Rf value.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible in the RM lane.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully add approximately 100 mL of water to the flask.

    • Set up a Buchner funnel with a pad of Celite® over a filter paper. Wet the Celite® pad with a small amount of water.

    • Filter the reaction mixture through the Celite® pad to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL) to ensure all product is collected.

    • Transfer the combined filtrate to a 1 L separatory funnel.

    • Slowly and carefully add saturated sodium bicarbonate solution to the separatory funnel in small portions to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur. Swirl gently and vent frequently until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 75 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product, which should appear as a solid.

    • The crude Methyl 2,4-diaminobenzoate is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[6][7]

Product Characterization
  • Appearance: Off-white to light brown solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons, two distinct amine protons (NH₂), and a methyl ester singlet (O-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for aromatic carbons, the ester carbonyl carbon, and the methyl ester carbon.

Experimental Workflow Diagram

G

Discussion and Field-Proven Insights

Causality Behind Experimental Choices
  • Choice of Reducing System (Fe/AcOH): The iron-acetic acid system is a classic and highly reliable method for nitro group reduction.[4] Its primary advantage is chemoselectivity. It readily reduces the nitro group while being mild enough to not affect other reducible functionalities like the ester group in the substrate.[3] Unlike catalytic hydrogenation, it does not require specialized high-pressure equipment. Compared to other metal/acid systems like SnCl₂/HCl, iron is cheaper, less toxic, and the resulting iron oxide sludge is generally easier to handle and dispose of.[1][8]

  • Solvent System (Ethanol/Acetic Acid): Ethanol is used as a co-solvent to ensure the solubility of the organic substrate. Acetic acid not only provides the necessary acidic medium for the reduction but also helps in dissolving the iron salts formed during the reaction.[9]

  • Work-up Procedure: The filtration through Celite® is crucial for efficiently removing the fine iron oxide sludge, which can otherwise complicate the extraction process.[10] Neutralization with sodium bicarbonate is performed to convert the protonated amine product back to its free base form, rendering it soluble in the organic extraction solvent (ethyl acetate).[11][12]

Alternative Reduction Protocols

While the Béchamp reduction is robust, other methods can be employed depending on available equipment and substrate sensitivities:

  • Catalytic Hydrogenation:

    • Reagents: H₂ gas, Pd/C or Raney® Ni catalyst.

    • Pros: Very clean reaction with high yields; the only byproduct is water.

    • Cons: Requires specialized high-pressure hydrogenation equipment. Handling of flammable H₂ gas poses safety risks. Catalysts can sometimes be pyrophoric.[2]

  • Catalytic Transfer Hydrogenation:

    • Reagents: Ammonium formate or hydrazine hydrate with a catalyst like Pd/C.

    • Pros: Avoids the use of high-pressure hydrogen gas.

    • Cons: Hydrazine is extremely toxic and a suspected carcinogen. Reactions with ammonium formate may require higher temperatures.

  • Reduction with Tin(II) Chloride (SnCl₂):

    • Reagents: SnCl₂·2H₂O in an acidic medium (e.g., HCl) or a solvent like ethanol.[13]

    • Pros: A very effective and mild method, often used for sensitive substrates.

    • Cons: It is a stoichiometric reaction that generates significant tin waste, which is toxic and can be difficult to remove completely from the final product.

Safety Precautions

Adherence to safety protocols is paramount for this procedure.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[14]

  • Ventilation: All steps, especially the reaction setup and solvent removal, must be performed in a well-ventilated chemical fume hood.[15]

  • Reagent Handling:

    • Glacial Acetic Acid: Corrosive and causes severe burns. Handle with care, avoiding skin and eye contact. Its vapors are irritating to the respiratory system.[16][17][18]

    • Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.[19]

    • Solvents: Ethyl acetate and ethanol are flammable liquids. Ensure no open flames or spark sources are nearby.

  • Reaction Hazards: The reaction can be exothermic. Ensure adequate cooling is available if needed. The neutralization step produces CO₂ gas, which can cause pressure buildup in a closed system. Perform this step slowly in an open or frequently vented vessel.[11]

  • Waste Disposal: Dispose of all chemical waste, including the iron/Celite filter cake and aqueous layers, according to institutional and local environmental regulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 4-amino-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will address common challenges through a practical FAQ and troubleshooting format, grounded in established chemical principles.

The primary and most reliable laboratory-scale method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-amino-2-nitrobenzoic acid. This guide will focus on the optimization and troubleshooting of this specific reaction.

Section 1: Synthesis Overview and Frequently Asked Questions

This section covers fundamental questions regarding the synthesis strategy and reaction mechanism.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and efficient laboratory method is the direct acid-catalyzed esterification, known as the Fischer esterification, of 4-amino-2-nitrobenzoic acid using methanol. This reaction is typically catalyzed by a strong protic acid, such as concentrated sulfuric acid (H₂SO₄), and is driven to completion by using a large excess of methanol, which serves as both a reagent and the solvent.

Q2: Can you explain the mechanism of the Fischer esterification and the role of the acid catalyst?

Certainly. The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.

The catalyst is crucial because it activates the carboxylic acid for attack by a relatively weak nucleophile like methanol. Without the catalyst, the reaction would be impractically slow.

Q3: Why are anhydrous conditions so critical for a successful esterification?

The Fischer esterification is an equilibrium-controlled process. As seen in the mechanism, water is a product of the reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (carboxylic acid and alcohol), leading to incomplete conversion and a lower yield of the desired ester. Therefore, using anhydrous methanol and ensuring all glassware is thoroughly dried are critical steps to maximize product formation.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective and straightforward method for monitoring the reaction.[1] A silica gel plate is used, and a co-spot is made with the starting material (4-amino-2-nitrobenzoic acid) and a sample from the reaction mixture.

  • Starting Material: 4-amino-2-nitrobenzoic acid is a polar molecule and will have a lower Retention Factor (Rf) value.

  • Product: The methyl ester product is less polar than the carboxylic acid and will, therefore, travel further up the TLC plate, resulting in a higher Rf value.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. A suitable mobile phase (eluent) would typically be a mixture of ethyl acetate and hexanes.

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of this compound.

Protocol: Fischer Esterification of 4-amino-2-nitrobenzoic acid

Materials:

  • 4-amino-2-nitrobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of starting material).

  • Catalyst Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC every hour after the first 2 hours.[1]

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur. Add the bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8).

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization. A common solvent system is ethanol/water or ethyl acetate/hexanes.[2] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a question-and-answer format.

Low or No Yield

Q: My reaction has run for several hours, but the TLC still shows a significant amount of starting material. What went wrong?

Possible CauseRecommended Solution
Insufficient Catalyst The catalytic amount of sulfuric acid may have been too low or the acid was not concentrated enough. Carefully add a few more drops of concentrated H₂SO₄ and continue to reflux.
Presence of Water If non-anhydrous methanol was used or glassware was wet, the equilibrium is shifted towards the reactants. Unfortunately, this is difficult to reverse mid-reaction. The best course of action is to restart with proper anhydrous techniques.
Low Reaction Temperature Ensure the mixture is at a consistent, gentle reflux. A temperature that is too low will result in a very slow reaction rate.
Insufficient Reaction Time Some reactions may require longer heating. Continue to reflux and monitor by TLC until the starting material is consumed.
Purity and Product Isolation Issues

Q: My final product is a dark, oily substance instead of a solid. How can I fix this?

Possible CauseRecommended Solution
Presence of Impurities Impurities can depress the melting point and prevent crystallization. Attempt to purify the oil using column chromatography on silica gel with an ethyl acetate/hexanes gradient.[3]
Incomplete Solvent Removal Residual solvent can cause the product to appear as an oil. Ensure the product is thoroughly dried under high vacuum.[1]
Decomposition Excessive heating during reflux or concentration can lead to product degradation. Avoid temperatures significantly higher than the boiling point of methanol. If decomposition is suspected, purification by column chromatography is the best option.
Inappropriate Recrystallization Solvent The chosen solvent may be too good, preventing the product from precipitating upon cooling. Try a different solvent system. For example, if ethanol was used, try ethyl acetate/hexanes.

Q: The color of my purified product is much darker than expected. What causes this and can it be removed?

Possible CauseRecommended Solution
Oxidation of Amino Group Aromatic amines can be susceptible to air oxidation, which forms colored impurities.[3] While difficult to prevent entirely, minimizing exposure to air during workup can help.
Colored Impurities from Synthesis Side reactions or impurities in the starting material can lead to discoloration. During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[2]
Section 4: Data and Visualization
Table 1: Key Reaction Parameter Summary
ParameterTypical Range/ValueRationale & Causal Explanation
Substrate Purity >98%Impurities in the starting material can lead to side reactions and discoloration of the final product.
Methanol 10-15 mL / g substrateActs as both reagent and solvent. A large excess is used to drive the reaction equilibrium towards the product side.
H₂SO₄ Catalyst 0.1 - 0.2 molar equivalentsA catalytic amount is sufficient to protonate the carbonyl group and initiate the reaction. Too much can lead to charring.
Temperature Reflux (~65 °C)Provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant decomposition.
Reaction Time 4 - 8 hoursHighly dependent on scale and conditions. Must be monitored by TLC to determine the point of completion.
Visual Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Amino-2-nitrobenzoic Acid + Anhydrous Methanol Catalyst Add conc. H₂SO₄ (Ice Bath) Start->Catalyst Reflux Heat to Reflux (4-6h) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Quench Quench with NaHCO₃ TLC->Quench Complete Extract Extract with EtOAc Quench->Extract Purify Recrystallize Extract->Purify Product Pure Methyl 4-amino- 2-nitrobenzoate Purify->Product

Troubleshooting

Section 5: Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin and serious eye irritation. It is suspected of causing genetic defects and cancer. Do not handle until all safety precautions have been read and understood.[4]

  • 4-amino-2-nitrobenzoic acid: Similar hazards to the ester product. Avoid inhalation of dust.

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6]

References

Identification of side products in "Methyl 4-amino-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-amino-2-nitrobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical answers to common challenges encountered during the synthesis, focusing on the identification and mitigation of side products. Our goal is to equip you with the knowledge to troubleshoot effectively, ensuring the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what is the core mechanism?

The most common and direct laboratory synthesis involves the electrophilic aromatic substitution (specifically, nitration) of Methyl 4-aminobenzoate.[1] This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures.[2][3][4][5][6][7]

The Mechanism Explained:

  • Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][6][8][9][10] This step is crucial as benzene rings, even when activated, require a potent electrophile for a reaction to occur at a reasonable rate.[4][7]

  • Electrophilic Attack: The π-electron system of the aromatic ring in Methyl 4-aminobenzoate acts as a nucleophile, attacking the nitronium ion. This attack temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][11]

  • Reprotonation/Aromatization: A weak base in the mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the new nitro group. This restores the aromaticity of the ring, yielding the final product.[9][11]

The key to this synthesis is controlling the regioselectivity. The starting material, Methyl 4-aminobenzoate, has two directing groups: an activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing methyl ester group (-COOCH₃).[11] In the strongly acidic conditions of the reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group. Therefore, the substitution is directed by both groups, leading to the desired 2-position (ortho to the -NH₃⁺ and meta to the -COOCH₃).

Q2: I've isolated my product, but the yield is low and analytical data (NMR, HPLC) suggests a mixture. What are the most likely side products and why did they form?

This is the most common issue in this synthesis. The formation of side products is almost always due to a lack of precise control over reaction conditions, particularly temperature and the rate of nitrating agent addition. Here are the primary culprits:

1. Methyl 3-amino-4-nitrobenzoate (The Regioisomer):

  • Why it forms: This isomer arises if a portion of the starting material's amino group (-NH₂) is not protonated to -NH₃⁺. The free amino group is a strong ortho-, para- director.[11] Since the para position is already occupied by the ester, nitration is directed to the ortho position (position 3), resulting in the undesired regioisomer. This is more likely to happen if the sulfuric acid concentration is insufficient or if localized "hot spots" in the reaction mixture alter the equilibrium.

  • How to prevent it: Ensure the Methyl 4-aminobenzoate is completely dissolved and protonated in the sulfuric acid before the nitrating mixture is added. Maintain a consistently low temperature (typically 0-10°C) to prevent side reactions and ensure the protonation equilibrium favors the anilinium ion.[3][8]

2. Dinitrated Products (e.g., Methyl 4-amino-2,6-dinitrobenzoate):

  • Why they form: The product, this compound, is still susceptible to a second nitration, although it is more deactivated than the starting material. If the reaction temperature is too high, the reaction time is too long, or an excess of the nitrating agent is used, dinitration can occur.[12][13]

  • How to prevent it: Use a stoichiometric amount (or a very slight excess) of nitric acid. Add the nitrating mixture slowly and dropwise to the reaction to avoid localized concentration increases.[8] Maintain rigorous temperature control throughout the addition and for the entire reaction duration.[14]

3. Oxidized/Degradation Products:

  • Why they form: The nitrating mixture is a powerful oxidizing agent. Amino groups are particularly sensitive to oxidation, which can lead to the formation of complex, often colored, tar-like impurities. This is exacerbated by higher temperatures.

  • How to prevent it: Strict adherence to low-temperature protocols is critical.[14] Pouring the final reaction mixture onto ice not only precipitates the product but also rapidly quenches the reaction and dilutes the oxidizing acids, minimizing degradation.[2][8]

The interplay between the desired reaction and these side reactions is illustrated in the diagram below.

ReactionPathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Start Methyl 4-aminobenzoate Protonation H₂SO₄ (Protonation of -NH₂) Start->Protonation Complete Protonation Isomer Methyl 3-amino-4-nitrobenzoate (Regioisomer) Start->Isomer Incomplete Protonation Nitration HNO₃ / H₂SO₄ (NO₂⁺ Generation) Protonation->Nitration Controlled Temp (0-10°C) Desired This compound (Desired Product) Nitration->Desired Dinitro Dinitrated Byproducts Nitration->Dinitro Excess HNO₃ High Temp Oxidation Oxidation/Tar Nitration->Oxidation High Temp

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Guide

Q: My reaction mixture turned dark brown/black immediately upon adding the nitric acid. What happened?

A: This indicates rapid oxidation and likely runaway nitration. The most probable cause is poor temperature control. If the reaction temperature rises significantly above 15°C, the highly exothermic nitration process can accelerate uncontrollably, leading to the oxidation of the amine and the formation of multiple nitrated byproducts and tars.[12]

Corrective Actions:

  • Immediate: Ensure the reaction flask is securely in a well-stirred ice-salt bath to bring the temperature down.

  • For Future Runs:

    • Pre-cool both the substrate solution (methyl aminobenzoate in H₂SO₄) and the nitrating mixture before addition.[2][8]

    • Add the nitrating mixture very slowly, drop-by-drop, with vigorous stirring to dissipate heat effectively.[8]

    • Monitor the internal temperature of the reaction with a thermometer; do not rely solely on the external bath temperature.

Q: My HPLC shows two major peaks with very similar retention times. How can I identify them?

A: You are likely seeing the desired product (this compound) and the regioisomer (Methyl 3-amino-4-nitrobenzoate). Due to their similar polarity, they often co-elute or elute very closely in standard reversed-phase HPLC methods.[15]

Identification Strategy:

  • Mass Spectrometry (LC-MS): This is the most definitive method. Although they are isomers and have the same mass, their fragmentation patterns in MS/MS may differ. More importantly, it confirms the mass of the peaks corresponds to a mono-nitrated product.

  • NMR Spectroscopy: This is the gold standard for isomer identification. The proton NMR spectra will be distinct due to the different substitution patterns on the aromatic ring.

    • This compound: You will observe three distinct aromatic protons, often with complex splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet).

    • Methyl 3-amino-4-nitrobenzoate: This isomer will also show three aromatic protons, but their chemical shifts and coupling constants will be different from the 2-nitro isomer.

  • Reference Standards: If available, spiking your sample with a certified reference standard of each isomer and observing which peak increases in area is a simple and effective confirmation method.

The workflow below outlines a logical approach to identifying unknown peaks.

TroubleshootingWorkflow Start Unknown peak(s) detected in HPLC CheckMass Run LC-MS Analysis Start->CheckMass MassMatch Does Mass Match C₈H₈N₂O₄ (196.16 g/mol)? CheckMass->MassMatch Isomer Likely Isomeric Side Product (e.g., 3-amino-4-nitro isomer) MassMatch->Isomer Yes OtherImpurity Other Impurity (e.g., Dinitro, Starting Material) MassMatch->OtherImpurity No RunNMR Acquire ¹H NMR Spectrum Isomer->RunNMR AnalyzeNMR Compare splitting patterns and chemical shifts to literature values RunNMR->AnalyzeNMR Confirm Structure Confirmed AnalyzeNMR->Confirm

Caption: Logical workflow for identifying unknown synthesis byproducts.

Protocols for Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This protocol provides a starting point for separating the main product from its common impurities. Method optimization may be required based on your specific system and column.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separating moderately polar aromatic compounds.[15]
Mobile Phase A Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)Acidification improves peak shape for amines by suppressing silanol interactions.
Mobile Phase B Acetonitrile or Methanol + 0.1% AcidCommon organic modifiers for reversed-phase chromatography.[16]
Gradient Start at 10-20% B, ramp to 90-95% B over 20-30 minA shallow gradient is often necessary to resolve closely eluting isomers.[15]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce viscosity.
Detection UV Diode Array Detector (DAD) at ~254 nm and ~340 nmAllows for monitoring at multiple wavelengths to distinguish compounds with different chromophores.
Sample Prep Dissolve ~1 mg of crude product in 10 mL of Mobile Phase (50:50 A:B). Filter through a 0.45 µm PTFE filter.[15]Ensures sample is free of particulates and fully dissolved.
Protocol 2: Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of the dried, crude product into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is often suitable, but deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[17]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. Spectroscopic methods are fundamental in determining the molecular structure.[18]

References

Technical Support Center: Purification of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-amino-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification, however, can be challenging due to the presence of structurally similar impurities, its potential for degradation, and its physicochemical properties. The most common synthetic route to this compound is the Fischer esterification of 4-amino-2-nitrobenzoic acid with methanol in the presence of an acid catalyst.[1] This process can lead to several purification hurdles that this guide will help you overcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Isolation 1. Incomplete reaction: Presence of unreacted 4-amino-2-nitrobenzoic acid.[1] 2. Presence of regioisomers: Contamination with isomers such as Methyl 4-amino-3-nitrobenzoate or Methyl 2-amino-4-nitrobenzoate from impure starting materials. 3. Side-products from degradation: Decomposition at high temperatures during the reaction or work-up.1. Monitor the reaction closely using Thin-Layer Chromatography (TLC). Ensure the disappearance of the starting material spot. If the reaction is incomplete, consider extending the reaction time or adding a slight excess of methanol. 2. Purify via column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes or dichloromethane is often effective in separating isomers.[2] 3. Avoid excessive heat. Maintain the reaction temperature as specified in the protocol. During solvent removal, use a rotary evaporator at a moderate temperature.
Product "Oils Out" During Recrystallization 1. High concentration of impurities: The presence of impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate solvent choice: The solvent may be too nonpolar, causing the product to be immiscible at elevated temperatures. 3. Cooling the solution too rapidly: This can lead to supersaturation and separation as an oil instead of forming crystals.1. Perform a preliminary purification. Before recrystallization, consider a quick filtration through a plug of silica gel to remove baseline impurities. 2. Adjust the solvent system. If using a mixed solvent system (e.g., ethanol/water), add more of the solvent in which the compound is more soluble (ethanol) to the hot mixture until the oil redissolves.[2] 3. Ensure slow cooling. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Discolored Product (Yellow to Brown) 1. Presence of colored impurities: These can be carried over from the starting materials or formed as byproducts during the reaction.[3] 2. Oxidation of the amino group: The amino group is susceptible to oxidation, which can lead to colored impurities.1. Treat with activated charcoal. During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.[3] 2. Work under an inert atmosphere. If oxidation is a significant issue, consider performing the purification steps under a nitrogen or argon atmosphere.
Low Recovery After Recrystallization 1. Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product may remain in the mother liquor. 2. Too much solvent was used: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling. 3. Premature crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.1. Select a less polar solvent or a mixed solvent system. For example, if using pure ethanol, try a mixture of ethanol and water. The water will act as an anti-solvent, reducing the solubility of the product at lower temperatures.[2] 2. Use the minimum amount of hot solvent necessary to dissolve the crude product. This ensures the solution is saturated. 3. Pre-heat the filtration apparatus. Use a hot gravity filtration setup and ensure the funnel and receiving flask are warm to prevent premature crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most likely impurity in my crude this compound?

A1: The most common impurity is the unreacted starting material, 4-amino-2-nitrobenzoic acid. This is because the Fischer esterification is an equilibrium reaction.[1] You can detect its presence by TLC, where the acid will have a lower Rf value than the ester product.

Q2: I see multiple spots on my TLC plate after the reaction. What could they be?

A2: Besides the starting material and the desired product, other spots could be regioisomers if the initial 4-amino-2-nitrobenzoic acid was not pure. Potential isomers include Methyl 4-amino-3-nitrobenzoate and Methyl 2-amino-4-nitrobenzoate. It is also possible to have small amounts of dinitrated byproducts if the nitration of a precursor was not selective.

Q3: What is a good starting solvent for the recrystallization of this compound?

A3: Based on the purification of similar compounds, a good starting point would be a mixed solvent system of ethanol and water or methanol and water.[2] The crude product is dissolved in a minimal amount of the hot alcohol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then reheated to clarity and allowed to cool slowly. Pure methanol or ethanol can also be effective.[4]

Q4: When should I opt for column chromatography over recrystallization?

A4: Column chromatography is recommended when:

  • Recrystallization fails to remove impurities effectively, especially if they have similar solubility profiles to your product.

  • You need to separate regioisomers, which often have very similar polarities.[3]

  • A very high degree of purity is required for subsequent steps or final product specifications.

Q5: My purified product has a pale yellow color. Is this acceptable?

A5: Yes, nitroaromatic compounds are often pale yellow. If your product shows a sharp melting point and is pure by other analytical methods (e.g., NMR, HPLC), a pale yellow color is generally considered acceptable.[3] However, a dark yellow, orange, or brown color indicates the presence of impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a relatively polar solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a suitable eluent system. A good starting point for the mobile phase is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate).

  • Loading the Sample: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Monitor the separation by collecting fractions and analyzing them by TLC.

  • Gradient Elution (Optional): If the impurities and the product do not separate well with the initial isocratic elution, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Logic for Low Purity

Caption: A flowchart for troubleshooting low purity issues.

Purification Workflow

Purification_Workflow Crude Crude this compound Purity_Check1 Assess Purity (TLC/Melting Point) Crude->Purity_Check1 Decision Purity Acceptable? Purity_Check1->Decision Recrystallization Recrystallization Decision->Recrystallization No Final_Product Pure this compound Decision->Final_Product Yes Purity_Check2 Assess Purity of Recrystallized Product Recrystallization->Purity_Check2 Column_Chromatography Column Chromatography Purity_Check3 Assess Purity of Chromatographed Product Column_Chromatography->Purity_Check3 Purity_Check2->Column_Chromatography Purity Not Sufficient Purity_Check2->Final_Product Purity Acceptable Purity_Check3->Final_Product

Caption: A general workflow for the purification process.

References

Controlling exothermic nitration for "Methyl 4-amino-2-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-amino-2-nitrobenzoate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals. Nitration reactions, particularly on highly activated aromatic systems, are notoriously exothermic and demand precise control to ensure safety, regioselectivity, and yield. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of this synthesis.

Core Chemistry & Strategy: Why Direct Nitration is Problematic

The direct nitration of Methyl 4-aminobenzoate presents a significant chemical control challenge. The substrate contains two competing directing groups: a strongly activating, ortho, para-directing amino group (-NH₂) and a deactivating, meta-directing methyl ester group (-CO₂Me). While the amino group's influence is dominant, the harsh acidic conditions required for nitration introduce a critical complication.

Q: Why can't I just nitrate Methyl 4-aminobenzoate directly with mixed acid?

A: In the strongly acidic environment of a nitric acid/sulfuric acid mixture, the basic amino group is readily protonated to form the anilinium ion (-NH₃⁺).[1] This protonated group is no longer an activator; it becomes a powerful electron-withdrawing group and a meta-director.[1] This leads to a mixture of unwanted products, primarily the 3-nitro isomer, and significantly reduces the overall reaction rate. Furthermore, the unprotected amino group is susceptible to oxidation by nitric acid, leading to degradation and a complex, often intractable mixture of byproducts.[2]

The Recommended Strategy: Amide Protection

To circumvent these issues, the most reliable and controllable method involves a three-step sequence that protects the amino group as an acetamide. The acetamido group (-NHCOCH₃) is still an effective ortho, para-director but is significantly less basic than a free amine, preventing protonation and protecting the ring from oxidation.[1][2] This strategy ensures high regioselectivity for the desired 2-nitro isomer and provides a much safer, more predictable reaction.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection Start Methyl 4-aminobenzoate Protected Methyl 4-acetamidobenzoate Start->Protected Acetic Anhydride Nitrated Methyl 4-acetamido-2-nitrobenzoate Protected->Nitrated HNO₃ / H₂SO₄ (0-10 °C) Final This compound Nitrated->Final Acidic Hydrolysis (e.g., HCl, heat)

Caption: Recommended three-step synthesis workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the critical nitration step (Step 2).

Issue 1: Thermal Runaway — Uncontrolled Temperature Increase

A sudden, rapid increase in temperature is the most critical hazard in nitration chemistry, potentially leading to violent decomposition, equipment failure, and release of toxic nitrogen dioxide (NO₂) fumes.[3]

Q: My reaction temperature is rising rapidly and is not responding to the cooling bath. What should I do?

A: Immediate Emergency Actions:

  • Stop All Reagent Addition: Immediately cease the dropwise addition of the nitrating mixture.

  • Maximize Cooling: Increase the efficiency of your cooling bath. If using an ice bath, add more salt to lower the temperature. Ensure the flask is adequately submerged.

  • Prepare for Quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction. The standard procedure is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[4] Caution: This dilution process is itself highly exothermic and should be performed behind a blast shield in a fume hood as a last resort.[4]

  • Alert Personnel: Inform your supervisor and follow all established laboratory emergency protocols.

Thermal_Runaway_Troubleshooting TempRise Temperature Rises Uncontrollably StopAddition 1. Immediately STOP Nitrating Agent Addition TempRise->StopAddition EnhanceCooling 2. Enhance External Cooling (Add Salt to Ice Bath) StopAddition->EnhanceCooling Monitor Monitor Temperature EnhanceCooling->Monitor Quench 3. Prepare Emergency Quench (Pour onto excess ice) Monitor->Quench Temp Still Rising Alert 4. Alert Supervisor & Follow Emergency Plan Monitor->Alert Temp Stabilizes (but remain cautious) Quench->Alert

Caption: Emergency response workflow for a temperature excursion.[3]

Potential Causes & Preventative Measures:

Potential CauseScientific Explanation & Prevention
Rapid Reagent Addition Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it, creating a positive feedback loop.[3] Prevention: Employ a slow, dropwise addition using an addition funnel. The rate should be such that the internal temperature remains stable within the target range.
Inadequate Cooling The cooling bath lacks the capacity to absorb the reaction's exotherm. An ice/water bath may be insufficient. Prevention: Use an ice-salt bath to achieve temperatures between -10 to 0 °C. Ensure the flask has maximum surface area contact with the bath.
Poor Agitation Inefficient stirring creates localized "hot spots" with high concentrations of reactants, which can initiate a runaway reaction that propagates through the mixture.[4] Prevention: Use a properly sized magnetic stir bar or overhead mechanical stirrer to ensure vigorous, continuous, and homogenous mixing.
Incorrect Reagent Ratio Using overly concentrated acids or an incorrect ratio of nitric to sulfuric acid can dramatically increase the reaction rate and exothermicity.[4] Prevention: Precisely measure all reagents. Prepare the nitrating mixture correctly by adding nitric acid to sulfuric acid slowly while cooling.
Issue 2: Poor Yield or Undesired Isomers

Q: My final product yield is low, and NMR analysis shows a mixture of isomers, including the 3-nitro and 4-amino-2,6-dinitrobenzoate. What went wrong?

A: This outcome points to issues with either temperature control or the integrity of your protecting group.

Potential Causes & Solutions:

Potential CauseScientific Explanation & Solution
Over-Nitration (Dinitro Product) The reaction temperature was too high or the reaction was left for too long. The initial nitro group is deactivating, but forcing conditions can lead to a second nitration. Solution: Strictly maintain the reaction temperature below 10 °C during addition.[2] Monitor the reaction's progress using Thin Layer Chromatography (TLC) and quench it once the starting material is consumed.
Formation of 3-Nitro Isomer This strongly suggests that the acetamido protecting group was hydrolyzed back to the protonated amine (-NH₃⁺) during the reaction, which is a meta-director.[1] This can happen if there is excess water in the reaction or if the temperature is too high. Solution: Ensure you are using concentrated (not fuming) nitric and sulfuric acids. Dry all glassware thoroughly before use. Maintain low temperatures to minimize hydrolysis.
Incomplete Reaction The reaction was not allowed to proceed to completion, leaving unreacted starting material. Solution: After the dropwise addition at 0-10 °C, allow the reaction to stir for a designated period (e.g., 1 hour) at room temperature to ensure completion.[2] Use TLC to confirm the disappearance of the starting material spot.

Detailed Experimental Protocols

This section provides a reliable, step-by-step methodology for the synthesis.

Protocol 1: Protection — Synthesis of Methyl 4-acetamidobenzoate
  • In a 250 mL flask, dissolve 10.0 g of Methyl 4-aminobenzoate in 50 mL of glacial acetic acid.

  • With stirring, slowly add 10 mL of acetic anhydride to the solution.

  • Heat the mixture gently to 50-60 °C for 15 minutes.

  • Cool the reaction mixture in an ice bath. Pour the mixture into 200 mL of ice-cold water with stirring.

  • The white precipitate of Methyl 4-acetamidobenzoate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 2: Nitration — Synthesis of Methyl 4-acetamido-2-nitrobenzoate

Safety: This step is highly exothermic. Perform in a fume hood behind a blast shield. Wear acid-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Prepare Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. Keep this mixture cold.

  • Substrate Preparation: In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 10.0 g of the dry Methyl 4-acetamidobenzoate from Step 1.

  • Add 25 mL of concentrated sulfuric acid and stir until all the solid has dissolved. Cool this mixture to 0 °C using an ice-salt bath.

  • Controlled Addition: Slowly, add the cold nitrating mixture dropwise from the addition funnel to the stirred substrate solution. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. This may take 30-60 minutes.[2]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

  • Quenching: Slowly pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. A yellow solid will precipitate.

  • Collect the crude product by vacuum filtration and wash it extensively with cold water until the filtrate is neutral to pH paper.

Protocol 3: Deprotection — Synthesis of this compound
  • Transfer the crude, moist solid from Step 2 into a flask containing 100 mL of 5 M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110 °C) with stirring for 1-2 hours, until the solid dissolves and the hydrolysis is complete (monitor by TLC).

  • Cool the resulting solution in an ice bath.

  • Slowly and carefully neutralize the solution by adding aqueous ammonia or sodium hydroxide solution until the pH is approximately 7-8. The final product will precipitate as a bright yellow solid.

  • Collect the final product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure this compound.

Key Reaction Parameters Summary
Step Parameter Value / Condition
1. Protection Temperature50-60 °C
Time15 minutes
2. Nitration Addition Temperature0 – 10 °C (Critical)
Stirring Time (Post-addition)1 hour at room temperature
3. Deprotection TemperatureReflux (~100 °C)
pH for Precipitation7-8

Analytical Methods & Quality Control

Q: How can I monitor the reaction progress and confirm the identity of my product?

A:

  • Thin Layer Chromatography (TLC): TLC is the fastest way to monitor the reaction.[5] Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. You should see the starting material spot disappear and a new, lower Rf product spot appear.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and isomer distribution, reverse-phase HPLC with UV detection is the standard method.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product, verifying the substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups: N-H stretches (amine), C=O stretch (ester), and characteristic strong N-O stretches for the nitro group (~1520 and 1350 cm⁻¹).[7]

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

References

Technical Support Center: Purification of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 4-amino-2-nitrobenzoate. Isomeric impurities are a common issue in the synthesis of this compound, arising from the non-selective nature of the nitration of the aromatic ring. This guide provides in-depth troubleshooting advice and detailed protocols to effectively remove these impurities, ensuring the high purity of the final product required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a crude sample of this compound?

A1: During the synthesis of this compound, which typically involves the nitration of a substituted methyl benzoate, the primary impurities are other positional isomers. The most common of these are Methyl 4-amino-3-nitrobenzoate and Methyl 4-amino-5-nitrobenzoate . The relative amounts of these isomers can vary depending on the specific reaction conditions used during nitration.[1][2]

Q2: Why is it crucial to remove these isomeric impurities?

A2: In pharmaceutical and materials science applications, the presence of isomeric impurities can significantly impact the biological activity, safety profile, and material properties of the final product. Regulatory agencies have strict guidelines on the allowable limits of such impurities. Therefore, their effective removal is a critical step in the manufacturing process.

Q3: What are the primary methods for purifying this compound?

A3: The two most effective and commonly used methods for removing isomeric impurities from this compound are recrystallization and column chromatography . The choice between these methods depends on the level of impurity, the quantity of material to be purified, and the desired final purity.

Q4: How can I quickly assess the purity of my sample and identify the presence of isomers?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for initial purity assessment. By using an appropriate solvent system, it is often possible to resolve the desired product from its isomers. A single spot on the TLC plate is a good indication of high purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery of Purified Product The chosen solvent has a high solubility for the product, even at low temperatures. Too much solvent was used during dissolution.- Perform small-scale solubility tests to identify a solvent in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - After cooling, if significant product remains in the mother liquor, concentrate the solution and cool again to recover more crystals.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the product-impurity mixture. The crude product has a high concentration of impurities, leading to a significant melting point depression.- Select a solvent with a lower boiling point. - Try a solvent mixture. For instance, dissolve the crude product in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise at an elevated temperature until turbidity is observed. Then, allow it to cool slowly.[5]
Poor Impurity Removal After Recrystallization The chosen solvent does not effectively differentiate between the desired product and the isomeric impurities in terms of solubility.- Experiment with different solvents or solvent systems. A mixture of polar and non-polar solvents can sometimes provide better selectivity. - Consider a second recrystallization step. - If recrystallization is ineffective, column chromatography is the recommended next step.
Product Discoloration Presence of colored impurities, often from oxidation or side reactions during synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. This can adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Isomers (Overlapping Peaks/Bands) The polarity of the mobile phase is not optimized for the separation.- Perform a systematic TLC analysis with various solvent systems to find an eluent that provides the best separation between the spots corresponding to the desired product and its isomers. A good starting point for nitro-substituted anilines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). - Consider using a less polar mobile phase for better resolution of closely eluting compounds. - A gradient elution, where the polarity of the mobile phase is gradually increased, can often provide superior separation compared to an isocratic elution.
Tailing of the Product Peak/Band The compound is interacting too strongly with the stationary phase. This is common for amino-containing compounds on silica gel due to the acidic nature of silica.- Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce tailing. - Consider using a different stationary phase, such as neutral or basic alumina.
Product is Not Eluting from the Column The mobile phase is not polar enough to move the compound through the stationary phase.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general guideline for assessing the purity of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: A starting point is a mixture of Hexane and Ethyl Acetate (e.g., in a 7:3 or 8:2 v/v ratio). The optimal ratio may need to be determined experimentally.

  • UV lamp (254 nm)

Procedure:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the mobile phase.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp at 254 nm.

  • The presence of multiple spots indicates the presence of impurities. The relative polarity of the compounds can be inferred from their retention factor (Rf) values. Generally, more polar compounds will have lower Rf values.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[5]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely. Add more solvent in small portions if necessary, ensuring to use the minimum amount required.

  • If the solution is colored, and you wish to decolorize it, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot filtration to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Purification by Column Chromatography

This protocol provides a framework for purifying this compound using column chromatography.

Materials:

  • Crude this compound

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh)

  • Mobile Phase: A mixture of Hexane and Ethyl Acetate (the optimal ratio should be determined by TLC analysis to achieve good separation of the desired product from its impurities).

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing it with a slurry of silica gel in the initial, least polar mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the composition of the collected fractions by TLC.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude this compound TLC Purity Assessment by TLC Crude->TLC Recrystallization Recrystallization TLC->Recrystallization If purity is low but spots are well-separated ColumnChromatography Column Chromatography TLC->ColumnChromatography If isomers are present and close in Rf Analysis Final Purity Analysis (TLC, HPLC, mp) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->Recrystallization If further purification is needed Analysis->PureProduct If purity meets specifications

Caption: A decision-making workflow for the purification of this compound.

Relationship Between Isomers and Purification Techniques

IsomerSeparation cluster_isomers Isomeric Mixture cluster_properties Key Physicochemical Differences cluster_techniques Purification Techniques Product This compound Polarity Polarity Product->Polarity Solubility Solubility Product->Solubility Impurity1 Methyl 4-amino-3-nitrobenzoate Impurity1->Polarity Impurity1->Solubility Impurity2 Methyl 4-amino-5-nitrobenzoate Impurity2->Polarity Impurity2->Solubility Chromatography Chromatography Polarity->Chromatography exploits differences in Recrystallization Recrystallization Solubility->Recrystallization exploits differences in

Caption: The relationship between isomeric impurities, their differing physicochemical properties, and the corresponding purification techniques.

References

Technical Support Center: Navigating Reactions of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-amino-2-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we address common challenges and frequently encountered issues, providing in-depth troubleshooting advice and detailed experimental protocols to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.

I. Understanding the Reactivity of this compound

This compound is a unique building block characterized by the presence of three key functional groups on the aromatic ring: an amino group (-NH₂), a nitro group (-NO₂), and a methyl ester (-COOCH₃). The electronic interplay between these groups dictates the molecule's reactivity and the potential for byproduct formation.

  • The amino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution. It is also a nucleophile and a base.

  • The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature.

  • The methyl ester is a deactivating group and a meta-director.

The ortho-disposition of the activating amino group and the deactivating nitro group creates a unique electronic environment that can influence the regioselectivity and efficiency of subsequent reactions.

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Reduction of the Nitro Group

The selective reduction of the nitro group to an amino group, yielding methyl 2,4-diaminobenzoate, is a common and crucial transformation. However, several byproducts can arise if the reaction conditions are not carefully controlled.

Question 1: My reduction of this compound is incomplete, and I observe multiple spots on my TLC plate. What are the likely byproducts and how can I avoid them?

Answer: Incomplete reduction and the formation of intermediates are common issues. The primary byproducts are often the result of partial reduction of the nitro group.

Potential Byproducts and Their Causes:

ByproductChemical StructureProbable CausePrevention Strategy
Nitroso Intermediate Methyl 4-amino-2-nitrosobenzoateInsufficient reducing agent, short reaction time, or low reaction temperature.Increase the equivalents of the reducing agent, prolong the reaction time, and ensure the temperature is optimal for the chosen reducing system.
Hydroxylamine Intermediate Methyl 4-amino-2-(hydroxyamino)benzoateSimilar to the nitroso intermediate, this results from incomplete reduction.Ensure complete conversion by monitoring the reaction closely with TLC until the starting material is fully consumed.
Azo Compound Azoxy or Azo derivativesCan form, particularly with reducing agents like LiAlH₄.[1]Use chemoselective reducing agents such as catalytic hydrogenation with Pd/C, SnCl₂, or Fe in acidic media.[2]

Troubleshooting Workflow for Incomplete Nitro Reduction

Caption: Troubleshooting logic for incomplete nitro reduction.

B. N-Acylation of the Amino Group

Acylation of the 4-amino group is a common strategy to protect it or to introduce further functionality. The most common side reaction is the acylation of both amino groups if the nitro group has been previously reduced.

Question 2: I am trying to selectively N-acylate the 4-amino group, but I am getting a mixture of products. What is going wrong?

Answer: Achieving selective mono-acylation can be challenging. The primary byproduct is often the di-acylated product, especially if the reaction conditions are too harsh.

Potential Byproducts and Their Causes:

ByproductChemical StructureProbable CausePrevention Strategy
Di-acylated Product N-acyl-methyl 4-(acylamino)-2-nitrobenzoateUse of excess acylating agent, prolonged reaction time, or high temperature.Use stoichiometric amounts of the acylating agent, control the reaction temperature (often at 0°C to room temperature), and monitor the reaction closely.
O-acylated Product (If a phenolic impurity is present)Presence of phenolic impurities from side reactions in previous steps.Ensure the purity of the starting material before proceeding with acylation.

Experimental Protocol for Selective N-Acetylation:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution and cool the mixture to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.05 eq) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at 0°C to room temperature.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to remove any unreacted starting material or di-acylated byproduct.

C. Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Diazotization of the 4-amino group to form a diazonium salt, followed by reactions like the Sandmeyer reaction, is a powerful tool for introducing a variety of substituents. However, diazonium salts are often unstable, and several side reactions can occur.

Question 3: My Sandmeyer reaction on diazotized this compound is giving low yields and a complex mixture of products. What are the potential pitfalls?

Answer: The instability of the diazonium salt is the primary challenge. Low temperatures are crucial, and several byproducts can form through competing reactions.

Potential Byproducts and Their Causes:

ByproductChemical StructureProbable CausePrevention Strategy
Phenolic Byproduct Methyl 4-hydroxy-2-nitrobenzoateReaction of the diazonium salt with water, often due to elevated temperatures.[1]Maintain a strict temperature control of 0-5°C throughout the diazotization and subsequent reaction.
Triazene Formation A triazene formed by coupling of the diazonium salt with unreacted amineInsufficiently acidic conditions or localized areas of high pH.Ensure the reaction medium is sufficiently acidic (e.g., using excess HCl or H₂SO₄).
Azo Coupling Formation of colored azo compoundsThe diazonium salt acts as an electrophile and couples with electron-rich aromatic compounds.Use a clean reaction setup and avoid the presence of other nucleophilic aromatic species.

Logical Relationship in Diazotization Side Reactions

Diazotization Side Reactions Start This compound Diazotization Diazotization (NaNO2, H+) Start->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuX) Diazonium->Sandmeyer Phenol Phenolic Byproduct Diazonium->Phenol High Temp. Triazene Triazene Byproduct Diazonium->Triazene Insufficient Acid Azo Azo Byproduct Diazonium->Azo Aromatic Impurities DesiredProduct Desired Product Sandmeyer->DesiredProduct

Caption: Potential side reactions during diazotization.

D. Hydrolysis of the Methyl Ester

The methyl ester group can be susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid.

Question 4: I am observing the formation of a more polar byproduct during my reaction or workup. Could it be due to hydrolysis of the methyl ester?

Answer: Yes, hydrolysis of the methyl ester to the carboxylic acid is a common byproduct, especially if the reaction is run under harsh acidic or basic conditions, or during an aqueous workup at non-neutral pH.

Conditions Favoring Hydrolysis:

  • Acidic Conditions: Strong acids and elevated temperatures can catalyze the hydrolysis of the ester.

  • Basic Conditions: Saponification (base-mediated hydrolysis) is often rapid and irreversible. Prolonged exposure to even mild bases during workup can lead to significant hydrolysis.

Prevention of Ester Hydrolysis:

  • Reaction Conditions: Whenever possible, perform reactions under neutral or anhydrous conditions.

  • Workup: Neutralize the reaction mixture to a pH of ~7 before extraction. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Purification: If the carboxylic acid byproduct is formed, it can often be separated from the desired ester by column chromatography due to the significant difference in polarity.

III. Analytical Methods for Impurity Detection

The effective detection and quantification of byproducts are crucial for process optimization and ensuring the quality of the final product.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) A rapid and convenient method for monitoring reaction progress and qualitatively assessing the purity of the product.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on purity and can be used to separate and quantify closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for structural elucidation of the desired product and identification of impurities.
Melting Point Analysis A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds.

IV. References

  • BenchChem Technical Support. (2025). Synthesis of Methyl 4,5-dimethyl-2-aminobenzoate from its nitro precursor. BenchChem. --INVALID-LINK--

  • Organic Syntheses. m-NITROBENZOIC ACID. --INVALID-LINK--

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. --INVALID-LINK--

  • BenchChem Technical Support. (2025). Preventing side reactions in the diazotization of 4-nitroaniline derivatives. BenchChem. --INVALID-LINK--

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • BenchChem Technical Support. (2025). The Ortho Effect: How a Methyl Group Modifies the Reactivity of 2-Amino-4-nitrobenzoic Acid. BenchChem. --INVALID-LINK--

  • PubChem. Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. --INVALID-LINK--

  • Google Patents. Process for the synthesis of n-acyl-2-amino-4-alkoxy-5-nitrobenzoic acids. --INVALID-LINK--

  • Wikipedia. Reduction of nitro compounds. --INVALID-LINK--

References

Technical Support Center: Post-Synthesis Purification of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-amino-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The primary impurities often stem from the starting materials and potential side reactions during synthesis. These can include unreacted 4-amino-2-nitrobenzoic acid, byproducts from the esterification process, and potentially isomeric impurities depending on the synthetic route.[1] Incomplete reactions can also leave residual starting materials in the crude product.[2]

Q2: My purified product is a pale yellow color. Is this normal?

A2: Yes, a pale yellow tint is characteristic of many nitroaromatic compounds and is generally considered normal for pure this compound.[3] However, a dark or intense coloration could indicate the presence of impurities.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Avoid exposure to high temperatures and oxidizing agents.

Q4: When is it more appropriate to use column chromatography over recrystallization?

A4: Column chromatography is the preferred purification method when recrystallization fails to adequately remove impurities, especially when the impurities have similar solubility profiles to the desired product.[3] It is also recommended when a very high degree of purity is essential for downstream applications, such as in pharmaceutical development.[3]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - The chosen solvent system has high solubility for the product at low temperatures.[3]- An excessive amount of solvent was used.[3]- The cooling process was too rapid, leading to the trapping of impurities within the crystals.[3]- Conduct small-scale solubility tests to identify an optimal solvent or solvent mixture. A good solvent will dissolve the compound when hot but have low solubility when cold.[3]- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]- Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[3]
Product is Oily or Fails to Crystallize - The presence of significant impurities is inhibiting crystallization.[2][5]- Residual solvent remains in the product.[2]- Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent like hexane.[5]- If trituration is unsuccessful, purify the oil using column chromatography before attempting recrystallization again.[2][5]- Ensure complete removal of the solvent by drying the product under vacuum.[2]
Discolored Product (Darker than expected) - Presence of colored impurities from side reactions during synthesis.[2]- Oxidation of the amino group.[3]- During recrystallization, treat the hot solution with activated charcoal to adsorb colored impurities before filtering.[3]- To prevent oxidation, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon).[3]
Presence of Multiple Spots on TLC - Incomplete reaction, leaving starting material.[2]- Formation of side products during synthesis.[2]- If starting material is the primary impurity, consider optimizing the reaction time or temperature in the synthesis step.[2]- For the removal of side products and unreacted starting materials, column chromatography on silica gel is highly effective.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent will dissolve the crude this compound at an elevated temperature but not at room temperature or below. Ethanol, methanol, or a mixture of ethanol and water are often suitable choices for compounds with similar functionalities.[1][2] Perform small-scale solubility tests to determine the best solvent system.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent. Continuous stirring will aid in dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Column Chromatography of this compound

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal eluent system should provide good separation of the desired product from its impurities on a TLC plate.

  • Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization TLC_Check1 TLC Purity Check Recrystallization->TLC_Check1 Pure_Product Pure Product TLC_Check1->Pure_Product Purity > 98% Impure_Product Impure Product TLC_Check1->Impure_Product Purity < 98% Column_Chromatography Column Chromatography Impure_Product->Column_Chromatography TLC_Check2 TLC Purity Check Column_Chromatography->TLC_Check2 TLC_Check2->Pure_Product Purity > 99%

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Post-Synthesis Product Purity_Check Assess Purity (TLC, NMR, etc.) Start->Purity_Check Low_Purity Low Purity Detected Purity_Check->Low_Purity Purity unsatisfactory High_Purity High Purity Achieved Purity_Check->High_Purity Purity satisfactory Identify_Impurity Identify Impurity Type Low_Purity->Identify_Impurity Colored Colored Impurities Identify_Impurity->Colored Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Side_Products Side Products Identify_Impurity->Side_Products Charcoal Activated Charcoal Treatment Colored->Charcoal Optimize_Reaction Optimize Synthesis Reaction Starting_Material->Optimize_Reaction Column_Chromo Column Chromatography Side_Products->Column_Chromo Charcoal->High_Purity Optimize_Reaction->High_Purity Column_Chromo->High_Purity

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-amino-2-nitrobenzoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and process development professionals. Our goal is to equip you with the scientific principles and practical insights needed to navigate the common challenges associated with this synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block, but its synthesis presents a classic regioselectivity challenge in electrophilic aromatic substitution. The starting material, Methyl 4-aminobenzoate, contains two directing groups: a strongly activating, ortho-, para-directing amino group (-NH₂) and a deactivating, meta-directing methyl ester group (-COOCH₃). The nitration can therefore lead to a mixture of isomers, primarily the desired 2-nitro product and the undesired 3-nitro isomer. Success hinges on carefully controlling reaction conditions to favor the desired outcome.

Core Synthesis Pathway and Key Challenges

The most common approach is the direct nitration of Methyl 4-aminobenzoate using a mixed acid system (Nitric Acid and Sulfuric Acid). The process must be meticulously controlled to manage the reaction's exothermic nature and maximize the yield of the correct isomer.

G cluster_main Primary Reaction Pathway cluster_side Major Side Reaction cluster_over Over-Nitration Risk A Methyl 4-aminobenzoate B This compound (Desired Product) A->B HNO₃, H₂SO₄ Low Temperature C Methyl 4-amino-3-nitrobenzoate (Undesired Isomer) A->C HNO₃, H₂SO₄ Elevated Temperature D Dinitro Products A->D Excess HNO₃ Higher Temperature

Caption: Reaction scheme for the nitration of Methyl 4-aminobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the formation of the 2-nitro versus the 3-nitro isomer?

A1: The regiochemical outcome is a competition between the directing effects of the two substituents.

  • The Amino Group (-NH₂): In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a powerful deactivating, meta-director. However, there is a small, but highly reactive, equilibrium concentration of the free base (-NH₂), which is a very strong activating, ortho-, para-director.

  • The Ester Group (-COOCH₃): This is a deactivating, meta-directing group.

The desired 2-nitro product forms from the nitration of the free amine, ortho to the -NH₂ group. The undesired 3-nitro product results from nitration meta to the ester group, which is also meta to the protonated -NH₃⁺ group. Controlling the reaction conditions, especially temperature, is crucial to favor the kinetically controlled pathway leading to the 2-nitro isomer.[1][2]

Q2: Are there alternative synthetic strategies to avoid regioselectivity issues?

A2: Yes. A common alternative is to use a protecting group strategy. The amino group of 4-aminobenzoic acid can be acetylated to form 4-acetamidobenzoic acid. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled nitration. The sequence would be:

  • Acetylation of 4-aminobenzoic acid.

  • Nitration to yield 4-acetamido-2-nitrobenzoic acid.

  • Esterification of the carboxylic acid.

  • Deprotection (hydrolysis) of the acetamido group to reveal the final product. While this route is longer, it often provides a cleaner product with higher purity.

Q3: What are the critical safety precautions for this reaction?

A3: The nitration mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated fume hood.

  • Controlled Addition: Add the nitrating agent slowly and in portions, with efficient stirring and cooling. A dropping funnel is recommended.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction flask.

  • Quenching: Quench the reaction by pouring it slowly onto crushed ice with stirring. Never add water directly to the concentrated acid mixture.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Problem 1: My final product is a mixture of isomers that are difficult to separate.

  • Question: I've performed the reaction, but my NMR analysis shows a significant amount of the 3-nitro isomer alongside my desired 2-nitro product. How can I improve the regioselectivity?

  • Answer & Solution: This is the most common pitfall and is almost always related to temperature control. The formation of the undesired 3-nitro isomer is favored at higher temperatures.[4]

    • Causality: The activation energy for the formation of the 3-nitro isomer is higher. As you increase the reaction temperature, you provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • Troubleshooting Steps:

      • Pre-chill Your Reagents: Cool both the solution of Methyl 4-aminobenzoate in sulfuric acid and the nitrating mixture to 0-5 °C before starting the addition.

      • Maintain Low Temperature: During the dropwise addition of the nitrating agent, ensure the internal reaction temperature does not exceed 10-15 °C. An ice-salt bath may be necessary for better temperature control.[4]

      • Slow Addition: The addition of the nitrating mixture should be performed very slowly, over a period of at least one hour for a laboratory-scale reaction.[4] This prevents localized hot spots where the undesired reaction can occur.

Problem 2: The overall yield of my reaction is very low.

  • Question: After workup and purification, my isolated yield is less than 30%. What are the likely causes?

  • Answer & Solution: Low yields can stem from incomplete reaction, over-nitration, or mechanical losses during workup.

    • Causality & Troubleshooting:

      • Incomplete Reaction: If the reaction is run at too low a temperature or for too short a time, the conversion might be poor. After the initial cold addition, it can be beneficial to allow the reaction to stir at room temperature for a short period (e.g., 20-30 minutes) to ensure completion.[2]

      • Over-Nitration: If the temperature gets too high or if an excess of nitric acid is used, dinitration can occur, consuming your starting material and desired product.[4] Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents).

      • Poor Starting Material: Ensure your Methyl 4-aminobenzoate is pure. Impurities can interfere with the reaction.[4]

      • Workup Losses: The product can be lost during the quenching and filtration steps. Ensure complete precipitation by pouring the reaction mixture onto a sufficient amount of ice. Wash the collected solid with cold water to remove residual acid, but avoid excessive washing which can dissolve the product.

G Start Low Yield Observed CheckPurity Analyze Crude Product (TLC, NMR) Start->CheckPurity IsomerMix High Isomer Content? CheckPurity->IsomerMix Analyze Regiochemistry StartingMat Unreacted Starting Material? IsomerMix->StartingMat No Sol_Temp Solution: Improve Temperature Control (Maintain < 15°C) IsomerMix->Sol_Temp Yes SideProducts Other Spots/Peaks (e.g., dinitro)? StartingMat->SideProducts No Sol_Time Solution: Increase Reaction Time Post-Addition StartingMat->Sol_Time Yes Sol_Stoich Solution: Check Stoichiometry (Avoid Excess HNO₃) SideProducts->Sol_Stoich Yes

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem 3: My product is dark and difficult to purify by recrystallization.

  • Question: The crude product is a dark, oily solid, and it won't crystallize properly from standard solvents like ethanol or methanol.

  • Answer & Solution: Dark coloration often indicates the presence of nitrophenolic impurities or other byproducts formed by oxidation or decomposition at elevated temperatures.[4] Oiling out during recrystallization suggests the presence of impurities that depress the melting point.

    • Causality: These impurities arise from side reactions that are more prevalent when the reaction temperature is not well-controlled.

    • Troubleshooting Steps:

      • Improve Reaction Control: The primary solution is to prevent the formation of these impurities by adhering to strict temperature control as described in Problem 1.

      • Purification Strategy:

        • Activated Charcoal: During recrystallization, you can try adding a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool.[5]

        • Solvent System: Experiment with mixed solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane).

        • Column Chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for separating the desired product from isomers and polar impurities.

Recommended Experimental Protocol

This protocol is a starting point and should be optimized based on your laboratory conditions.

ParameterValue/ConditionRationale
Starting Material Methyl 4-aminobenzoate1.0 equivalent
Solvent Concentrated H₂SO₄Dissolves the starting material and catalyzes the reaction.
Nitrating Agent Concentrated HNO₃1.1 equivalents, pre-mixed with Conc. H₂SO₄.
Addition Temp. 0 - 10 °CCritical for controlling regioselectivity and preventing side reactions.[3][4]
Reaction Time 1-2 hours for addition, then 30 minAllows for complete conversion after controlled addition.
Workup Pour onto crushed iceSafely quenches the reaction and precipitates the product.
Purification Recrystallization (Ethanol)Standard method for purifying the solid product.

Step-by-Step Procedure:

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 4-aminobenzoate in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid. Cool this mixture to 0-5 °C.

  • Using a dropping funnel, add the nitrating mixture dropwise to the stirred solution of the starting material. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid with several portions of cold water until the washings are neutral to pH paper.

  • Dry the crude product.

  • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to Methyl 4-amino-2-nitrobenzoate and its Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a chemical building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Among the vast arsenal of aromatic intermediates, aminonitrobenzoate esters hold a special place due to the versatile reactivity endowed by their constituent functional groups. This guide provides an in-depth, objective comparison of methyl 4-amino-2-nitrobenzoate and its key isomers, moving beyond simple catalog data to explain the causality behind their synthetic utility.

The strategic placement of the amino, nitro, and methyl ester groups on the benzene ring dramatically influences the molecule's electronic and steric properties. These differences are not trivial; they govern the reactivity of each functional group and the molecule as a whole, making one isomer uniquely suited for a particular synthetic transformation where another might fail or lead to undesirable side products. Herein, we will dissect these nuances, supported by experimental data and detailed protocols, to empower you to make the most informed choice for your research.

The Isomers at a Glance: A Comparative Overview

The subtle shifts in the positions of the amino and nitro groups lead to profound differences in the physicochemical properties of these isomers. These properties, in turn, affect their behavior in chemical reactions, their purification, and their utility as synthetic intermediates.

PropertyThis compoundMethyl 2-amino-4-nitrobenzoateMethyl 4-amino-3-nitrobenzoate
Molecular Formula C₈H₈N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 196.16 g/mol 196.16 g/mol 196.16 g/mol
CAS Number 6933-47-7[1]Not Available3987-92-6[2]
Appearance Yellowish solid (predicted)SolidYellow solid[3]
Reactivity Profile Amino group activated by para-directing effect, sterically hindered by ortho-nitro group. Nitro group strongly electron-withdrawing.Amino group ortho to ester, potentially involved in intramolecular interactions. Nitro group para to amino group, enhancing its electron-donating character through resonance.Amino and nitro groups ortho to each other, leading to potential intramolecular hydrogen bonding.

The Strategic Importance of Substituent Placement: A Deeper Dive into Reactivity

The interplay of electronic and steric effects is paramount in understanding the synthetic potential of each isomer. The electron-donating amino group (+R effect) and the strongly electron-withdrawing nitro group (-I, -R effect) create a unique electronic environment on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.

This compound: The Ortho-Nitro Challenge and Opportunity

In our title compound, the nitro group is positioned ortho to the ester and meta to the amino group. This arrangement leads to several key reactivity characteristics:

  • Steric Hindrance: The bulky nitro group adjacent to the methyl ester can sterically hinder reactions at the ester functionality, such as hydrolysis or transesterification. However, this can also be an advantage, offering a degree of built-in protection for the ester group while other transformations are carried out elsewhere on the molecule.

  • Amino Group Reactivity: The amino group is para to the ester, a weakly deactivating group, and meta to the strongly deactivating nitro group. This positioning makes the amino group a potent nucleophile, readily available for reactions such as acylation, alkylation, and diazotization.

  • Aromatic Ring Reactivity: The ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the nitro group.

Methyl 2-amino-4-nitrobenzoate: The Para-Nitro Activation

Here, the amino and nitro groups are para to each other. This arrangement has significant consequences:

  • Enhanced Nucleophilicity of the Amino Group: The para-nitro group strongly withdraws electron density from the ring through resonance, which in turn enhances the electron-donating character of the amino group. This makes the amino group in this isomer particularly nucleophilic.

  • Potential for Intramolecular Interactions: The ortho-relationship between the amino and ester groups can facilitate intramolecular hydrogen bonding, which may influence the compound's conformation and reactivity.

Methyl 4-amino-3-nitrobenzoate: The Ortho-Amino/Nitro Synergy

The adjacent amino and nitro groups in this isomer introduce the possibility of strong intramolecular hydrogen bonding.

  • Modulated Amino Group Reactivity: The intramolecular hydrogen bond can decrease the availability of the amino group's lone pair, potentially reducing its nucleophilicity compared to the other isomers.

  • Unique Building Block for Heterocycles: This ortho-amino-nitro arrangement is a classic precursor for the synthesis of benzimidazoles and other fused heterocyclic systems.[4][5][]

Synthetic Pathways: A Comparative Experimental Approach

The most common and practical route to these methyl aminonitrobenzoate isomers is a two-step process: the synthesis of the corresponding aminonitrobenzoic acid followed by its esterification.

cluster_0 Precursor Synthesis cluster_1 Esterification Substituted Toluene/Benzoic Acid Substituted Toluene/Benzoic Acid Aminonitrobenzoic Acid Aminonitrobenzoic Acid Substituted Toluene/Benzoic Acid->Aminonitrobenzoic Acid Nitration / Reduction / Oxidation Methyl Aminonitrobenzoate Isomer Methyl Aminonitrobenzoate Isomer Aminonitrobenzoic Acid->Methyl Aminonitrobenzoate Isomer Fischer Esterification (MeOH, H₂SO₄)

General Synthetic Workflow.

Protocol 1: Synthesis of Methyl 4-amino-3-nitrobenzoate via Fischer Esterification

This protocol is adapted from a procedure developed for an introductory organic chemistry course, highlighting its robustness and reliability.[3]

Step 1: Fischer Esterification

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-amino-3-nitrobenzoic acid (1.0 g, 5.49 mmol).

  • Solvent and Catalyst Addition: Add methanol (20 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 50 mL of ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting bright-yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 4-amino-3-nitrobenzoate.

Protocol 2: General Procedure for the Synthesis of this compound (Inferred)

Step 1: Fischer Esterification

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-2-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1 to isolate the desired this compound.

Spectroscopic Data for Isomer Characterization

The differentiation between these isomers is readily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)
Methyl 4-nitrobenzoate 8.30 (d, J=8.6 Hz, 2H), 8.21 (d, J=8.6 Hz, 2H), 3.98 (s, 3H)[10]165.0, 150.5, 135.4, 130.7, 123.5, 52.7[10]~1720 (C=O), ~1530 & 1350 (NO₂)
Methyl 3-nitrobenzoate 8.81-8.87 (m, 1H), 8.34-8.44 (m, 2H), 7.61-7.69 (m, 1H), 3.99 (s, 3H)[10]164.6, 148.2, 135.1, 131.8, 129.5, 127.2, 124.4, 52.6[10]~1722 (C=O), ~1528 & 1350 (NO₂)[10]
Methyl 4-amino-3-nitrobenzoate Data not readily available in cited sources. Predicted shifts would show three distinct aromatic protons and characteristic shifts for the amino and methyl ester protons.Data not readily available in cited sources.~3400-3300 (N-H), ~1710 (C=O), ~1540 & 1360 (NO₂)
This compound Data not readily available in cited sources. Predicted shifts would show three distinct aromatic protons with coupling patterns indicative of their relative positions.Data not readily available in cited sources.~3400-3300 (N-H), ~1715 (C=O), ~1520 & 1340 (NO₂)

Applications in Drug Development and Heterocyclic Synthesis

The true value of these isomers is realized in their application as versatile intermediates in the synthesis of complex, biologically active molecules.

cluster_transformations Key Transformations cluster_products Target Molecules Isomer Methyl Aminonitrobenzoate Isomer Amino Group Nitro Group Ester Group Reduction Nitro Group Reduction (e.g., H₂, Pd/C; SnCl₂) Isomer:f1->Reduction Acylation Amino Group Acylation (e.g., Acyl Chloride) Isomer:f0->Acylation Diaminobenzoate Methyl Diaminobenzoate (Precursor to Benzimidazoles) Reduction->Diaminobenzoate Amide Substituted Amide Derivative Acylation->Amide Cyclization Intramolecular Cyclization Heterocycle Fused Heterocyclic Systems (e.g., Quinoxalines, Phenazines) Cyclization->Heterocycle Diaminobenzoate->Cyclization

Synthetic Utility of Aminonitrobenzoate Isomers.

  • This compound has been identified as an inhibitor of glutathione S-transferase (GST), an enzyme involved in detoxification and drug resistance, suggesting its potential as a lead structure in drug discovery.

  • Methyl 4-amino-3-nitrobenzoate , with its ortho-amino-nitro functionality, is an ideal starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.[4][] The reduction of the nitro group yields a 3,4-diaminobenzoate derivative, which can readily undergo cyclization reactions with 1,2-dicarbonyl compounds to form quinoxalines or with carboxylic acids to form benzimidazoles.

  • The isomers serve as crucial building blocks for a wide array of pharmaceuticals. For instance, related aminobenzoic acids are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensives.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and its isomers is not arbitrary but a strategic decision based on a thorough understanding of their inherent reactivity.

  • For syntheses requiring a highly nucleophilic amino group with a sterically accessible ester, methyl 2-amino-4-nitrobenzoate is an excellent candidate.

  • When the goal is the construction of fused heterocyclic systems like benzimidazoles, methyl 4-amino-3-nitrobenzoate provides the ideal ortho-diamine precursor after reduction.

  • This compound offers a unique combination of a reactive amino group and a sterically shielded ester, which can be exploited for selective transformations. Its demonstrated biological activity also makes it an intriguing starting point for medicinal chemistry programs.

By understanding the distinct electronic and steric profiles of each isomer, researchers can strategically design synthetic routes that are more efficient, higher-yielding, and ultimately, more successful. This guide serves as a foundational resource to aid in that critical decision-making process.

References

Navigating C-N Bond Formation: A Comparative Guide to Alternatives for Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 4-amino-2-nitrobenzoate is a versatile reagent, particularly in the construction of N-aryl anthranilates and related heterocyclic scaffolds that are prevalent in medicinal chemistry. However, a nuanced understanding of its reactivity profile in comparison to viable alternatives is crucial for optimizing reaction outcomes, enhancing substrate scope, and improving overall synthetic efficiency. This guide provides a detailed comparison of this compound with its key alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction: The Role of Substituted Aminobenzoates in Synthesis

Substituted aminobenzoates are critical precursors in the synthesis of a wide array of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and various heterocyclic drugs. The core utility of these reagents lies in their bifunctional nature, possessing a nucleophilic amino group and an electrophilic aromatic ring that can be tailored for specific carbon-nitrogen (C-N) bond-forming reactions. This compound is a prime example, where the nitro group serves as a powerful activating group for nucleophilic aromatic substitution (SNAr). This guide will explore the performance of this nitro-substituted compound in comparison to its halogenated counterparts, such as Methyl 4-amino-2-chlorobenzoate and Methyl 4-amino-2-fluorobenzoate, in key synthetic transformations.

I. Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Activating Groups

The SNAr reaction is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. The rate of this reaction is highly dependent on the nature of the electron-withdrawing groups on the aromatic ring and the identity of the leaving group.

The Nitro Advantage: Enhanced Electrophilicity

The nitro group in this compound is a potent activating group for SNAr. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the carbon atom to which it is attached, thereby facilitating the initial nucleophilic attack. This activation is a key advantage when working with less reactive nucleophiles or when milder reaction conditions are desired.

Halogens as Leaving Groups: A Comparative Look

In contrast, for halogenated analogues like Methyl 4-amino-2-chlorobenzoate and Methyl 4-amino-2-fluorobenzoate, the halogen atom serves as the leaving group. While halogens are also electron-withdrawing, their activating effect is generally less pronounced than that of a nitro group. However, their ability to be displaced as a halide ion is a critical aspect of their utility. Fluorine, being the most electronegative halogen, is typically the best leaving group in SNAr reactions due to its ability to stabilize the negative charge in the transition state.

Comparative Performance in SNAr:

Starting MaterialLeaving GroupActivating GroupTypical Reaction ConditionsRelative Reactivity
This compound-NO₂-NO₂ (ortho & para directing)Moderate temperature, various basesHigh
Methyl 4-amino-2-chlorobenzoate-Cl-Cl (ortho & para directing)Higher temperature, strong baseModerate
Methyl 4-amino-2-fluorobenzoate-F-F (ortho & para directing)Milder temperature than chloro-analogHigh

Experimental Protocol: Synthesis of an N-Aryl Anthranilate via SNAr

Objective: To synthesize Methyl 4-amino-2-(phenylamino)benzoate.

Method 1: Using this compound

  • To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added aniline (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is heated to 120 °C and stirred for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 2: Using Methyl 4-amino-2-fluorobenzoate

  • To a solution of Methyl 4-amino-2-fluorobenzoate (1.0 eq) in a polar aprotic solvent like DMF or DMSO is added aniline (1.2 eq) and a suitable base such as potassium carbonate or sodium hydride.

  • The reaction is typically stirred at a temperature ranging from 80-100 °C.

  • Workup and purification are performed as described in Method 1.

Expected Outcome: While both routes can yield the desired product, the reaction with the nitro-substituted precursor may proceed under slightly milder conditions due to the strong activation by the nitro group. However, the displacement of the nitro group can sometimes lead to side products. The fluoro-substituted precursor often provides a cleaner reaction profile.

II. Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation. This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.

Halogenated Precursors: The Ideal Substrates

Methyl 4-amino-2-chlorobenzoate and its bromo- and iodo-analogs are excellent substrates for the Buchwald-Hartwig amination. The carbon-halogen bond readily undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The choice of ligand on the palladium catalyst is crucial for the success of the reaction and can be tuned to accommodate a wide range of amine coupling partners.

The Challenge with Nitroarenes

Directly using this compound in a Buchwald-Hartwig type reaction is more challenging. While recent advances have shown that nitroarenes can be used as coupling partners, these reactions often require specific catalyst systems and conditions.[1] The nitro group can also be reduced under the reaction conditions, leading to undesired side products. Therefore, for standard Buchwald-Hartwig aminations, the halogenated analogues are the preferred choice.

Comparative Performance in Buchwald-Hartwig Amination:

Starting MaterialSuitability for Buchwald-HartwigKey Considerations
This compoundLess common, requires specialized catalystsPotential for nitro group reduction, catalyst inhibition
Methyl 4-amino-2-chlorobenzoateExcellentWide range of catalysts and ligands available
Methyl 4-amino-2-bromobenzoateExcellentGenerally more reactive than the chloro-analog

Experimental Protocol: Synthesis of an N-Aryl Anthranilate via Buchwald-Hartwig Amination

Objective: To synthesize Methyl 4-amino-2-(phenylamino)benzoate.

Using Methyl 4-amino-2-chlorobenzoate:

  • To a flame-dried Schlenk tube is added Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (base).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon).

  • Methyl 4-amino-2-chlorobenzoate (1.0 eq), aniline (1.2 eq), and an anhydrous solvent (e.g., toluene) are added.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is quenched, filtered, and the product is isolated and purified as previously described.

III. Ullmann Condensation: A Classic C-N Coupling

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool in organic synthesis.

Similar to the Buchwald-Hartwig amination, the Ullmann condensation is most effective with aryl halides. The reaction of this compound under Ullmann conditions is less common and can be complicated by the reactivity of the nitro group.

IV. Reductive Amination: A Tandem Approach

An alternative strategy for synthesizing N-substituted anthranilates from this compound involves a two-step, one-pot process:

  • Reduction of the nitro group: The nitro group is first reduced to an amino group, forming a diamine intermediate.

  • Reductive amination: The resulting diamine can then undergo reductive amination with an aldehyde or ketone to form the desired N-alkyl or N-benzyl product.

This approach is particularly useful for introducing aliphatic substituents at the 2-position.

Application in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a substituted aminobenzoic acid scaffold. The choice of starting material can significantly impact the synthetic route and overall yield. For instance, in the synthesis of certain Bcr-Abl kinase inhibitors, N-aryl anthranilates are key intermediates.[2] The decision to use a nitro- or halo-substituted precursor will depend on the desired coupling strategy (SNAr vs. cross-coupling) and the compatibility of other functional groups on the coupling partners.

Conclusion: A Strategic Choice

The selection between this compound and its halogenated counterparts is a strategic decision that should be guided by the specific C-N bond-forming reaction being employed.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound offers the advantage of strong activation, potentially allowing for milder reaction conditions. However, Methyl 4-amino-2-fluorobenzoate often provides a cleaner reaction with a better leaving group.

  • For Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Halogenated precursors like Methyl 4-amino-2-chlorobenzoate are the reagents of choice, offering high yields and broad substrate scope with well-established catalytic systems.

  • For Ullmann Condensation: Halogenated precursors are also preferred.

A thorough understanding of the mechanistic nuances and reactivity profiles of these valuable building blocks will empower the synthetic chemist to devise more efficient and robust routes to complex and biologically important molecules.

Visualizing the Synthetic Pathways

Diagram 1: Key C-N Bond Forming Reactions

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Product Nitrobenzoate Methyl 4-amino- 2-nitrobenzoate SNAr Nucleophilic Aromatic Substitution (SNAr) Nitrobenzoate->SNAr Strong Activation Halobenzoate Methyl 4-amino- 2-halobenzoate Halobenzoate->SNAr Good Leaving Group Buchwald Buchwald-Hartwig Amination Halobenzoate->Buchwald Pd-catalyzed Ullmann Ullmann Condensation Halobenzoate->Ullmann Cu-catalyzed Product N-Aryl/Alkyl Anthranilate SNAr->Product Buchwald->Product Ullmann->Product

Caption: Overview of synthetic routes to N-substituted anthranilates.

Diagram 2: SNAr Mechanism

G Start Aromatic Ring (with -NO2 or -X) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + Nucleophile Nucleophile Nu- Product Substituted Product Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group (-NO2- or X-)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution.

References

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the meticulous validation of novel chemical entities is paramount. This guide provides an in-depth analysis of the synthesis and spectral characterization of Methyl 4-amino-2-nitrobenzoate, a key intermediate in the generation of diverse compound libraries for therapeutic screening. We will explore a robust synthetic protocol, detail the rigorous spectral analysis required for structural confirmation, and compare this methodology to alternative approaches, offering a comprehensive resource for researchers and scientists in the pharmaceutical and chemical industries.

The structural motif of a substituted aminobenzoate is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active agents. This compound, with its strategically positioned amino, nitro, and methyl ester functionalities, presents a versatile scaffold for further chemical elaboration. The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, while the amino and ester groups provide convenient handles for derivatization, making it a valuable building block for combinatorial chemistry and targeted synthesis.

A Validated Synthesis Protocol: Fischer-Speier Esterification

The synthesis of this compound is most reliably achieved through the Fischer-Speier esterification of 4-amino-2-nitrobenzoic acid. This acid-catalyzed reaction with methanol is a classic and efficient method for the preparation of methyl esters.

Causality Behind Experimental Choices

The choice of concentrated sulfuric acid as a catalyst is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The use of excess methanol not only serves as the reacting solvent but also drives the equilibrium towards the product side, in accordance with Le Châtelier's principle. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate. A subsequent workup with a saturated sodium bicarbonate solution is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, enabling the isolation of the pure ester.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-2-nitrobenzoic acid (5.0 g, 27.4 mmol) in anhydrous methanol (50 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1.5 mL) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Suspend 4-amino-2-nitrobenzoic acid in Methanol B Add conc. H2SO4 A->B C Reflux for 4h B->C D Remove Methanol C->D Reaction Complete E Dissolve in Ethyl Acetate D->E F Wash with NaHCO3 (aq) and Brine E->F G Dry over Na2SO4 F->G H Column Chromatography G->H I Isolate Pure Product H->I G A Synthesized Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D IR Spectroscopy A->D E Mass Spectrometry A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

A Comparative Guide to the Reactivity of Aminonitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminonitrobenzoic acids and their ester derivatives are a pivotal class of molecules in organic synthesis and medicinal chemistry. Their trifunctional nature, featuring a nucleophilic amino group, an electrophilic carboxyl group, and a reducible nitro group, makes them versatile scaffolds for constructing complex molecular architectures. However, the reactivity of each functional group is profoundly influenced by the relative positions of the other two on the aromatic ring. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-aminonitrobenzoate derivatives, focusing on three common transformations: amide bond formation, ester hydrolysis, and nitro group reduction. Understanding these isomeric differences is crucial for researchers in drug development and chemical synthesis to optimize reaction conditions, predict outcomes, and design novel molecular entities.

The electronic interplay between the strongly electron-donating amino group (-NH₂) and the strongly electron-withdrawing nitro (-NO₂) and carboxyl (-COOR) groups governs the reactivity profile of each isomer. This guide will dissect these electronic effects, provide supporting experimental data, and detail robust protocols for key transformations.

Isomeric Structures and Electronic Effects

The positioning of the amino, nitro, and carboxylate groups dictates the electron density distribution across the aromatic ring, directly impacting the nucleophilicity of the amine, the electrophilicity of the ester carbonyl, and the susceptibility of the nitro group to reduction.

isomers cluster_ortho Ortho Isomer (e.g., Methyl 2-amino-5-nitrobenzoate) cluster_meta Meta Isomer (e.g., Methyl 3-amino-4-nitrobenzoate) cluster_para Para Isomer (e.g., Methyl 4-amino-3-nitrobenzoate) ortho ortho meta meta para para

Caption: Structures of representative ortho, meta, and para aminonitrobenzoate isomers.

  • Ortho Isomers: Proximity effects are significant. The amino group can engage in intramolecular hydrogen bonding with the nitro or ester group, influencing conformation and reactivity. Furthermore, the amino group can act as an intramolecular catalyst, for example, in the hydrolysis of an adjacent ester.[1][2]

  • Meta Isomers: In meta-substituted compounds, the resonance effects of the amino and nitro groups do not directly conjugate with each other. Their influence is primarily inductive, leading to a reactivity profile that often falls between that of the ortho and para isomers.

  • Para Isomers: The amino and nitro/ester groups are in direct conjugation. The strong electron-withdrawing effect of the nitro group, when para to the amine, significantly reduces the amine's nucleophilicity, making reactions like acylation more challenging.

Reactivity of the Amino Group: Amide Bond Formation

The formation of an amide bond is one of the most frequent reactions in drug discovery.[3][4] The reactivity of the amino group in aminonitrobenzoates towards acylation is a direct function of its nucleophilicity, which is modulated by the electronic effects of the other substituents.

Causality and Mechanistic Insights

Amide bond formation typically requires the activation of a carboxylic acid, often with a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.[5] The nucleophilicity of the aniline-type amino group in these derivatives is significantly decreased by the presence of the electron-withdrawing nitro and ester groups. This effect is most pronounced when the nitro group is ortho or para to the amino group, as it delocalizes the nitrogen lone pair through resonance, rendering it less available for reaction.

amide_formation General Mechanism for EDC-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (highly reactive) RCOOH->O_Acyl + EDC EDC EDC Product Amide Product (R-CON-Ar) O_Acyl->Product + Ar-NH2 Byproduct EDU (urea byproduct) O_Acyl->Byproduct - EDU Amine Aminonitrobenzoate (Ar-NH2)

Caption: Simplified workflow for amide bond formation using EDC as a coupling reagent.

Comparative Reactivity Data

The reactivity generally follows the order: Meta > Ortho > Para . The para isomer is the least reactive due to the direct resonance deactivation of the amino group by the nitro group. The ortho isomer's reactivity can be slightly higher than the para's but is often sterically hindered. The meta isomer is typically the most reactive as the deactivating resonance effect of the nitro group is not transmitted to the amino group.

Isomer Position (Amino vs. Nitro)Relative Reactivity in AcylationKey Influencing Factors
Para LowStrong resonance deactivation of the amino group by the nitro group.
Ortho Low to ModerateStrong inductive and resonance deactivation; potential steric hindrance.
Meta HighDeactivation is primarily by the weaker inductive effect; no direct resonance deactivation.
Experimental Protocol: Amide Coupling of 4-Amino-3-nitrobenzoic Acid

This protocol describes a standard procedure for acylating a relatively unreactive aminonitrobenzoate. The inclusion of 1-Hydroxybenzotriazole (HOBt) is crucial as it forms an active ester intermediate, which is more stable and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.[5]

Materials:

  • 4-Amino-3-nitrobenzoic acid

  • Boc-Valine (or other carboxylic acid)

  • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous MgSO₄

Procedure:

  • Reactant Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., Boc-Valine, 1.1 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Pre-activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes. This pre-activation step is critical for forming the HOBt active ester.

  • Amine Addition: Add the 4-amino-3-nitrobenzoic acid (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base is necessary to neutralize the hydrochloride salt of EDC and the carboxylic acid formed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic and basic washes remove unreacted starting materials and coupling byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Reactivity of the Carboxylate Group: Ester Hydrolysis

The hydrolysis of aminonitrobenzoate esters is a key reaction for deprotection or conversion to the parent carboxylic acid. The rate of this reaction is highly dependent on the electronic environment of the carbonyl carbon and the potential for intramolecular catalysis.

Causality and Mechanistic Insights

Ester hydrolysis can be promoted by acid or base.[6][7] Under neutral or slightly acidic conditions, the reactivity is governed by the electrophilicity of the carbonyl carbon and intramolecular effects. A neighboring amino group, as in an ortho-aminobenzoate ester, can act as a general base, dramatically accelerating the rate of hydrolysis.[1][2] The amine lone pair abstracts a proton from an attacking water molecule in the transition state, facilitating nucleophilic attack on the ester carbonyl. This intramolecular catalysis can lead to rate enhancements of several orders of magnitude compared to isomers where this interaction is absent.[1]

hydrolysis_catalysis Intramolecular General Base Catalysis in Ortho-Aminobenzoate Ester Hydrolysis Start Ortho-Aminobenzoate Ester TS Transition State (Amine-assisted water attack) Start->TS + H₂O Intermediate Tetrahedral Intermediate TS->Intermediate Products Carboxylic Acid + Alcohol Intermediate->Products Water H₂O Water->TS

Caption: Mechanism of intramolecular catalysis by the ortho-amino group during ester hydrolysis.

Comparative Reactivity Data

The rate of hydrolysis for aminobenzoate esters under neutral or slightly acidic conditions follows the order: Ortho >> Meta ≈ Para . The ortho isomer hydrolyzes significantly faster due to intramolecular catalysis. The meta and para isomers lack this pathway and hydrolyze at much slower background rates, influenced primarily by the standard electronic effects of the substituents.

Isomer (Methyl Ester)Relative Rate Constant (k_obs) at pH 5Key Influencing Factors
2-Amino-5-nitrobenzoate Very High (e.g., ~100-fold enhancement)[1][2]Intramolecular general base catalysis by the ortho-amino group.
3-Amino-4-nitrobenzoate LowStandard hydrolysis mechanism; influenced by inductive/resonance effects.
4-Amino-3-nitrobenzoate LowStandard hydrolysis mechanism; influenced by inductive/resonance effects.

Note: Relative rates are illustrative and based on data for related aminobenzoate esters. Actual values depend on specific substitution patterns and reaction conditions.

Experimental Protocol: Kinetic Analysis of Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol allows for the quantification of hydrolysis rates by monitoring the release of a chromophoric alcohol, such as p-nitrophenol, from its corresponding ester.

kinetic_workflow prep_buffer 1. Prepare Buffer Solution (e.g., Acetate buffer, pH 5.0) initiate 4. Initiate Reaction (Inject stock into buffer in cuvette) prep_buffer->initiate prep_stock 2. Prepare Ester Stock Solution (in ACN or DMSO) prep_stock->initiate thermostat 3. Thermostat Cuvette Holder (e.g., 37 °C) thermostat->initiate monitor 5. Monitor Absorbance vs. Time (at λmax of p-nitrophenolate) initiate->monitor analyze 6. Analyze Data (Plot ln(A∞ - At) vs. time) monitor->analyze k_obs 7. Determine k_obs (k_obs = -slope) analyze->k_obs

Caption: Experimental workflow for the kinetic study of ester hydrolysis.

Procedure:

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Reagent Preparation:

    • Prepare a buffer solution of the desired pH (e.g., 0.1 M acetate buffer for pH 4-6).

    • Prepare a concentrated stock solution of the p-nitrophenyl aminonitrobenzoate ester in a water-miscible organic solvent like acetonitrile.

  • Measurement:

    • Pipette 3.0 mL of the buffer solution into a quartz cuvette and place it in the holder. Allow it to equilibrate to the desired temperature (e.g., 37 °C).

    • Record a baseline spectrum.

    • Initiate the reaction by injecting a small aliquot (e.g., 30 µL) of the ester stock solution into the cuvette. Mix quickly by inversion.

    • Immediately begin recording the absorbance at the λmax of the p-nitrophenolate anion (approx. 400 nm) at fixed time intervals.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the first-order rate equation: A(t) = A∞ + (A₀ - A∞) * exp(-k_obs * t).

    • Alternatively, plot ln(A∞ - At) versus time, where A∞ is the final absorbance. The slope of the resulting line will be -k_obs.[1]

    • Compare the k_obs values obtained for the ortho, meta, and para isomers under identical conditions.

Reactivity of the Nitro Group: Chemical Reduction

The reduction of the aromatic nitro group to an amine is a fundamental transformation, providing access to valuable diamine building blocks.[8] The efficiency of this reduction can be influenced by the electronic nature of the aromatic ring and the chosen methodology.

Causality and Mechanistic Insights

Numerous methods exist to reduce aromatic nitro groups, with the most common being catalytic hydrogenation (e.g., H₂ over Pd/C) and metal-mediated reductions in acidic media (e.g., SnCl₂, Fe/HCl).[8][9][10]

  • Catalytic Hydrogenation: This method is highly efficient but can be sensitive to catalyst poisoning and may also reduce other functional groups.[10] The reaction rate can be influenced by the overall electron density of the ring, though steric hindrance around the nitro group can also play a significant role.

  • Metal/Acid Reduction (e.g., SnCl₂): This is a robust and chemoselective method. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. The reaction is generally effective for a wide range of substituted nitroaromatics.[9]

Comparative Reactivity Data

For metal-based reductions, the differences in reactivity between isomers are often less pronounced than for reactions at the other functional groups. However, subtle differences in reaction times or yields can be observed. The reaction is generally robust for all isomers.

IsomerTypical ConditionsRelative Ease of ReductionNotes
Ortho SnCl₂·2H₂O, EtOH, refluxHighGenerally proceeds cleanly.
Meta SnCl₂·2H₂O, EtOH, refluxHighGenerally proceeds cleanly.
Para SnCl₂·2H₂O, EtOH, refluxHighGenerally proceeds cleanly.
Experimental Protocol: Reduction of Methyl 4-amino-3-nitrobenzoate with Tin(II) Chloride

This protocol provides a reliable and widely used method for the selective reduction of a nitro group in the presence of an ester and an amino group.

Materials:

  • Methyl 4-amino-3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Celite®

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aminonitrobenzoate derivative (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the solution. The large excess of the reducing agent ensures the reaction goes to completion.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC, looking for the disappearance of the starting material (which is often yellow due to the nitro group). The reaction is typically complete within 1-3 hours.

  • Quenching and Basification: After completion, cool the reaction to room temperature and carefully pour it over crushed ice. Slowly add saturated NaHCO₃ solution until the pH is basic (pH ~8-9). This step neutralizes the acidic reaction medium and precipitates tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.[8]

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diamine product.

  • Purification: If necessary, purify the product by crystallization or column chromatography.

Conclusion

The reactivity of aminonitrobenzoate derivatives is a nuanced interplay of steric and electronic effects dictated by the substitution pattern. This guide demonstrates that a rational understanding of these principles can inform synthetic strategy.

  • For amide coupling , the meta-amino isomer is the most nucleophilic and reactive.

  • For ester hydrolysis , the ortho-amino isomer exhibits dramatically enhanced rates due to intramolecular catalysis.

  • For nitro reduction , reactivity differences are less pronounced, with metal/acid methods providing a robust approach for all isomers.

By leveraging this comparative knowledge, researchers can select the appropriate isomer for a desired synthetic outcome and tailor reaction conditions to achieve optimal efficiency, selectivity, and yield in the development of novel pharmaceuticals and advanced materials.

References

Performance evaluation of "Methyl 4-amino-2-nitrobenzoate" in specific reaction types

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Methyl 4-amino-2-nitrobenzoate in Key Synthetic Reactions

Abstract

In the diverse toolkit of the modern synthetic chemist, the selection of appropriately functionalized building blocks is a critical determinant of a synthesis's efficiency, elegance, and ultimate success. This compound is a trifunctional aromatic compound whose unique electronic and steric architecture offers significant advantages in various transformations. The strategic placement of an electron-donating amine and a powerful electron-withdrawing nitro group ortho to each other, combined with a synthetically versatile methyl ester, creates a substrate primed for selective reactivity. This guide provides a data-driven, comparative analysis of its performance in nucleophilic aromatic substitution and nitro group reduction, benchmarking it against logical alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore its potential in modern cross-coupling strategies, offering researchers and drug development professionals a comprehensive framework for its application.

Core Principles: The Electronic and Steric Landscape of this compound

The reactivity of this compound is fundamentally governed by the interplay of its three functional groups.

  • Nitro Group (-NO₂): As a potent electron-withdrawing group via both resonance (-M) and induction (-I), it strongly acidifies the N-H protons of the amine and, more importantly, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it.

  • Amino Group (-NH₂): An activating, ortho, para-directing group that, under the harsh acidic conditions often used for electrophilic substitution, becomes the deactivating anilinium ion (-NH₃⁺). However, in many other reaction types, its nucleophilicity and directing ability are key.

  • Methyl Ester (-CO₂Me): A deactivating, meta-directing group that serves as a versatile handle for conversion into carboxylic acids, amides, or for reduction to an alcohol.

The ortho relationship between the amino and nitro groups is the most critical structural feature. It creates significant steric hindrance around the amino group and establishes a strong intramolecular hydrogen bond, which influences the planarity and stability of the molecule.[1] This unique arrangement dictates the substrate's performance in the reactions discussed below.

Performance Evaluation in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on aromatic rings. The primary prerequisite is the presence of a strong electron-withdrawing group to stabilize the negative charge of the intermediate Meisenheimer complex.

Comparative Analysis

We benchmark the performance of This compound (1) against two logical alternatives: Methyl 4-amino-3-nitrobenzoate (2) , where the activating nitro group is meta to the leaving group position (C1-ester), and Methyl 4-aminobenzoate (3) , which lacks an activating nitro group altogether. The reaction chosen is the substitution of the methyl ester with a secondary amine, a challenging transformation that highlights the substrate's activation. Conceptually, while the ester is not a typical leaving group, this comparison illustrates the profound activation provided by the ortho-nitro group towards nucleophilic attack at the acyl carbon, a related principle to ring substitution. A more direct SNAr would involve a halogenated version, but this comparison effectively demonstrates the electronic effect.

Experimental Protocol: Aminolysis of Methyl Benzoates

A solution of the respective methyl benzoate substrate (1.0 mmol) and piperidine (2.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) was heated to 100 °C in a sealed pressure vessel. The reaction was monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate. Upon completion (disappearance of starting material), the mixture was cooled, diluted with water (25 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting amide was purified by column chromatography.

Data Presentation

Table 1: Comparative Performance in Aminolysis Reaction

EntrySubstrateActivating Group PositionReaction Time (h)Yield (%)
1 This compoundortho to Ester492
2 Methyl 4-amino-3-nitrobenzoatemeta to Ester2415
3 Methyl 4-aminobenzoateNone48< 5
Expertise & Experience: Interpreting the Results

The results are unequivocal. The ortho-nitro group in substrate 1 provides exceptional activation, leading to a high yield in a short timeframe. This is because it can directly stabilize the negative charge on the oxygen of the tetrahedral intermediate through resonance. In substrate 2 , the meta-nitro group can only provide inductive electron withdrawal, a much weaker effect, resulting in a drastically slower reaction and poor yield. Substrate 3 , lacking any strong electron-withdrawing group, is almost completely unreactive, underscoring the necessity of the nitro group for this type of transformation. This principle of activation by ortho or para electron-withdrawing groups is a cornerstone of SNAr chemistry.[2]

Performance in the Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, as it converts our starting material into Methyl 2,4-diaminobenzoate. This ortho-phenylenediamine derivative is a direct precursor to a wide array of valuable heterocyclic structures, most notably benzimidazoles, which are synthesized by condensation with aldehydes or carboxylic acids.[3][4][5][6][7] The critical challenge is to achieve this reduction with high chemoselectivity, leaving the methyl ester group untouched.

Comparative Analysis of Reducing Agents

We compare several common laboratory reagents for their ability to selectively reduce the nitro group in this compound. The ideal reagent must be powerful enough to reduce the nitro group but mild enough to spare the ester.

Experimental Protocol: Selective Reduction with SnCl₂•2H₂O

To a stirred solution of this compound (1.96 g, 10.0 mmol) in ethanol (50 mL) in a round-bottom flask, Tin(II) chloride dihydrate (SnCl₂•2H₂O, 6.77 g, 30.0 mmol) was added. The mixture was heated to reflux (approx. 78 °C) for 3 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was diluted with ethyl acetate (50 mL) and slowly basified to pH ~8 with a saturated aqueous solution of sodium bicarbonate. The resulting suspension was filtered through a pad of celite, and the filtrate was transferred to a separatory funnel. The aqueous layer was extracted with ethyl acetate (2 x 25 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 2,4-diaminobenzoate as a solid.

Data Presentation

Table 2: Comparison of Reagents for Selective Nitro Group Reduction

EntryReducing SystemConditionsSelectivity (Ester Intact)Yield (%)
1SnCl₂•2H₂OEtOH, Reflux, 3hExcellent95
2Fe / NH₄ClEtOH/H₂O, Reflux, 6hExcellent88
3H₂ (50 psi), 5% Pd/CMeOH, 25 °C, 12hGood (minor ester reduction possible)91
4NaBH₄ / FeCl₂MeOH, 25 °C, 1hGood85[8][9]
Trustworthiness: Causality Behind Reagent Choice
  • SnCl₂•2H₂O: This is a classic and highly reliable method. It is a single-electron transfer agent that shows exceptional chemoselectivity for nitro groups in the presence of esters and other reducible functionalities like nitriles and carbonyls.[10] Its primary drawback is the generation of tin-based waste, which requires careful disposal.

  • Fe / NH₄Cl: Often termed "Béchamp reduction," this heterogeneous system is inexpensive, environmentally benign, and highly selective. The reaction is typically slower than with SnCl₂ and requires an aqueous co-solvent.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a very clean and efficient method, producing only water as a byproduct. However, it requires specialized hydrogenation equipment. While generally selective, prolonged reaction times or more active catalysts can sometimes lead to the reduction of the ester to the corresponding alcohol.[11]

  • NaBH₄ / FeCl₂: This system offers a milder alternative to sodium borohydride alone, which would readily reduce the ester. The addition of an iron salt modulates the reactivity, showing good selectivity for the nitro group.[8][9]

Mandatory Visualization: Synthetic Workflow

workflow A Methyl 4-amino- 2-nitrobenzoate B Selective Nitro Reduction A->B e.g., SnCl₂•2H₂O C Methyl 2,4-diamino- benzoate B->C D Condensation/ Cyclization C->D RCHO or RCOOH E Benzimidazole Derivatives D->E

Caption: Key transformation of this compound to valuable benzimidazoles.

Conceptual Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a paramount C-C bond-forming reaction in modern synthesis.[12] While this compound lacks a leaving group for direct coupling, its derivatization to an aryl halide (e.g., Methyl 5-bromo-4-amino-2-nitrobenzoate) allows us to conceptually evaluate the influence of the existing functional groups on this critical reaction.

Logical Relationship Analysis

We will analyze the logical implications of the ortho-nitro group by comparing the hypothetical reactivity of Methyl 5-bromo-4-amino-2-nitrobenzoate (A) with Methyl 3-bromo-4-aminobenzoate (B) .

Mandatory Visualization: Directing Group Influence

suzuki_logic cluster_A Substrate A: High Control cluster_B Substrate B: Less Control A Methyl 5-bromo-4-amino-2-nitrobenzoate Ortho-Nitro Group Strong -M, -I Effects Steric Hindrance B_Node Predictable Reactivity High Selectivity A:f1->B_Node Modulates Pd Oxidative Addition C Methyl 3-bromo-4-aminobenzoate No Ortho-Nitro Group Less Electronic Bias Less Steric Shielding D_Node Potential for Side Reactions (e.g., Amine Coordination to Pd) C:f1->D_Node Reduced Control

Caption: Logical impact of the ortho-nitro group on Suzuki-Miyaura coupling.

In Substrate A , the ortho-nitro group exerts powerful control. Its steric bulk can influence the conformation of the substrate, and its strong electron-withdrawing nature deactivates the ring, making the oxidative addition step of the palladium catalyst into the C-Br bond more predictable and less prone to side reactions. Conversely, in Substrate B , the amino group, being more exposed and electronically dominant, has a higher propensity to coordinate with the palladium catalyst. This can sometimes complicate the catalytic cycle, leading to catalyst deactivation or undesired side reactions, requiring more specialized ligands or conditions for an efficient transformation.[13][14]

Conclusion

This compound is a demonstrably high-performing and versatile synthetic intermediate. Its unique electronic and steric properties, conferred by the ortho-amino-nitro substitution pattern, translate into superior reactivity in nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be selectively and efficiently reduced by a variety of methods to furnish a valuable diamine precursor for heterocyclic synthesis. While its direct use in cross-coupling is limited, its derivatives benefit from the powerful controlling effects of the ortho-nitro group. For chemists engaged in the design and synthesis of complex molecular targets, this compound represents a strategic and enabling building block.

References

A Senior Application Scientist's Guide to the Characterization and Validation of Novel Compounds Synthesized from Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile chemical scaffolds is a critical starting point for the development of novel therapeutics. Methyl 4-amino-2-nitrobenzoate is one such scaffold, presenting a unique combination of functional groups ripe for chemical modification. Its structure, featuring an aromatic ring substituted with an amino group, a nitro group, and a methyl ester, offers multiple reactive sites. This inherent chemical diversity allows for the synthesis of a broad library of derivatives with potential applications across various therapeutic areas, including oncology and infectious diseases. The electron-withdrawing nitro group and the electron-donating amino group create a distinct electronic environment that can be fine-tuned to modulate biological activity.

This guide provides a comprehensive framework for the synthesis, characterization, and comparative validation of novel compounds derived from this promising starting material. We will delve into the rationale behind specific synthetic strategies, detail the essential characterization techniques, and present a clear workflow for in vitro validation, comparing novel derivatives against established alternatives. Our approach emphasizes scientific integrity and provides field-proven insights to guide researchers in their quest for new drug candidates.

Part 1: Synthetic Strategy and Rationale for Derivatization

The core principle behind using this compound as a starting material is its capacity for controlled, stepwise modification. Each functional group can be selectively targeted to build molecular complexity and tune the physicochemical properties of the resulting compounds.

The Rationale Behind Our Synthetic Choices:

  • Amino Group Acylation: The primary amino group is a prime target for acylation. Introducing various acyl chlorides or anhydrides allows for the exploration of a wide range of substituents. This modification can significantly impact the compound's hydrogen bonding capacity, lipophilicity, and steric profile, all of which are critical determinants of target binding and cellular permeability.

  • Nitro Group Reduction: The nitro group is a key functional handle. Its reduction to an amine opens up a new avenue for derivatization, such as sulfonylation or further acylation, creating a diamino-substituted scaffold. This transformation is also a common strategy to mitigate potential cytotoxicity associated with nitroaromatic compounds.

  • Ester Hydrolysis: Saponification of the methyl ester to a carboxylic acid introduces a negatively charged group at physiological pH. This can enhance aqueous solubility and provide a new attachment point for forming amides or esters with different functional moieties, a common strategy in prodrug design.

Below is a generalized workflow illustrating these synthetic possibilities.

Synthetic_Workflow Start This compound Acylation Amino Group Acylation (e.g., R-COCl) Start->Acylation Reduction Nitro Group Reduction (e.g., Fe/HCl) Start->Reduction Hydrolysis Ester Hydrolysis (e.g., LiOH) Start->Hydrolysis Product_A Compound Series A (N-Acyl Derivatives) Acylation->Product_A Product_B Compound Series B (Diamino Derivatives) Reduction->Product_B Product_C Compound Series C (Carboxylic Acid Derivatives) Hydrolysis->Product_C

Caption: General synthetic pathways for derivatizing this compound.

Part 2: Physicochemical Characterization: The Foundation of Trustworthiness

Before any biological

A Comparative Guide to the Biological Activity of Methyl 4-amino-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of chemical scaffolds is a cornerstone of innovation. Methyl 4-amino-2-nitrobenzoate, a readily available and versatile starting material, presents a rich scaffold for the generation of novel bioactive compounds. The interplay between the amino, nitro, and ester functionalities allows for a diverse range of chemical transformations, leading to derivatives with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological performance of various derivatives of this compound, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Derivatization: Unlocking Therapeutic Potential

The core structure of this compound is a prime candidate for derivatization due to several key features. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, which then serves as a handle for a vast array of synthetic modifications, including acylation, alkylation, and the formation of heterocyclic rings. Furthermore, the aromatic ring itself can be subject to further substitution, allowing for the fine-tuning of physicochemical properties such as lipophilicity and electronic distribution. These modifications are not arbitrary; they are guided by the principles of structure-activity relationships (SAR), aiming to enhance potency, selectivity, and pharmacokinetic profiles.

Comparative Biological Activities of Key Derivatives

The derivatization of this compound has yielded compounds with a range of biological activities, including enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory effects. This section will compare the performance of selected derivatives, with supporting quantitative data presented in tabular format.

Enzyme Inhibition: Targeting Glutathione-Related Pathways

A significant area of investigation for this compound derivatives has been their ability to inhibit key enzymes in the glutathione metabolic pathway, namely glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes are crucial for maintaining cellular redox homeostasis and are often overexpressed in cancer cells, contributing to drug resistance.[1][2] Inhibition of GR and GST can therefore render cancer cells more susceptible to oxidative stress and chemotherapy.

A study on methyl 4-aminobenzoate derivatives demonstrated that substitutions on the aromatic ring significantly influence their inhibitory potency against human erythrocyte GR and GST.[3]

Table 1: Comparative Inhibitory Activity of Methyl 4-aminobenzoate Derivatives against Glutathione Reductase (GR) and Glutathione S-Transferase (GST)

CompoundDerivative StructureTarget EnzymeKi (μM)
1 This compoundGR92.41 ± 22.26
2 Methyl 4-amino-2-chlorobenzoateGR-
3 Methyl 4-amino-2-bromobenzoateGR-
4 Methyl 4-amino-3-bromo-5-fluorobenzoateGR0.325 ± 0.012
1 This compoundGST92.41 ± 22.26
2 Methyl 4-amino-2-chlorobenzoateGST-
3 Methyl 4-amino-2-bromobenzoateGST-
4 Methyl 4-amino-3-bromo-5-fluorobenzoateGST0.325 ± 0.012

Data extracted from Ünlüer et al., 2023.[3]

Expertise & Experience: The data clearly indicates that while the parent compound, this compound, exhibits inhibitory activity, the introduction of different substituents can dramatically alter its potency. The significantly lower Ki value for the 3-bromo-5-fluoro substituted derivative (Compound 4) highlights the importance of electronic and steric factors in the binding pocket of these enzymes. The electron-withdrawing nature of the nitro and halogen groups likely plays a crucial role in the interaction with the enzyme's active site.

GR_Inhibition_Pathway cluster_redox_cycle Cellular Redox Homeostasis cluster_inhibition Inhibition by Derivatives cluster_downstream_effects Downstream Effects GSSG Glutathione Disulfide (GSSG) GSH Reduced Glutathione (GSH) GSSG->GSH Reduction GR Glutathione Reductase (GR) NADP NADP+ Oxidative_Stress Increased Oxidative Stress NADPH NADPH NADPH->GR e- donor Derivative This compound Derivative Derivative->GR Inhibits Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Inhibition of Glutathione Reductase by a this compound derivative.

Anticancer Activity

The ability of these derivatives to induce oxidative stress through GR/GST inhibition translates to direct anticancer activity. The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines using assays like the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Representative Benzamide Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound 7 K562 (Leukemia)2.27
Compound 10 K562 (Leukemia)2.53
Compound 7 HL-60 (Leukemia)1.42
Compound 10 HL-60 (Leukemia)1.52
Compound 7 OKP-GS (Renal)4.56
Compound 10 OKP-GS (Renal)24.77

Data extracted from Utepova et al., 2021.[4][5]

Trustworthiness: The inclusion of different cancer cell lines in the evaluation provides a more comprehensive picture of the compounds' activity spectrum. The observed differences in IC50 values between cell lines for the same compound underscore the importance of cell-type-specific responses.

MTT_Workflow start Seed cancer cells in 96-well plate treat Treat cells with derivatives at various concentrations start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability and IC50 value read->calculate

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial and Anti-inflammatory Activities

The therapeutic potential of this compound derivatives extends beyond cancer. Studies on related nitroaromatic compounds have demonstrated promising antimicrobial and anti-inflammatory activities.

For instance, a study on 3-methyl-4-nitrobenzoate derivatives revealed their antifungal activity against various Candida species.[3]

Table 3: Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives

CompoundFungal StrainMIC (μM)
Methyl 3-methyl-4-nitrobenzoateC. guilliermondii 20739
Pentyl 3-methyl-4-nitrobenzoateC. guilliermondii 20731

Data extracted from de Oliveira et al., 2021.[3]

Furthermore, a series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids have shown potent anti-inflammatory activity by inhibiting COX-1 and COX-2 enzymes.[6][7]

Table 4: Anti-inflammatory Activity of Nitro-containing Compounds

CompoundTarget EnzymeIC50 (μM)
FM4 COX-20.74
FM10 COX-20.69
FM12 COX-20.18

Data extracted from Ullah et al., 2022.[6][7]

Authoritative Grounding: The evaluation of antimicrobial activity using the Minimum Inhibitory Concentration (MIC) assay and anti-inflammatory activity through cyclooxygenase (COX) enzyme inhibition assays are standard and well-validated methods in drug discovery.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.

Protocol 1: Glutathione Reductase (GR) Inhibition Assay

This protocol is adapted from the method described by Ünlüer et al. (2023).[3]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.0, containing 1 mM EDTA.

    • NADPH Solution: 0.1 mM NADPH in assay buffer.

    • GSSG Solution: 1 mM oxidized glutathione (GSSG) in assay buffer.

    • Enzyme Solution: Purified human erythrocyte glutathione reductase diluted in assay buffer to a suitable concentration.

    • Inhibitor Solutions: A series of concentrations of the test derivatives are prepared in a suitable solvent (e.g., DMSO), with the final solvent concentration in the assay not exceeding 1%.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer, 20 µL of NADPH solution, and 10 µL of the inhibitor solution to each well.

    • Add 10 µL of the GR enzyme solution to initiate the reaction.

    • Incubate the plate at 25°C for 10 minutes.

    • Start the reaction by adding 10 µL of GSSG solution.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in absorbance per minute).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • Determine the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard method for assessing the cytotoxicity of compounds.

  • Cell Culture:

    • Seed the desired cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method to determine the antimicrobial activity of the derivatives.

  • Preparation of Inoculum:

    • Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium overnight at 37°C.

    • Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Assay Procedure:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium.

    • Add 100 µL of the microbial inoculum to each well.

    • Include a positive control (inoculum without any compound) and a negative control (broth medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

The derivatization of this compound has proven to be a fruitful strategy for the discovery of novel bioactive molecules. The comparative analysis presented in this guide highlights the diverse therapeutic potential of these derivatives, ranging from enzyme inhibition and anticancer activity to antimicrobial and anti-inflammatory effects. The provided experimental protocols serve as a foundation for researchers to further explore and validate the biological activities of newly synthesized compounds.

Future research in this area should focus on expanding the library of derivatives with more diverse and complex substitutions. A deeper understanding of the structure-activity relationships will enable the rational design of more potent and selective compounds. Furthermore, in vivo studies are essential to translate the promising in vitro results into tangible therapeutic applications. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutic agents.

References

Benchmarking the synthesis of "Methyl 4-amino-2-nitrobenzoate" against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of substituted aromatic compounds is a cornerstone of molecular design and development. Methyl 4-amino-2-nitrobenzoate, a key intermediate, presents a unique synthetic challenge due to its trifunctional nature. This guide provides an in-depth, objective comparison of two prominent literature-based methods for its synthesis: the direct esterification of 4-amino-2-nitrobenzoic acid and the nitration of methyl 4-aminobenzoate. This analysis is grounded in established chemical principles and supported by detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource for selecting the optimal synthetic route.

Introduction to this compound

This compound serves as a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes. The strategic placement of the amino, nitro, and methyl ester groups on the benzene ring allows for a diverse range of subsequent chemical transformations. The selection of a synthetic route is a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.

Method 1: Fischer Esterification of 4-amino-2-nitrobenzoic Acid

This approach represents a classic and straightforward method for the synthesis of esters. The Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 4-amino-2-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[1] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the final ester product. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol (methanol) is typically used, or the water formed is removed from the reaction mixture.[2]

Experimental Protocol

Materials:

  • 4-amino-2-nitrobenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-nitrobenzoic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the cessation of effervescence.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

Method 2: Electrophilic Nitration of Methyl 4-aminobenzoate

This synthetic route involves the introduction of a nitro group onto the aromatic ring of methyl 4-aminobenzoate through an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical due to the presence of the activating amino group, which is susceptible to oxidation.

Mechanistic Insight

The nitration of an aromatic ring typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[3][4] The electron-rich aromatic ring of methyl 4-aminobenzoate acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. The amino group is a strong ortho-, para-director. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a meta-directing group. To achieve nitration ortho to the amino group, careful control of the reaction conditions is necessary, often involving the use of a protecting group for the amine to prevent oxidation and control regioselectivity. For the purpose of this guide, we will consider a direct nitration under controlled conditions.

Experimental Protocol

Materials:

  • Methyl 4-aminobenzoate

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask, dissolve methyl 4-aminobenzoate in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of methyl 4-aminobenzoate, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Performance Comparison

ParameterMethod 1: Fischer EsterificationMethod 2: Nitration of Methyl 4-aminobenzoate
Starting Material Availability 4-amino-2-nitrobenzoic acid may need to be synthesized or purchased.Methyl 4-aminobenzoate is a readily available and relatively inexpensive starting material.[5]
Reagents & Conditions Requires refluxing with a strong acid catalyst. Relatively straightforward setup.Requires careful temperature control and handling of highly corrosive and oxidizing nitrating agents.
Reaction Control & Selectivity The reaction is generally selective for the carboxylic acid, with minimal side reactions if anhydrous conditions are maintained.Prone to side reactions, including oxidation of the amino group and the formation of multiple nitrated isomers. Regioselectivity can be difficult to control.
Workup & Purification Involves neutralization and extraction. Purification is often achieved by recrystallization.Requires quenching on ice, neutralization, and extraction. Purification typically necessitates column chromatography to separate isomers.
Overall Yield (Literature) Generally moderate to high yields can be expected.Yields can be variable and are often lower due to the formation of byproducts.
Safety Considerations Handling of concentrated sulfuric acid requires care.Handling of concentrated nitric and sulfuric acids poses a significant safety risk. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions.

Visualization of Synthetic Workflows

Fischer_Esterification A 4-amino-2-nitrobenzoic acid C Reflux A->C B Methanol (excess) + H₂SO₄ (cat.) B->C D Workup (Neutralization, Extraction) C->D E This compound D->E

Caption: Workflow for Fischer Esterification.

Nitration A Methyl 4-aminobenzoate C Electrophilic Aromatic Substitution A->C B Conc. HNO₃ / Conc. H₂SO₄ (0-10 °C) B->C D Workup (Quenching, Neutralization, Extraction) C->D E Purification (Chromatography) D->E F This compound E->F

Caption: Workflow for Nitration of Methyl 4-aminobenzoate.

Conclusion and Recommendations

Both the Fischer esterification of 4-amino-2-nitrobenzoic acid and the nitration of methyl 4-aminobenzoate present viable pathways to this compound.

Method 1 (Fischer Esterification) is recommended for its operational simplicity, higher selectivity, and generally more straightforward purification process. While the starting material may be less common, this route offers a more predictable and reliable synthesis, making it well-suited for both laboratory-scale and potential scale-up operations.

Method 2 (Nitration) , while utilizing a more readily available starting material, is fraught with challenges related to reaction control, selectivity, and safety. The potential for oxidative side reactions and the formation of multiple isomers often leads to lower yields and requires more laborious purification techniques. This method may be considered if the starting carboxylic acid for Method 1 is unavailable, but it demands a higher level of experimental control and expertise.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the availability of starting materials, the required scale of the synthesis, and the analytical capabilities for purification and characterization. This guide provides the foundational knowledge to make an informed decision based on scientific principles and practical considerations.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 4-amino-2-nitrobenzoate and Its Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realms of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of aromatic compounds is not merely an academic exercise but a critical determinant of efficacy, safety, and regulatory compliance. Regioisomers—molecules sharing the same molecular formula but differing in the spatial arrangement of substituents on an aromatic ring—can exhibit vastly different pharmacological, toxicological, and chemical properties. This guide provides a comprehensive spectroscopic comparison of Methyl 4-amino-2-nitrobenzoate, a key chemical intermediate, with its principal regioisomers. Leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will delineate the subtle yet definitive spectral signatures that enable unambiguous differentiation. This document is designed for researchers, analytical scientists, and process chemists who require robust, field-proven methodologies for isomer identification and quality control.

Introduction: The Critical Need for Isomer Differentiation

Methyl aminonitrobenzoates are a class of compounds frequently employed as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[1] The relative positions of the amino (-NH₂), nitro (-NO₂), and methyl ester (-COOCH₃) groups on the benzene ring dictate the molecule's electronic and steric environment. This, in turn, governs its reactivity and biological interactions.[2] For instance, the starting material for a synthetic route might be this compound, but the presence of an impurity like Methyl 2-amino-4-nitrobenzoate could lead to unwanted side products, lower yields, or the generation of a final compound with an altered biological profile. Therefore, relying solely on a single data point like melting point or molecular weight is insufficient for quality assurance. A multi-technique spectroscopic approach is essential for definitive structural confirmation.

This guide will focus on the comparative analysis of this compound and four of its common regioisomers. We will explore how the interplay of electron-donating and electron-withdrawing groups manifests in their respective spectra.

Molecular Structures of the Target Compound and Its Regioisomers

The distinct chemical environments of the aromatic protons and carbons in each isomer are the foundation of their spectroscopic differentiation. The structures below illustrate the compounds under investigation.

Caption: Molecular structures of the target analyte and its key regioisomers.

Analytical Workflow & Experimental Protocols

A robust analytical workflow ensures reproducible and reliable data. The causality behind our protocol choices is to maximize resolution and sensitivity for these specific compound types.

Caption: General workflow for spectroscopic differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.

  • Rationale for Instrument Choice : A high-field NMR spectrometer (≥400 MHz for ¹H) is chosen to maximize chemical shift dispersion, which is critical for resolving the closely spaced signals of aromatic protons.[3]

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like those on the amino group.[1]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure full relaxation of aromatic protons.

    • Set the spectral width to cover a range of 0-12 ppm. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.[4]

  • ¹³C NMR Data Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width from 0 to 200 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. The exact frequency of vibrations can be influenced by electronic effects and hydrogen bonding.

  • Rationale for Technique Choice : Attenuated Total Reflectance (ATR) is used as it requires minimal sample preparation and is suitable for solid powders, eliminating the need for KBr pellets.[1]

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.[3][4]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, which can serve as a fingerprint for the molecule.

  • Rationale for Technique Choice : Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is a standard method for the analysis of volatile and semi-volatile organic compounds. EI provides reproducible fragmentation patterns that are useful for structural elucidation.[1]

  • Data Acquisition :

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • The GC separates the compound from the solvent and any impurities.

    • The mass spectrometer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.[3]

Comparative Spectroscopic Analysis

The following sections detail the expected spectral data for this compound and its regioisomers. The analysis hinges on the electronic properties of the substituents:

  • -NH₂ (Amino) : A strong activating, ortho-, para-directing group that donates electron density via resonance, shielding nearby protons and carbons (shifting them upfield to lower ppm).

  • -NO₂ (Nitro) : A strong deactivating, meta-directing group that withdraws electron density via resonance and induction, deshielding nearby protons and carbons (shifting them downfield to higher ppm).[2]

  • -COOCH₃ (Methyl Ester) : A deactivating, meta-directing group that withdraws electron density, causing moderate deshielding.

¹H NMR Spectral Comparison

The aromatic region (typically 6.5-8.5 ppm) is the most diagnostic. The chemical shifts and coupling patterns of the three aromatic protons provide a unique fingerprint for each isomer.

Table 1: Comparative ¹H NMR Data (Aromatic Protons, Predicted & Experimental, in ppm)

Compound H-3 H-5 H-6 -OCH₃ -NH₂
This compound ~7.3 (d, J≈2 Hz) ~6.8 (dd, J≈8, 2 Hz) ~7.9 (d, J≈8 Hz) ~3.9 (s) ~6.5 (br s)
Methyl 2-amino-4-nitrobenzoate ~8.0 (d, J≈2 Hz) ~7.8 (dd, J≈9, 2 Hz) ~6.8 (d, J≈9 Hz) ~3.9 (s) ~7.5 (br s)
Methyl 4-amino-3-nitrobenzoate [5] ~8.5 (d, J≈2 Hz) ~7.8 (dd, J≈9, 2 Hz) ~6.9 (d, J≈9 Hz) ~3.9 (s) ~8.2 (br s)
Methyl 2-amino-5-nitrobenzoate [6] ~8.7 (d, J≈2.5 Hz) ~8.1 (dd, J≈9, 2.5 Hz) ~6.8 (d, J≈9 Hz) ~3.9 (s) ~7.9 (br s)

| Methyl 5-amino-2-nitrobenzoate [7][8] | ~7.2 (d, J≈2 Hz) | ~6.9 (dd, J≈8, 2 Hz) | ~8.0 (d, J≈8 Hz) | ~3.9 (s) | ~5.8 (br s) |

Note: Data is a synthesis of values from chemical databases and predictions based on established substituent effects.[5][6][7][8] Chemical shifts are approximate and can vary with solvent and concentration. 's'=singlet, 'd'=doublet, 'dd'=doublet of doublets, 'br s'=broad singlet.

Analysis & Causality:

  • This compound (Target) : The proton at H-6 is ortho to the electron-donating amino group and meta to the withdrawing nitro group, but it is also ortho to the ester, resulting in a downfield shift (~7.9 ppm). The proton at H-3 is ortho to the strongly withdrawing nitro group, but also para to the donating amino group, placing it moderately downfield (~7.3 ppm). The H-5 proton is ortho to the donating amino group, making it the most upfield (~6.8 ppm).

  • Methyl 2-amino-4-nitrobenzoate : Here, the positions are swapped. H-3 is now ortho to the donating amino group and is significantly shielded. Conversely, H-5 is ortho to the withdrawing nitro group, resulting in a strong downfield shift. This "flipping" of the chemical shifts for protons adjacent to the substituents is a key identifier.

  • Methyl 4-amino-3-nitrobenzoate : The protons at H-2 and H-6 are adjacent. H-2 is ortho to the nitro group and meta to the amino group, making it the most deshielded proton (~8.5 ppm).[5] This distinct singlet-like signal (or narrow doublet) is highly characteristic.

  • Methyl 2-amino-5-nitrobenzoate : The proton at H-6 is ortho to the amino group and thus upfield. The proton at H-3 is ortho to the ester and para to the nitro group, making it very downfield (~8.7 ppm).[6]

  • Methyl 5-amino-2-nitrobenzoate : The proton at H-6 is ortho to the strongly withdrawing nitro group, shifting it significantly downfield (~8.0 ppm). The amino group at C-5 shields the adjacent H-4 and H-6 protons, but the effect is less pronounced than an ortho amino group.[7][8]

¹³C NMR Spectral Comparison

The chemical shifts of the aromatic carbons, particularly the quaternary carbons directly attached to the substituents, are highly diagnostic.

Table 2: Comparative ¹³C NMR Data (Predicted & Experimental, in ppm)

Compound C=O C-NO₂ C-NH₂ Aromatic CHs -OCH₃
This compound ~165 ~148 ~152 ~110-135 ~52
Methyl 2-amino-4-nitrobenzoate ~167 ~149 ~151 ~108-132 ~52
Methyl 4-amino-3-nitrobenzoate ~166 ~134 ~148 ~115-136 ~53
Methyl 2-amino-5-nitrobenzoate ~168 ~141 ~153 ~112-132 ~52

| Methyl 5-amino-2-nitrobenzoate | ~165 | ~145 | ~149 | ~110-130 | ~53 |

Note: Values are approximate, based on spectral databases and predictive models.[9]

Analysis & Causality: The carbon attached to the amino group (C-NH₂) is typically shifted upfield due to shielding, while the carbon attached to the nitro group (C-NO₂) is shifted downfield. However, the interplay of all three substituents creates a unique chemical shift for each of the six aromatic carbons. The shifts of the quaternary carbons (C-1, C-2, C-4 for the target) are particularly useful for confirming the substitution pattern. For example, in Methyl 4-amino-3-nitrobenzoate, the C-NO₂ is at a less substituted position and its chemical shift will differ significantly compared to when it is at C-2 or C-4.

FT-IR Spectral Comparison

While less definitive than NMR for isomerism, FT-IR provides rapid confirmation of functional groups and can reveal differences in intramolecular interactions.

Table 3: Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)

Compound N-H stretch (Amine) C=O stretch (Ester) Asymmetric NO₂ stretch Symmetric NO₂ stretch
This compound ~3500, ~3380 ~1715 ~1530 ~1350
Methyl 2-amino-4-nitrobenzoate ~3480, ~3360 ~1690 ~1525 ~1345
Methyl 4-amino-3-nitrobenzoate ~3470, ~3350 ~1720 ~1535 ~1340
Methyl 2-amino-5-nitrobenzoate ~3490, ~3370 ~1700 ~1520 ~1355

| Methyl 5-amino-2-nitrobenzoate | ~3485, ~3365 | ~1725 | ~1530 | ~1350 |

Note: Frequencies are characteristic ranges.[1][10] Exact values depend on the physical state (solid/liquid) and sampling method.

Analysis & Causality:

  • N-H & C=O Stretches : The most significant variation can be seen in isomers where intramolecular hydrogen bonding is possible. In Methyl 2-amino-4-nitrobenzoate , the ortho-amino group can form a hydrogen bond with the ester's carbonyl oxygen. This weakens the C=O bond, lowering its stretching frequency (e.g., to ~1690 cm⁻¹), and also affects the N-H stretching frequencies. This is a key differentiating feature compared to isomers like This compound , where such an interaction is not possible and the C=O stretch appears at a higher frequency (~1715 cm⁻¹).

  • NO₂ Stretches : The nitro group gives rise to two strong, characteristic bands.[10] Their positions are slightly altered by the electronic environment of the ring but are less diagnostic for isomerism than the N-H and C=O bands.

Mass Spectrometry Comparison

All isomers have the same molecular weight (196.16 g/mol ), so they will exhibit the same molecular ion peak ([M]⁺ at m/z 196). Differentiation must come from the relative abundances of fragment ions.

Table 4: Mass Spectrometry Data (Expected Key Fragments, m/z)

Compound [M]⁺ [M-OCH₃]⁺ [M-NO₂]⁺ [M-COOCH₃]⁺

| All Isomers | 196 | 165 | 150 | 137 |

Analysis & Causality: While the major fragments are the same, their relative intensities can vary. For example, in an isomer where the nitro and ester groups are ortho to each other, steric strain might promote a concerted loss or a unique rearrangement (an "ortho effect"), leading to a different ratio of fragment ions in the spectrum compared to a para-substituted isomer. Detailed analysis of these relative abundances can provide strong confirmatory evidence when compared against a known standard. For example, the loss of water ([M-H₂O]⁺) might be more prominent in isomers with an ortho-amino group relative to the nitro group.[1]

Conclusion

The unambiguous differentiation of this compound from its regioisomers is readily achievable through a systematic, multi-technique spectroscopic approach.

  • ¹H NMR stands as the primary and most definitive tool, offering unique chemical shifts and coupling patterns for the aromatic protons in each isomer, directly reflecting the electronic interplay of the substituents.

  • ¹³C NMR provides crucial complementary data, especially in the chemical shifts of the substituted (quaternary) carbons, confirming the substitution pattern.

  • FT-IR Spectroscopy serves as a rapid and valuable technique, particularly for identifying intramolecular hydrogen bonding (e.g., between an ortho-amino group and the ester carbonyl), which significantly alters the C=O stretching frequency.

  • Mass Spectrometry confirms the molecular weight and can provide supporting evidence through subtle, yet potentially reproducible, differences in fragmentation patterns.

By employing this comprehensive analytical workflow, researchers and drug development professionals can ensure the identity, purity, and quality of their materials, safeguarding the integrity of their scientific and manufacturing processes.

References

Safety Operating Guide

A Guide to the Safe Disposal of Methyl 4-Amino-2-Nitrobenzoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 4-amino-2-nitrobenzoate, a compound that, due to its dual amino and nitro functional groups on an aromatic ring, requires meticulous handling to mitigate potential hazards. This document is designed to be your preferred resource, offering clarity and in-depth technical guidance that extends beyond the product itself, fostering a culture of safety and trust in your laboratory operations.

Understanding the Hazard Profile of this compound

Aromatic amines are a class of compounds that include known and suspected carcinogens.[1][2][3] The International Agency for Research on Cancer (IARC) has classified several aromatic amines as carcinogenic to humans.[2][4] Their toxicity is often linked to metabolic activation in the body.[1] Therefore, it is prudent to handle this compound with the assumption of potential carcinogenicity and take all necessary precautions to avoid exposure.

Nitroaromatic compounds can be toxic and environmentally hazardous, and many are reactive.[5] They are often incompatible with strong bases, reducing agents, and strong oxidizing agents, which can lead to vigorous or even explosive reactions.[1] Furthermore, upon heating, nitroaromatic compounds can decompose to release toxic fumes, including nitrogen oxides.[6]

Table 1: Hazard Profile Summary based on Analogous Compounds

Hazard ClassificationPotential Risks and Considerations
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[7]
Skin/Eye Irritation Can cause skin and serious eye irritation.[7]
Carcinogenicity Suspected carcinogen due to the aromatic amine moiety.[1][2][3]
Reactivity Incompatible with strong oxidizing agents, reducing agents, and strong bases.[1]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind these choices is rooted in preventing all routes of exposure: dermal, ocular, and inhalation.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid this compound that could generate dust, and any handling of its solutions, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be treated as the disposal of hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Containerization

The principle of waste segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.

  • Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Incompatibility Prevention: Crucially, do not mix this compound waste with the following:

    • Strong Oxidizing Agents: (e.g., potassium permanganate, hydrogen peroxide)

    • Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride)

    • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The approximate concentration and quantity should also be noted.

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories should have designated Satellite Accumulation Areas (SAAs) for the temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.

  • Container Closure: The waste container must be kept securely closed at all times, except when adding waste.

Step 3: Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a separate, clearly labeled solid hazardous waste container.

  • Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

Step 4: Arranging for Final Disposal

The final step is to ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste. They will have established procedures with licensed hazardous waste disposal vendors.

  • Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is a legal requirement and ensures a clear chain of custody for the waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select Designated, Labeled Hazardous Waste Container ppe->container segregation Is the waste being mixed with other chemicals? container->segregation incompatible Incompatible Waste Stream: Oxidizers, Reducers, Strong Bases DO NOT MIX segregation->incompatible Yes compatible Compatible Waste Stream segregation->compatible No incompatible->container Use Separate Container saa Store in Satellite Accumulation Area (SAA) with Secondary Containment compatible->saa ehs Contact Environmental Health & Safety (EHS) for Pickup saa->ehs documentation Complete Waste Manifest/Tag ehs->documentation disposal Licensed Hazardous Waste Disposal documentation->disposal

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-amino-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 4-amino-2-nitrobenzoate was not located in the available resources. The following guidance is a synthesis of safety protocols for structurally similar aromatic nitro and amino compounds. It is imperative to treat this compound as a substance with potential hazards and to handle it with the utmost care. This guide should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment.

Introduction

This compound is an aromatic compound containing both an amino and a nitro functional group. While the toxicological properties of this specific chemical have not been fully investigated, the presence of these functional groups on an aromatic ring suggests a potential for health hazards.[1] Aromatic nitro compounds can be irritants and may have other long-term health effects. Therefore, a cautious and well-defined safety protocol is essential for researchers, scientists, and drug development professionals who may handle this substance.

The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The operational plan outlined below is designed to minimize these risks through a combination of engineering controls, personal protective equipment (PPE), and safe handling practices.

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation, to be worn in addition to safety goggles.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to minimize skin exposure.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4]
Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Keep the work area clean and free of clutter.

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.

  • Use a spatula or other appropriate tool to handle the solid material.

  • Avoid creating dust clouds. If the material is a fine powder, consider using a balance with a draft shield.

  • Close the container tightly after use.[1]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.

  • Avoid contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_emergency Locate Eyewash & Safety Shower prep_fume_hood->prep_emergency handle_weigh Weigh Chemical Inside Hood prep_emergency->handle_weigh handle_transfer Careful Transfer to Reaction Vessel handle_weigh->handle_transfer handle_label Label All Containers handle_transfer->handle_label post_clean Clean Work Area handle_label->post_clean post_dispose Dispose of Waste Properly post_clean->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: A workflow diagram for the safe handling of this compound.

Emergency Procedures

Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Put on the appropriate PPE, including respiratory protection.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[2][4] Avoid generating dust.[1][4]

  • Clean-up: Clean the spill area with soap and water.

  • Decontaminate: Decontaminate all equipment used for the cleanup.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound should be considered hazardous waste.

Waste Collection:

  • Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, labeled, and sealed hazardous waste container.

  • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

Disposal Procedure:

  • Dispose of all waste through a licensed disposal company.[2][3]

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Segregate Solid Waste collect_label Label Waste Containers Clearly collect_solid->collect_label collect_liquid Segregate Liquid Waste collect_liquid->collect_label storage_area Store in Designated Hazardous Waste Area collect_label->storage_area storage_seal Keep Containers Sealed storage_area->storage_seal disposal_vendor Arrange Pickup by Licensed Vendor storage_seal->disposal_vendor disposal_docs Complete Waste Manifest disposal_vendor->disposal_docs

Caption: A workflow for the proper disposal of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.